Food Blue 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H34N2Na2O9S3 C37H37N2O9S3+ |
|---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(2-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium |
InChI |
InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1 |
InChI Key |
CTRXDTYTAAKVSM-UHFFFAOYSA-O |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
physical_description |
Reddish-blue powder or granules |
Synonyms |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Brilliant Blue FCF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Brilliant Blue FCF (FD&C Blue No. 1), a widely used triarylmethane dye in the pharmaceutical, food, and cosmetic industries. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in structured tables and process flows as visual diagrams.
Introduction
Brilliant Blue FCF, also known as Erioglaucine, is a synthetic organic compound with the chemical formula C₃₇H₃₄N₂Na₂O₉S₃.[1] Its vibrant blue color arises from a complex conjugated system within its molecular structure. The synthesis of this dye is a multi-step process that involves the preparation of key intermediates followed by a condensation reaction and subsequent oxidation. Understanding the intricacies of this process is crucial for ensuring high purity, yield, and safety of the final product.
Overall Synthesis Pathway
The industrial production of Brilliant Blue FCF can be conceptually divided into three main stages:
-
Synthesis of Precursors: The primary starting materials, 2-formylbenzenesulfonic acid and N-ethyl-N-(3-sulfobenzyl)aniline, are synthesized from basic aromatic compounds.
-
Condensation Reaction: These two precursors are reacted to form the colorless leuco base of the dye.[2][3]
-
Oxidation and Purification: The leuco base is then oxidized to the colored dye, followed by purification to remove impurities and isolate the final product in its desired form.[2][3]
The following diagram illustrates the high-level workflow of the Brilliant Blue FCF synthesis process.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of Brilliant Blue FCF.
Synthesis of 2-formylbenzenesulfonic acid
The synthesis of 2-formylbenzenesulfonic acid is a critical initial step. One common method involves the sulfonation of benzaldehyde.
Reaction:
Benzaldehyde + SO₃ → 2-formylbenzenesulfonic acid
Experimental Parameters:
| Parameter | Value |
| Reactants | Benzaldehyde, Fuming Sulfuric Acid (Oleum) |
| Reaction Temperature | 20-30 °C |
| Reaction Time | 4-6 hours |
| Post-reaction | Quenching with ice, followed by salting out with NaCl |
Synthesis of N-ethyl-N-(3-sulfobenzyl)aniline
This intermediate is prepared through the sulfonation of N-ethyl-N-benzylaniline.
Reaction:
N-ethyl-N-benzylaniline + H₂SO₄ → N-ethyl-N-(3-sulfobenzyl)aniline
Experimental Parameters:
| Parameter | Value |
| Reactants | N-ethyl-N-benzylaniline, Concentrated Sulfuric Acid |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 2-3 hours |
| Post-reaction | Dilution with water, neutralization with a base (e.g., NaOH) |
Condensation to Form the Leuco Base
The formation of the leuco base involves the condensation of 2-formylbenzenesulfonic acid with two equivalents of N-ethyl-N-(3-sulfobenzyl)aniline.[4] This reaction is typically acid-catalyzed.
Reaction:
2-formylbenzenesulfonic acid + 2 * N-ethyl-N-(3-sulfobenzyl)aniline → Leuco Base
Experimental Parameters:
| Parameter | Value |
| Reactants | 2-formylbenzenesulfonic acid, N-ethyl-N-(3-sulfobenzyl)aniline |
| Catalyst | Strong acid (e.g., H₂SO₄) |
| Reaction Temperature | 85-100 °C[4] |
| Reaction Time | 6-8 hours[4] |
| Solvent | Water or a suitable organic solvent |
The following diagram illustrates the chemical reaction for the formation of the leuco base.
Oxidation of the Leuco Base
The colorless leuco base is converted to the colored Brilliant Blue FCF through oxidation.[2][3] Various oxidizing agents can be employed for this step.
Reaction:
Leuco Base + [O] → Brilliant Blue FCF
Experimental Parameters for Oxidation:
| Oxidizing Agent | Catalyst (if any) | Reaction Temperature | Reaction Time |
| Manganese Dioxide (MnO₂) or Sodium Dichromate (Na₂Cr₂O₇) | None | 20-40 °C | 2-4 hours |
| Hydrogen Peroxide (H₂O₂) | Iron Phthalocyanine Sulfonamide | Room Temperature | ~3 hours[5] |
The choice of oxidizing agent can impact the purity of the final product and the environmental footprint of the process. The use of hydrogen peroxide with a catalyst is considered a "greener" alternative to heavy metal-based oxidants.[5][6]
The diagram below outlines the oxidation step.
Purification of Brilliant Blue FCF
Purification is a critical final step to ensure the dye meets stringent quality standards for its intended applications. Common impurities include unreacted starting materials, by-products from side reactions, and inorganic salts.
Purification Methods:
-
Salting Out: The dye is precipitated from the reaction mixture by the addition of a salt, such as sodium chloride or sodium sulfate.
-
Recrystallization: The crude dye can be dissolved in a suitable solvent (e.g., a water-alcohol mixture) and then allowed to recrystallize, leaving impurities in the mother liquor.[7]
-
Membrane Filtration: Techniques like nanofiltration can be employed to remove inorganic salts and concentrate the dye solution.[8]
Typical Purification Protocol:
-
Following oxidation, the reaction mixture is filtered to remove any solid by-products (e.g., manganese dioxide).
-
The filtrate is then treated with a salting-out agent to precipitate the crude Brilliant Blue FCF.
-
The crude dye is collected by filtration and washed with a brine solution.
-
For higher purity, the crude dye is redissolved in hot water or a water-alcohol mixture, filtered to remove any remaining insolubles, and then recrystallized by cooling.[7]
-
The purified crystals are collected, washed with a small amount of cold solvent, and dried.
Conclusion
The synthesis of Brilliant Blue FCF is a well-established industrial process involving the sequential formation of key intermediates, a condensation reaction to form a leuco base, and a final oxidation step. The choice of reagents and reaction conditions, particularly for the oxidation and purification stages, can significantly impact the yield, purity, and environmental impact of the manufacturing process. This guide provides a foundational understanding of the core chemical principles and experimental methodologies for researchers and professionals in the field. Further optimization of these processes, particularly towards greener and more efficient synthetic routes, remains an active area of research.
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Brilliant Blue FCF | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US3098081A - Process for purifying triphenyl methane dyes - Google Patents [patents.google.com]
- 8. CN105348846A - Preparation method for acid blue dye 9 with low salt content - Google Patents [patents.google.com]
A Technical Guide to the History and Discovery of Erioglaucine Disodium Salt (FD&C Blue No. 1)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the history, discovery, synthesis, and toxicological evaluation of Erioglaucine disodium salt, known commercially as Brilliant Blue FCF or FD&C Blue No. 1. It is intended to serve as a comprehensive technical resource, offering detailed methodologies for key experimental procedures and presenting quantitative data in a structured format.
Introduction and Chemical Identity
Erioglaucine disodium salt is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its vibrant blue color, high water solubility, and general stability have contributed to its widespread use since its initial development. Chemically, it is the disodium salt of 2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate.
Table 1: Chemical and Physical Properties of Erioglaucine Disodium Salt
| Property | Value |
| Common Names | Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, E133 |
| CAS Number | 3844-45-9 |
| Molecular Formula | C37H34N2Na2O9S3 |
| Molecular Weight | 792.85 g/mol |
| Appearance | Reddish-blue to purple powder |
| Solubility in Water | 20 g/100 mL at 25°C |
| Maximum Absorption (λmax) | ~628-630 nm |
Historical Development and Regulatory Milestones
The history of Erioglaucine disodium salt is intertwined with the rise of synthetic dyes in the early 20th century. Initially derived from coal tar, its production later transitioned to petroleum-based starting materials.[1][2]
Table 2: Key Historical and Regulatory Milestones
| Year | Milestone |
| Early 20th Century | First synthesized as part of the development of synthetic dyes from coal tar and aniline compounds.[1] |
| 1938 | Gained regulatory prominence in the United States under the Federal Food, Drug, and Cosmetic Act.[1] |
| 1969 | Permanently approved by the U.S. Food and Drug Administration (FDA) for use in food, drugs, and cosmetics.[1] |
| 2017 | The Joint FAO/WHO Expert Committee on Food Additives (JECFA) revised the Acceptable Daily Intake (ADI).[3][4][5] |
A visual representation of the historical development and key regulatory events is provided in the timeline below.
Synthesis of Erioglaucine Disodium Salt
The industrial synthesis of Erioglaucine disodium salt is a multi-step process involving the condensation of aromatic compounds followed by oxidation.
Chemical Pathway
The synthesis of Erioglaucine disodium salt involves two primary steps:
-
Condensation: Benzaldehyde-2-sulfonic acid is condensed with N-ethyl-N-(3-sulfobenzyl)aniline. This reaction forms a leuco base.
-
Oxidation: The colorless leuco base is then oxidized to form the colored triarylmethane dye. Common oxidizing agents used include manganese dioxide or sodium dichromate.
The overall chemical transformation is depicted in the following diagram.
Experimental Protocol for Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is a composite of general methods for triarylmethane dye synthesis.
Materials:
-
Benzaldehyde-2-sulfonic acid
-
N-ethyl-N-(3-sulfobenzyl)aniline
-
Sulfuric acid (concentrated)
-
Manganese dioxide (or sodium dichromate)
-
Sodium hydroxide (or sodium carbonate)
-
Sodium chloride
-
Ethanol
-
Water
Procedure:
-
Condensation:
-
In a reaction vessel, dissolve N-ethyl-N-(3-sulfobenzyl)aniline in concentrated sulfuric acid.
-
Slowly add Benzaldehyde-2-sulfonic acid to the solution while maintaining a controlled temperature.
-
Allow the reaction to proceed with stirring until the formation of the leuco base is complete. This can be monitored by thin-layer chromatography.
-
-
Oxidation:
-
To the reaction mixture containing the leuco base, add the oxidizing agent (e.g., manganese dioxide) portion-wise.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Continue stirring until the oxidation is complete, indicated by the formation of the intense blue color.
-
-
Isolation and Purification:
-
The reaction mixture is then neutralized with a base such as sodium hydroxide or sodium carbonate.
-
The crude dye is precipitated by the addition of sodium chloride ("salting out").
-
The precipitate is collected by filtration and washed with a brine solution.
-
Further purification can be achieved by recrystallization from a water-ethanol mixture.
-
-
Drying:
-
The purified Erioglaucine disodium salt is dried under vacuum to yield a fine, colored powder.
-
Toxicological Evaluation
The safety of Erioglaucine disodium salt has been evaluated through numerous toxicological studies. These studies are crucial for establishing a safe level of human consumption, known as the Acceptable Daily Intake (ADI).
Key Toxicological Data
Table 3: Summary of Toxicological Data
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | > 2000 mg/kg body weight | JECFA, 2019 |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat (long-term study) | 631 mg/kg body weight/day | JECFA, 2017[3][4] |
Acceptable Daily Intake (ADI)
The ADI for a food additive is an estimate of the amount that can be ingested daily over a lifetime without an appreciable health risk. It is calculated by dividing the NOAEL from the most sensitive species in the most relevant study by a safety factor (typically 100) to account for inter- and intra-species differences.
Table 4: Evolution of the ADI for Erioglaucine Disodium Salt
| Year | Regulatory Body | ADI (mg/kg body weight/day) | Basis for Establishment |
| 1969 | JECFA | 0-12.5 | Based on available toxicological data at the time. |
| 2017 | JECFA | 0-6 | Based on a long-term toxicity study in rats with a NOAEL of 631 mg/kg bw/day and a safety factor of 100.[3][4] |
Experimental Protocol for a Chronic Oral Toxicity Study
The following is a generalized protocol for a chronic oral toxicity study in rodents, based on established guidelines, which would be similar to the pivotal studies conducted on Erioglaucine disodium salt.
Objective: To determine the potential adverse effects of long-term ingestion of the test substance and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain)
-
Age: Young adults at the start of the study
-
Number of Animals: At least 20 males and 20 females per group
Experimental Design:
-
Groups: A control group and at least three dose groups (low, mid, high).
-
Dosing: The test substance is administered in the diet or drinking water for a period of 24 months.
-
Diet: A standard, certified laboratory diet. The test substance is mixed into the diet at specified concentrations.
-
Housing: Animals are housed in a controlled environment with respect to temperature, humidity, and light cycle.
Observations and Examinations:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks, and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at termination for analysis of a comprehensive range of parameters.
-
Ophthalmology: Examinations are conducted at the beginning and end of the study.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
A generalized workflow for such a study is presented below.
Conclusion
Erioglaucine disodium salt has a long history of use as a colorant, supported by extensive toxicological evaluation. Its discovery and development are emblematic of the broader history of synthetic food additives. The established ADI, based on comprehensive long-term studies, provides a margin of safety for its use in food and pharmaceutical products. This technical guide has provided an overview of its history, synthesis, and the methodologies used to ensure its safety for human consumption.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Brilliant Blue FCF
This document provides a comprehensive overview of the solubility characteristics of Brilliant Blue FCF (FD&C Blue No. 1), a synthetic triarylmethane dye widely used in the food, pharmaceutical, and cosmetic industries.[1][2][3] Understanding its solubility in various solvents is critical for formulation development, manufacturing processes, and analytical method design.
Physicochemical Properties and Solubility Profile
Brilliant Blue FCF (E133) is a disodium salt characterized by its ionic nature and the presence of three sulfonic acid groups in its structure.[1][4][5] These features make it highly polar, governing its solubility behavior. It is readily soluble in polar solvents like water and glycerol, while exhibiting limited solubility in less polar organic solvents and is practically insoluble in nonpolar media like vegetable oils.[1][6][7][8] The aluminum lake of Brilliant Blue FCF, by contrast, is largely insoluble and provides color through dispersion.[9]
The solubility of Brilliant Blue FCF can be influenced by factors such as temperature, pH, and the presence of other solutes.[4][10] Generally, as an ionic compound, its solubility in aqueous solutions is expected to increase with a rise in temperature.[4] The dye is reported to be stable across a broad pH range of 3.0 to 10.0.[10]
Quantitative Solubility Data
The following table summarizes the reported solubility of Brilliant Blue FCF in various solvents. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, pH, and purity of the dye.
| Solvent | Reported Solubility | Temperature | pH | Source(s) |
| Water | 30 mg/mL | Not Specified | Not Specified | [6][7] |
| 120 g/L (120 mg/mL) | 20°C | Not Specified | [11] | |
| 20 g/100 mL (200 mg/mL) | 25°C | Not Specified | [2] | |
| 200 g/L (200 mg/mL) | 2 - 60°C | Not Specified | [5] | |
| 33.33 mg/mL | Not Specified | Adjusted to 11 with NaOH | [12][13] | |
| Ethanol | 3 mg/mL | Not Specified | Not Specified | [6][7] |
| Slightly Soluble | Not Specified | Not Specified | [6][14][15] | |
| Glycerol | Soluble (Quantitative data not available) | Not Specified | Not Specified | [1][2][8] |
| Propylene Glycol | Soluble (Quantitative data not available) | Not Specified | Not Specified | [8] |
| Ethylene Glycol Monomethyl Ether | 20 mg/mL | Not Specified | Not Specified | [6][7] |
| Ether | Soluble (Quantitative data not available) | Not Specified | Not Specified | [6][7] |
| Vegetable Oils | Practically Insoluble | Not Specified | Not Specified | [6][7] |
Experimental Protocol for Solubility Determination
Objective: To determine the saturation solubility of Brilliant Blue FCF in a given solvent at a specified temperature.
Materials:
-
Brilliant Blue FCF powder (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated pH meter (for aqueous solutions)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Brilliant Blue FCF by accurately weighing a known amount of the dye and dissolving it in the solvent of interest in a volumetric flask.[16]
-
From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of Brilliant Blue FCF, which is approximately 628-630 nm.[2][13][17]
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for blank absorbance).
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of Brilliant Blue FCF powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach a plateau in concentration.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax.
-
-
Calculation:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of Brilliant Blue FCF in the solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as mean ± standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Brilliant Blue FCF.
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. BRILLANT BLUE FCF - Ataman Kimya [atamanchemicals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Buy Brilliant Blue FCF | 3844-45-9 | >98% [smolecule.com]
- 7. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hz-focus.com [hz-focus.com]
- 9. allcoloursupplies.com.au [allcoloursupplies.com.au]
- 10. ases.in [ases.in]
- 11. Brilliant Blue FCF | Food Colors | Manufacturer, Exporter, Supplier, India [emcochemicals.com]
- 12. Brilliant Blue FCF | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 15. openknowledge.fao.org [openknowledge.fao.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Brilliant Blue FCF | CAS#:3844-45-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Mechanism of Action of Erioglaucine Disodium Salt in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erioglaucine disodium salt, also known as Brilliant Blue FCF (BB FCF) or FD&C Blue No. 1, is a synthetic triphenylmethane dye widely utilized as a colorant in the food, pharmaceutical, and cosmetic industries. Beyond its application as an excipient, Erioglaucine has emerged as a valuable pharmacological tool due to its specific mechanism of action in biological systems. This technical guide provides a comprehensive overview of the molecular interactions and downstream cellular effects of Erioglaucine, with a focus on its role as a selective inhibitor of the pannexin 1 (Panx1) channel. This guide will detail the core mechanism, present quantitative data on its inhibitory activity, outline experimental protocols for its study, and illustrate the key signaling pathways involved.
Core Mechanism of Action: Selective Inhibition of Pannexin 1 (Panx1) Channels
The primary mechanism through which Erioglaucine disodium salt exerts its biological effects is the selective inhibition of pannexin 1 (Panx1) channels.[1][2][3] Panx1 is a transmembrane protein that forms large-pore channels permeable to ions and small molecules, most notably adenosine triphosphate (ATP).[4]
Erioglaucine (BB FCF) has been identified as a potent and selective inhibitor of Panx1 channels with a half-maximal inhibitory concentration (IC50) of approximately 0.27 µM.[1][2][3] This inhibitory action is noteworthy for its selectivity for Panx1 over the structurally related purinergic P2X7 receptor (P2X7R), a key distinction from the similar compound Brilliant Blue G (BBG), which inhibits both targets.[1][2][3] At concentrations up to 100 µM, Erioglaucine shows no significant effect on P2X7R-mediated currents.[1][2][3] This selectivity makes Erioglaucine a valuable tool for specifically investigating the physiological and pathological roles of Panx1 channels.
The binding of Erioglaucine to Panx1 is thought to occur at the extracellular side of the channel, leading to a conformational change that results in channel closure. This blockade of the Panx1 pore directly prevents the release of ATP from the cytoplasm into the extracellular space, a critical step in various signaling cascades.
Downstream Biological Effects
The inhibition of Panx1-mediated ATP release by Erioglaucine leads to several significant downstream biological consequences, primarily related to the modulation of purinergic signaling and inflammation.
Attenuation of Purinergic Signaling
Extracellular ATP acts as a potent signaling molecule by activating purinergic receptors on neighboring cells. By blocking the primary conduit for ATP release, Erioglaucine effectively dampens this signaling pathway. This has profound implications in tissues where Panx1 and purinergic receptors are highly expressed, such as the central nervous system and immune cells.
Inhibition of NLRP3 Inflammasome Activation
A major consequence of reducing extracellular ATP is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from lipopolysaccharide) upregulates the expression of inflammasome components, and a second activation signal (e.g., extracellular ATP binding to P2X7R) triggers the assembly of the inflammasome.
By preventing ATP release through Panx1, Erioglaucine blocks the second signal required for NLRP3 inflammasome activation. This leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Neuroprotection
The neuroprotective effects of Erioglaucine and its analogue, Brilliant Blue G, have been observed in models of spinal cord injury.[5][6] In the context of neuronal injury, damaged cells release large amounts of ATP, which can lead to excitotoxicity and inflammation, further exacerbating tissue damage. By inhibiting Panx1-mediated ATP release, Erioglaucine can mitigate these detrimental effects. This reduction in extracellular ATP prevents the overactivation of purinergic receptors on neurons and microglia, leading to decreased inflammation and enhanced cell survival.
Quantitative Data
The inhibitory potency of Erioglaucine disodium salt and related compounds on pannexin 1 and P2X7 receptors is summarized in the table below.
| Compound | Target | Assay System | IC50 Value | Reference |
| Erioglaucine disodium salt (BB FCF) | Panx1 | Oocyte-expressed Panx1-induced ionic currents | 0.27 µM | [1][2][3] |
| Erioglaucine disodium salt (BB FCF) | P2X7R | Oocytes expressing human P2X7R | No significant effect up to 100 µM | [1][2][3] |
| Brilliant Blue G (BBG) | Panx1 | Oocyte-expressed Panx1-induced ionic currents | ~3 µM | |
| Brilliant Blue G (BBG) | Rat P2X7R | - | 12 nM | |
| Brilliant Blue G (BBG) | Human P2X7R | - | 265 nM | |
| Carbenoxolone | Panx1 | - | 5 µM | [7] |
| Probenecid | Panx1 | - | ~350 µM | [8] |
Experimental Protocols
Electrophysiological Measurement of Panx1 Inhibition
This protocol describes the use of two-electrode voltage-clamp electrophysiology to measure the inhibitory effect of Erioglaucine on Panx1 channels expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human or mouse Panx1
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., ND96)
-
Erioglaucine disodium salt stock solution
Procedure:
-
Inject Xenopus oocytes with Panx1 cRNA and incubate for 24-48 hours to allow for protein expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.[2]
-
Apply voltage steps (e.g., to +60 mV) to activate Panx1 channels and record the resulting currents.[2]
-
Establish a stable baseline recording of Panx1 currents.
-
Perfuse the chamber with recording solution containing various concentrations of Erioglaucine disodium salt.
-
Record the Panx1 currents in the presence of the inhibitor.
-
Wash out the inhibitor with the recording solution to check for reversibility.
-
Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC50 value.
Measurement of ATP Release
This protocol outlines a method to measure ATP release from cultured cells and its inhibition by Erioglaucine using a luciferin-luciferase-based assay.
Materials:
-
Cultured cells expressing Panx1 (e.g., HEK293 cells)
-
ATP-free buffer
-
Luciferin-luciferase assay kit
-
Luminometer
-
Erioglaucine disodium salt
Procedure:
-
Plate cells in a multi-well plate and grow to confluency.
-
Wash the cells with ATP-free buffer.
-
Pre-incubate the cells with various concentrations of Erioglaucine disodium salt for a specified time.
-
Stimulate ATP release using a known Panx1 activator (e.g., hypotonic solution, high extracellular K+).
-
Collect the supernatant from each well.
-
Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Calculate the amount of ATP released and the percentage of inhibition by Erioglaucine.
NLRP3 Inflammasome Activation Assay
This protocol describes a two-step method to activate the NLRP3 inflammasome in macrophages and assess the inhibitory effect of Erioglaucine.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Lipopolysaccharide (LPS)
-
ATP
-
Erioglaucine disodium salt
-
ELISA kit for IL-1β
Procedure:
-
Culture macrophages in a multi-well plate.
-
Priming Step: Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[9]
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with different concentrations of Erioglaucine disodium salt for 1 hour.
-
Activation Step: Add ATP (e.g., 5 mM) to the cells to activate the NLRP3 inflammasome.[9]
-
Incubate for 1-2 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Determine the dose-dependent inhibition of IL-1β release by Erioglaucine.
Visualizations
Signaling Pathway of Erioglaucine Action
Caption: Signaling pathway of Erioglaucine's mechanism of action.
Experimental Workflow for Assessing Panx1 Inhibition
Caption: Experimental workflow for studying Erioglaucine's effects.
Conclusion
Erioglaucine disodium salt's primary mechanism of action in biological systems is the selective inhibition of the pannexin 1 channel, which distinguishes it from the structurally similar compound Brilliant Blue G. This action leads to a reduction in ATP release, thereby modulating purinergic signaling and inhibiting NLRP3 inflammasome activation. These downstream effects underscore its potential as a therapeutic agent for conditions involving excessive inflammation and purinergic signaling, such as spinal cord injury. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of Erioglaucine and the pannexin 1 channel in health and disease.
References
- 1. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanobody-based Pannexin1 channel inhibitors increase survival after cardiac ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencenews.org [sciencenews.org]
- 6. paperdue.com [paperdue.com]
- 7. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting multimodal activation and channel properties of Pannexin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Toxicological Profile and Safety of Food Blue 1 (Brilliant Blue FCF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food Blue 1, also known as Brilliant Blue FCF and FD&C Blue No. 1, is a synthetic triarylmethane dye widely used in foods, pharmaceuticals, and cosmetics to impart a blue color.[1][2][3] Its regulatory approval and safety have been the subject of numerous toxicological studies. This guide provides a comprehensive overview of the available scientific data, focusing on quantitative toxicological endpoints, experimental methodologies, and metabolic pathways to inform researchers, scientists, and drug development professionals.
Regulatory Status and Acceptable Daily Intake
This compound is an approved color additive in many countries, with established Acceptable Daily Intakes (ADIs) set by various regulatory bodies. These values are based on extensive toxicological assessments.
| Regulatory Body | Acceptable Daily Intake (ADI) |
| U.S. Food and Drug Administration (FDA) | 12.0 mg/kg of body weight per day[4] |
| European Food Safety Authority (EFSA) | 6.0 mg/kg of body weight per day[5] |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 6.0 mg/kg of body weight per day[4][6] |
Toxicokinetics: Absorption, Metabolism, and Excretion
Studies in animals have demonstrated that this compound is poorly absorbed from the gastrointestinal tract.[7][8] The majority of the ingested dye is excreted unchanged in the feces.[7][8] It is estimated that approximately 95% of the dye remains unabsorbed, with the small absorbed fraction being excreted in the urine and bile.[7][8]
Metabolic Pathway of this compound
The following diagram illustrates the general metabolic pathway of this compound in the body.
References
- 1. The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacmcolor.org [iacmcolor.org]
- 3. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 4. FD&C Blue 1 and Why Its Safety Is Questioned [tidestrading.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. WHO | JECFA [apps.who.int]
- 7. FD&C Blue #1: What Is It & Is It Bad For You? - Functional Nutrition Answers [functionalnutritionanswers.com]
- 8. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Brilliant Blue FCF" degradation pathways and byproducts
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Brilliant Blue FCF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of Brilliant Blue FCF (BB FCF, E133, FD&C Blue No. 1), a widely used triarylmethane dye in the food, pharmaceutical, and cosmetic industries. Understanding its degradation pathways, the byproducts formed, and the efficiency of various remediation technologies is critical for environmental risk assessment and process optimization. This document details photocatalytic, chemical, and enzymatic degradation methods, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support advanced research and development.
Overview of Degradation Strategies
Brilliant Blue FCF is characterized by a complex aromatic structure, which imparts chemical stability and makes it recalcitrant to conventional degradation methods.[1] Advanced Oxidation Processes (AOPs), photocatalysis, and enzymatic treatments have emerged as effective strategies for breaking down this dye into simpler, less harmful compounds.[1][2] These processes typically rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), which attack the chromophoric structure of the dye, leading to decolorization and eventual mineralization.[1][3]
The primary degradation approaches can be categorized as follows:
Photocatalytic Degradation
Photocatalysis utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light of appropriate wavelength. Materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and various nanocomposites have been successfully employed for BB FCF degradation.[4][5][6]
Mechanism and Byproducts
Under UV or visible light, the semiconductor catalyst (e.g., TiO₂) generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce highly oxidative hydroxyl radicals (•OH), which are the primary agents of degradation. The degradation of BB FCF proceeds through attacks on the central carbon atom and the aromatic rings.[5]
LC/MS analyses have identified a pathway involving the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups.[7] The process also involves hydroxylation of the aromatic rings, leading to the formation of various intermediates before eventual mineralization into CO₂, H₂O, and inorganic ions.[7]
Quantitative Data for Photocatalytic Degradation
| Catalyst System | Pollutant Conc. | Conditions | Degradation Efficiency | Time (min) | Kinetic Model | Rate Constant (k) | Reference |
| TiO₂ / UV | 10 ppm | pH Neutral, 0.3 g TiO₂ | 98% | 60 | Pseudo-first-order | - | [5] |
| CuO-TiO₂ / UV | 100 mg/L | - | 100% | 60 | - | - | [4] |
| CuO-TiO₂ / Vis | 100 mg/L | - | 100% | 50 | - | - | [4] |
| W-doped TiO₂ / UV | - | - | Higher than pure TiO₂ | - | - | - | [6] |
Experimental Protocol: Photocatalytic Degradation
This protocol describes a typical batch experiment for evaluating the photocatalytic degradation of BB FCF using a TiO₂ catalyst.
-
Reagent Preparation : Prepare a stock solution of Brilliant Blue FCF (e.g., 100 mg/L) in deionized water. Prepare the photocatalyst suspension (e.g., 1 g/L of TiO₂ P25).
-
Reactor Setup : Add a defined volume of the BB FCF solution to a photoreactor vessel (typically quartz to allow UV transmission). Add the catalyst to achieve the desired concentration.
-
Adsorption-Desorption Equilibrium : Stir the suspension in complete darkness for 30-60 minutes to ensure that equilibrium is reached between the dye molecules and the catalyst surface.
-
Photoreaction : Initiate the reaction by turning on the light source (e.g., a mercury vapor lamp). Maintain constant stirring and temperature throughout the experiment.
-
Sampling : At regular time intervals, withdraw aliquots (e.g., 3-5 mL) from the reactor.
-
Analysis : Immediately centrifuge or filter the samples through a 0.22 µm filter to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of BB FCF (~630 nm) using a UV-Vis spectrophotometer.
-
Data Calculation : Calculate the degradation efficiency using the formula: η(%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Chemical Oxidation (Advanced Oxidation Processes)
AOPs are characterized by the in-situ generation of highly reactive radicals. Photo-Fenton, persulfate oxidation, and ozonation are particularly effective for BB FCF degradation.[1][8][9]
Photo-Fenton Process (Fe²⁺/H₂O₂/UV)
The Photo-Fenton process is a highly efficient AOP that combines Fenton's reagent (Fe²⁺ + H₂O₂) with UV irradiation.[1] UV light enhances the production of •OH radicals and regenerates the Fe²⁺ catalyst, accelerating the degradation rate.[1][10] The process is highly pH-dependent, with an optimal pH around 3.[1] Degradation follows pseudo-first-order kinetics.[1][10]
Persulfate (S₂O₈²⁻) Oxidation
Potassium persulfate (K₂S₂O₈) can be activated by heat, UV light, or transition metals to produce the sulfate radical (SO₄•⁻), a powerful oxidant. Studies show that sunlight can activate persulfate to degrade BB FCF.[8][11] While decolorization can be rapid, complete mineralization is often not achieved, leading to the formation of uncolored organic intermediates.[8] The degradation pathway is similar to photocatalysis, involving the cleavage of substituent groups.[11]
Ozonation (O₃)
Ozone is a strong oxidant that can directly react with the dye molecule or decompose in water (especially at alkaline pH) to form •OH radicals.[12] Ozonation leads to very rapid decolorization of BB FCF solutions.[2][12] However, a significant concern is that the process may not lead to complete mineralization, and some of the resulting byproducts, such as aromatic amines, could be more toxic than the parent dye.[2][9]
Quantitative Data for Chemical Oxidation
| Method | Initial Conc. | Conditions | Decolorization/Degradation | Time | Kinetic Model | Rate Constant (k) | Reference |
| Photo-Fenton | 1.0×10⁻⁵ M | [H₂O₂]=4.0×10⁻⁴ M, [Fe²⁺]=1×10⁻³ M, pH 3 | ~100% | < 5 min | Pseudo-first-order | 51.0×10⁻³ min⁻¹ (for UV/H₂O₂) | [1] |
| Fenton-Like | 5×10⁻⁵ M | [H₂O₂]=4×10⁻⁴ M, [Fe³⁺]=2×10⁻⁴ M, pH 3 | ~100% decolorization, 80% COD removal | 150 min | - | - | [13] |
| K₂S₂O₈ / AgNPs | - | 3.75 mM K₂S₂O₈, 0.01 g/L AgNPs, pH 5.5 | 98% | 60 min | - | - | [3] |
| Ozonation | 10 mg/L | 200 mg/L O₃, pH 4.0 | >99.5% | 1.25 min | Complex | - | [9][12] |
| Ozonation | 10 mg/L | 200 mg/L O₃, pH 10.0 | >99.5% | < 0.2 min | Complex | - | [12] |
Enzymatic Degradation
Enzymatic degradation offers a green and highly specific alternative for dye treatment. Ligninolytic enzymes, such as laccases and peroxidases produced by white-rot fungi, are particularly effective.[14][15]
Mechanism
Laccase is a multi-copper oxidase that catalyzes the oxidation of phenolic and non-phenolic compounds by reducing molecular oxygen to water.[15] The enzyme facilitates a one-electron oxidation of the substrate, generating radicals that can undergo further non-enzymatic reactions, leading to the cleavage of the dye's structure. The process is highly dependent on pH, temperature, and enzyme concentration.[16]
Quantitative Data for Enzymatic Degradation
| Enzyme Source | Dye | Conditions | Decolorization | Time | Reference |
| Lentinus crinitus Laccase | Remazol Brilliant Blue R | pH ~4.0-6.0 | 76% | 24 h | [14] |
| Pleurotus florida | Brilliant Blue | 100 ppm, liquid culture | 76.3% | 16 days | |
| Agaricus bisporus Laccase | Cibacron D-Blue SGL | pH 6.0, 1 mM HBT mediator | High | - | [16] |
*Note: Data for structurally similar dyes are included to illustrate enzyme efficacy.
Experimental Protocol: Enzymatic Decolorization
-
Enzyme Source : Obtain or cultivate a source of laccase, such as the extracellular broth from a white-rot fungus culture (e.g., Pleurotus ostreatus).
-
Activity Assay : Determine the initial activity of the laccase solution using a standard substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15]
-
Reaction Mixture : In a reaction vessel, combine a buffer solution at the optimal pH (typically pH 5-6), the Brilliant Blue FCF solution to the desired concentration, and the laccase enzyme.
-
Incubation : Incubate the mixture at the optimal temperature (e.g., 25-60°C) with gentle agitation.[16][17]
-
Monitoring : At set time intervals, withdraw a sample and measure its absorbance at ~630 nm to monitor the decolorization process.
-
Analysis : Analyze the final solution using HPLC or LC-MS to identify degradation byproducts.
Conclusion
The degradation of Brilliant Blue FCF can be effectively achieved through several advanced methods, each with distinct advantages and limitations.
-
Photocatalysis offers a robust and efficient pathway to complete mineralization, with well-studied mechanisms and byproducts.[4][7]
-
Chemical AOPs , particularly the Photo-Fenton process, provide extremely rapid degradation but require strict pH control and management of chemical reagents.[1]
-
Ozonation is exceptionally fast for decolorization but carries the risk of forming potentially toxic byproducts if not optimized for complete mineralization.[2][9]
-
Enzymatic degradation represents a green and highly specific approach, though reaction times can be longer, and enzyme stability may be a concern under harsh industrial conditions.[15]
The choice of degradation technology depends on the specific application, considering factors such as required efficiency, cost, reaction time, and the environmental impact of byproducts and reagents. For professionals in drug development and research, understanding these pathways is crucial for designing stable formulations and assessing the environmental fate of pharmaceutical excipients.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Photo-oxidative Decolorization of Brilliant Blue with AgNPs as an Activator in the Presence of K2S2O8 and NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic degradation of Amaranth and Brilliant Blue FCF dyes using in situ modified tungsten doped TiO2 hybrid nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Understanding the performance of a paper-based UV exposure sensor: The photodegradation mechanism of brilliant blue FCF in the presence of TiO2 photocatalysts in both the solid state and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uniupo.it [research.uniupo.it]
- 9. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
CAS number and molecular formula of "Erioglaucine disodium salt"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erioglaucine disodium salt, a widely used synthetic triphenylmethane dye. This document consolidates key chemical and physical data, explores its applications in research and industry, and details relevant experimental protocols.
Core Chemical and Physical Data
Erioglaucine disodium salt, systematically known as Brilliant Blue FCF, is a water-soluble colorant with applications spanning the food, pharmaceutical, and cosmetic industries, as well as having specific uses in scientific research. Its chemical identity and core properties are summarized below.
| Property | Value | References |
| CAS Number | 3844-45-9 | [1][][3][4] |
| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [][4] |
| Alternate Formula | C₃₇H₃₄N₂O₉S₃·2Na | [1][3] |
| Molecular Weight | 792.85 g/mol | [1][] |
| Alternate Names | Brilliant Blue FCF, Acid Blue 9, FD&C Blue No. 1 | [1][3] |
| Color Index Number | 42090 | [1] |
| EINECS Number | 223-339-8 | [4] |
| Melting Point | 283 °C (decomposes) | |
| Solubility in Water | 1 mg/mL |
Experimental Protocols
Protein Staining with Erioglaucine Disodium Salt
Erioglaucine disodium salt can be utilized as a reactive stain for proteins in various analytical techniques. The following protocol outlines a general procedure for its use.
Materials:
-
Erioglaucine disodium salt solution (concentration to be optimized based on application)
-
Fixing solution (e.g., methanol:acetic acid:water mixture)
-
Destaining solution (e.g., dilute acetic acid)
-
Protein sample (e.g., on a polyacrylamide gel)
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in a fixing solution for a minimum of 30 minutes to precipitate the proteins within the gel matrix.
-
Staining: Remove the fixing solution and immerse the gel in the Erioglaucine disodium salt staining solution. Agitate gently for 1-2 hours at room temperature.
-
Destaining: Transfer the gel to a destaining solution to remove the background stain, allowing for the visualization of protein bands. This step may require several changes of the destaining solution.
-
Visualization and Documentation: Once the desired contrast is achieved, the gel can be visualized and documented using an appropriate imaging system.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of Erioglaucine disodium salt for use in research applications.
This guide serves as a foundational resource for professionals working with Erioglaucine disodium salt. For specific applications, further optimization of protocols and consultation of detailed safety data sheets are recommended.
References
An In-depth Technical Guide to "Food Blue 1" in Historical Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical scientific assessment of Food Blue 1 (Brilliant Blue FCF, FD&C Blue No. 1). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational toxicological and metabolic studies that have shaped the safety profile of this widely used synthetic colorant. This document delves into the core experimental protocols and presents key quantitative data from pivotal historical studies, primarily focusing on research conducted in the latter half of the 20th century.
Toxicological Assessment: Chronic Toxicity and Carcinogenicity Studies
The cornerstone of the safety evaluation of this compound rests on long-term studies conducted in rodents. A significant and frequently cited study is the lifetime toxicity and carcinogenicity assessment in rats and mice.
Quantitative Toxicological Data
The following tables summarize the key quantitative findings from historical chronic toxicity and carcinogenicity studies.
Table 1: No-Observed-Adverse-Effect Levels (NOAELs) from Lifetime Feeding Study in Rats
| Species/Strain | Sex | NOAEL (Dietary Concentration) | NOAEL (mg/kg body weight/day) | Basis for NOAEL |
| Charles River CD Rat | Male | 2.0% | 1072 | - |
| Charles River CD Rat | Female | 1.0% | 631 | Decreased terminal body weight and survival at higher doses. |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Lifetime Feeding Study in Mice
| Species/Strain | Sex | NOAEL (Dietary Concentration) | NOAEL (mg/kg body weight/day) | Basis for NOAEL |
| Charles River CD-1 Mouse | Male | 5.0% | 7354 | No significant compound-related adverse effects observed. |
| Charles River CD-1 Mouse | Female | 5.0% | 8966 | No significant compound-related adverse effects observed. |
Experimental Protocols: Lifetime Toxicity/Carcinogenicity Studies in Rodents
The following protocols are based on the methodologies reported in key historical studies, providing a framework for understanding how the safety of this compound was assessed.
1.2.1. Test Substance and Diet Preparation FD&C Blue No. 1 was incorporated into the basal diet of the animals as a dietary admixture. The dye was blended with the feed to achieve the desired concentrations (e.g., 0.1%, 1.0%, 2.0% for rats and 0.5%, 1.5%, 5.0% for mice). Control groups received the basal diet without the added colorant.
1.2.2. Animal Models and Husbandry
-
Species and Strain: Charles River CD rats and CD-1 mice were commonly used.
-
Group Size: Studies typically involved groups of 60 to 70 animals per sex for each dose level and control group.
-
Housing: Animals were housed in environmentally controlled conditions with a standard light/dark cycle.
-
In Utero Phase: Some studies included an in utero phase where the parent generation (F0) was administered the test substance in their diet to expose the offspring (F1) from conception.
1.2.3. Study Design and Duration The studies were designed as long-term bioassays to assess both chronic toxicity and potential carcinogenicity.
-
Rat Study Duration: Maximum exposure times were approximately 111 weeks for females and 116 weeks for males.
-
Mouse Study Duration: The maximum exposure time was typically 104 weeks for both sexes.
1.2.4. Clinical Observations and Pathology
-
Clinical Signs: Animals were observed daily for any clinical signs of toxicity.
-
Body Weight and Food Consumption: Body weights and food consumption were recorded regularly throughout the study.
-
Hematology and Clinical Chemistry: At specified intervals and at termination, blood samples were collected for a comprehensive analysis of hematological and clinical chemistry parameters to assess organ function.
-
Gross Necropsy and Histopathology: At the end of the study, all animals were subjected to a complete gross necropsy. A comprehensive list of organs and tissues were collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify any pathological changes.
Metabolism and Excretion of this compound
Understanding the metabolic fate of a food additive is crucial for its safety assessment. Historical studies utilized radiolabeled compounds to trace the absorption, distribution, metabolism, and excretion of this compound.
Quantitative Metabolic Data
Table 3: Excretion of ¹⁴C-labeled this compound in Rats
| Route of Administration | Excretion Route | Percentage of Administered Dose | Timeframe | Chemical Form of Excreted Compound |
| Oral (gavage) | Feces | >95% | Within 72 hours | Primarily unchanged Brilliant Blue FCF |
| Oral (gavage) | Urine | <1% | Within 72 hours | Unchanged Brilliant Blue FCF and a minor unidentified metabolite |
| Oral (gavage) | Bile (in bile-duct cannulated rats) | ~1.3% | - | Unchanged Brilliant Blue FCF |
Experimental Protocol: Metabolism and Excretion Study in Rats
The following outlines the general methodology used in historical studies to investigate the metabolic fate of this compound.
2.2.1. Synthesis of ¹⁴C-labeled Brilliant Blue FCF The synthesis of radiolabeled Brilliant Blue FCF was a critical first step. This typically involved the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(m-sulfobenzyl)aniline, where one of the precursor molecules was labeled with Carbon-14 at a metabolically stable position.
2.2.2. Animal Model and Administration
-
Species and Strain: Sprague-Dawley rats were a common model.
-
Administration: A single oral dose of the ¹⁴C-labeled Brilliant Blue FCF, dissolved in a suitable vehicle like water, was administered to the rats via gavage.
2.2.3. Sample Collection Urine and feces were collected from the animals at regular intervals (e.g., 24, 48, 72 hours) post-administration. In some experiments, bile was collected from bile-duct cannulated rats to directly measure biliary excretion.
2.2.4. Analytical Methods
-
Quantification of Radioactivity: The total radioactivity in urine, feces, and bile samples was determined using liquid scintillation counting to quantify the amount of the compound and its metabolites excreted.
-
Metabolite Profiling: The chemical nature of the excreted radioactive compounds was investigated using techniques such as thin-layer chromatography (TLC). The collected samples were extracted, and the extracts were spotted on TLC plates alongside a standard of the parent Brilliant Blue FCF. The plates were then developed in a suitable solvent system to separate the parent compound from any potential metabolites. The distribution of radioactivity on the TLC plate was then determined to identify the proportion of unchanged dye and any metabolites.
Historical Analytical Methods for Detection
The ability to accurately detect and quantify this compound in various matrices was essential for both quality control and toxicological research.
Spectrophotometry
In the mid to late 20th century, spectrophotometry was a primary method for the quantitative analysis of this compound. The dye exhibits a maximum absorption at approximately 628-630 nm in aqueous solutions. The concentration of the dye in a sample could be determined by measuring its absorbance at this wavelength and comparing it to a standard curve.
High-Performance Liquid Chromatography (HPLC)
As HPLC technology became more prevalent, it offered a more specific and sensitive method for the analysis of this compound, especially in complex matrices like food products. Reversed-phase HPLC with a UV-Vis detector set at the maximum absorption wavelength of the dye was a common approach. This technique allowed for the separation of Brilliant Blue FCF from other components in the sample, leading to more accurate quantification.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Methodological & Application
Application Notes and Protocols: Food Blue 1 (Brilliant Blue FCF) as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food Blue 1, also known by its scientific names Brilliant Blue FCF, Erioglaucine, and Acid Blue 9, is a synthetic triarylmethane dye widely used as a colorant in food, drugs, and cosmetics.[1][2] Beyond its common applications, recent scientific interest has explored its utility as a non-toxic and effective biological stain for a variety of cells and tissues. Its properties as a fluorescent dye and its safety profile make it a compelling alternative to traditional, often toxic, histological stains.[3][4]
These application notes provide detailed protocols for the use of this compound as a biological stain for both microbial and mammalian cells, as well as for tissue sections. The information compiled is intended to equip researchers with the necessary knowledge to integrate this versatile dye into their laboratory workflows.
Key Features and Applications
-
Low Toxicity: Studies have demonstrated the non-toxic nature of Brilliant Blue FCF on various cell types, including microbes and human umbilical venous smooth muscle cells (HUVSMC).[3][4] This makes it a safer alternative to stains like gentian violet and potentially eosin.
-
Fluorescent Properties: Brilliant Blue FCF exhibits fluorescence, enabling its use in fluorescence microscopy for enhanced visualization of cellular structures.[3][5]
-
Versatility: It can be employed for staining a range of biological samples, including bacteria, fungi, cultured mammalian cells, and tissue sections.[1][3][6]
-
Signaling Pathway Inhibition: Brilliant Blue FCF has been shown to inhibit the P2X7 purinergic receptor, which can modulate downstream signaling pathways such as the ERK and GSK3β pathways. This property opens avenues for its use in studying these cellular processes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Common Names | This compound, Brilliant Blue FCF, Erioglaucine, Acid Blue 9 | [1][2] |
| CAS Number | 3844-45-9 | [2] |
| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [7] |
| Molecular Weight | 792.85 g/mol | [7] |
| Maximum Absorption (λmax) | ~628 - 630 nm | [2][8] |
| Appearance | Dark blue/purple powder | [2] |
| Solubility | Soluble in water | [9] |
Table 2: Comparison of Staining Time and Fluorescence Intensity
| Stain | Organism | Staining Time | Fluorescence Intensity (Arbitrary Units) | Reference |
| Lacto-Brilliant Blue FCF | Fusarium macroconidia | < 1 minute | 150 - 250 | [4] |
| Lactofuchsin | Fusarium macroconidia | < 1 minute | 150 - 250 | [4] |
| Lactophenol Blue | Fusarium macroconidia | up to 5 minutes | Lower than Lacto-BB FCF and Lactofuchsin | [4] |
| Lacto-Brilliant Blue FCF | Bacteria | < 1 minute | 75 - 130 | [4] |
| Lactofuchsin | Bacteria | < 1 minute | 75 - 130 | [4] |
Experimental Protocols
Protocol 1: Fluorescent Staining of Fungi and Bacteria
This protocol is adapted from Chau et al. (2011) for the fluorescent visualization of microbial cells.[3][4]
Materials:
-
Brilliant Blue FCF (Acid Blue 9 powder)
-
85% Lactic Acid
-
Distilled Water
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation BP 546, emission LP 590)[5]
Procedure:
-
Preparation of Staining Solution (0.1% Lacto-Brilliant Blue FCF):
-
Dissolve 0.1 g of Brilliant Blue FCF powder in 100 mL of 85% lactic acid.
-
Alternatively, for a water-based solution, dissolve 0.1 g of Brilliant Blue FCF in 100 mL of distilled water.
-
-
Sample Preparation:
-
Prepare a wet mount of the fungal or bacterial culture on a clean microscope slide.
-
-
Staining:
-
Add a drop of the 0.1% Lacto-Brilliant Blue FCF solution to the sample on the slide.
-
Incubate for less than 1 minute at room temperature. For some samples, up to 5 minutes may be required.[4]
-
-
Visualization:
-
Place a coverslip over the sample, avoiding air bubbles.
-
Observe under a fluorescence microscope using appropriate filter sets. Fungal and bacterial cell walls and cytoplasm will fluoresce.[5]
-
Protocol 2: Vital Staining of Cultured Mammalian Cells
This protocol is a general guideline for assessing cell viability using Brilliant Blue FCF as a vital stain, based on its non-toxic properties at certain concentrations.
Materials:
-
Brilliant Blue FCF
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cultured adherent or suspension cells
-
Microscope with bright-field or fluorescence capabilities
-
Trypan Blue solution (0.4%) for comparison
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of Brilliant Blue FCF in PBS. A starting concentration of 2.6 mM has been shown to be non-toxic to HUVSMCs over a 10-minute exposure.[4]
-
Further dilutions can be made in cell culture medium to achieve the desired final concentration.
-
-
Staining:
-
For adherent cells, remove the culture medium and wash once with PBS. Add the Brilliant Blue FCF staining solution and incubate for 5-10 minutes at 37°C.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the Brilliant Blue FCF staining solution. Incubate for 5-10 minutes at 37°C.
-
-
Washing:
-
For adherent cells, remove the staining solution and wash twice with PBS.
-
For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh culture medium or PBS.
-
-
Visualization and Viability Assessment:
-
Observe the cells under a microscope. Live cells with intact membranes should exclude the dye and appear unstained, while dead cells may show blue staining.
-
For a quantitative comparison, perform a parallel viability assessment using the standard Trypan Blue exclusion assay.[10]
-
Protocol 3: Counterstaining of Paraffin-Embedded Tissue Sections (Alternative to Eosin)
This protocol provides a starting point for using Brilliant Blue FCF as a non-toxic counterstain for hematoxylin in routine histology. Optimization may be required for different tissue types.
Materials:
-
Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
-
Harris's Hematoxylin
-
Brilliant Blue FCF
-
Distilled Water
-
70% Ethanol
-
Mounting medium
Procedure:
-
Nuclear Staining:
-
Stain the rehydrated tissue sections with Harris's Hematoxylin for 5-10 minutes.
-
Wash thoroughly in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar alkaline solution.
-
Wash again in tap water.
-
-
Counterstaining with Brilliant Blue FCF:
-
Prepare a 1% (w/v) solution of Brilliant Blue FCF in 70% ethanol.[7]
-
Immerse the slides in the Brilliant Blue FCF solution for 1-3 minutes. The optimal time may vary depending on the tissue and desired staining intensity.
-
-
Dehydration and Mounting:
-
Briefly rinse the slides in distilled water.
-
Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
-
Expected Results: Nuclei will be stained blue to purple by hematoxylin, and the cytoplasm and connective tissue will be stained in shades of blue by Brilliant Blue FCF.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of P2X7 receptor by Brilliant Blue FCF and its downstream effects.
Experimental Workflow: Fluorescent Staining of Bacteria
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. An innovative brilliant blue FCF method for fluorescent staining of fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRILLIANT BLUE FCF IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Brilliant Blue FCF | TargetMol [targetmol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Protein Staining in Electrophoresis using Brilliant Blue Dyes
A Clarification on Brilliant Blue Dyes: It is important to distinguish between "Brilliant Blue FCF" and "Coomassie Brilliant Blue G-250." While both are blue dyes, their applications in a laboratory setting differ significantly. Brilliant Blue FCF (also known as FD&C Blue No. 1) is primarily a food colorant and is not typically used for protein staining in electrophoresis gels. The standard and widely accepted "Brilliant Blue" dye for this application is Coomassie Brilliant Blue G-250 . This document provides detailed protocols and data for the use of Coomassie Brilliant Blue G-250, the industry standard for sensitive and reliable protein visualization in polyacrylamide gels.
Application Notes for Colloidal Coomassie Brilliant Blue G-250 Staining
Colloidal Coomassie Brilliant Blue G-250 staining is a highly sensitive and widely used method for the visualization of proteins separated by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). This technique offers significant advantages over traditional Coomassie R-250 staining, including higher sensitivity, lower background, and compatibility with downstream applications such as mass spectrometry.
The mechanism of staining involves the non-covalent interaction of the Coomassie dye with proteins.[1][2] In an acidic environment, the dye exists in a cationic reddish-brown form. Upon binding to proteins, primarily through interactions with basic and hydrophobic amino acid residues, the dye stabilizes in its anionic blue form, resulting in a distinct color change with an absorption maximum around 595 nm.[1][3] The colloidal formulation of the G-250 dye is particularly advantageous as the dye particles are too large to penetrate the gel matrix, leading to minimal background staining and often eliminating the need for a lengthy destaining step.[4][5]
This method is highly reproducible as it is an end-point staining procedure.[6] It is compatible with various gel types, including native PAGE, SDS-PAGE, and isoelectric focusing gels.[7]
Quantitative Data Summary
The sensitivity and linearity of Colloidal Coomassie Brilliant Blue G-250 staining make it suitable for the quantitative analysis of protein expression. The following table summarizes key quantitative parameters.
| Parameter | Value | Reference |
| Detection Limit | 1 - 10 ng per protein band | [6][7][8] |
| Linear Dynamic Range | 10 ng to 20 µg per protein band | |
| Typical Staining Time | 1 - 12 hours | [8][9] |
| Destaining Time | Often not required, or brief water washes | [4][5] |
| Compatibility with Mass Spectrometry | Yes | [8] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Colloidal Coomassie Brilliant Blue G-250 staining protocol.
Caption: Experimental workflow for Colloidal Coomassie G-250 protein staining.
Detailed Experimental Protocol: Colloidal Coomassie Brilliant Blue G-250 Staining
This protocol is adapted from established methods for high-sensitivity colloidal Coomassie staining.[6][8]
Materials:
-
Staining Solution:
-
0.08% (w/v) Coomassie Brilliant Blue G-250
-
1.6% (v/v) Orthophosphoric acid
-
8% (w/v) Ammonium sulfate
-
20% (v/v) Methanol or Ethanol
-
-
Destaining Solution (Optional): Deionized water or 25% (v/v) Methanol.[6]
-
Fixing Solution (Optional, for IEF gels): 20% Trichloroacetic acid (TCA).[10]
-
Polyacrylamide gel post-electrophoresis
-
Orbital shaker
-
Staining trays
Procedure:
-
Gel Washing:
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean staining tray with a sufficient volume of deionized water to fully submerge the gel.
-
Wash the gel for 10 minutes on an orbital shaker at room temperature. This step is crucial for removing residual SDS, which can interfere with staining.[8]
-
Discard the water and repeat the washing step two more times for a total of three washes.
-
-
Staining:
-
After the final wash, decant the water completely.
-
Add enough Colloidal Coomassie Staining Solution to fully cover the gel.
-
Incubate the gel on an orbital shaker for 1 to 12 hours at room temperature. Protein bands will start to become visible within 15-20 minutes.[6][11] Longer incubation times will increase staining intensity.
-
-
Destaining (Optional):
-
For most applications using a colloidal stain, a destaining step is not necessary as the background should be clear.
-
If background staining is observed, decant the staining solution.
-
Add deionized water or 25% methanol to the staining tray and agitate for 10-60 minutes, or until the desired background clarity is achieved.[9]
-
-
Visualization and Storage:
-
The gel can be visualized directly in the staining solution or after the optional destaining step.
-
For documentation, the gel can be imaged using a gel documentation system.
-
For long-term storage, the gel can be kept in a solution of 7% acetic acid.[12]
-
Notes on Solution Preparation:
When preparing the staining solution, it is important to add the reagents in the correct order to ensure the formation of the colloidal dye particles. A common procedure is to first dissolve the ammonium sulfate in the phosphoric acid solution, followed by the addition of the alcohol, and finally the Coomassie G-250 powder.[6][8][9]
References
- 1. Coomassie blue staining | Abcam [abcam.com]
- 2. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How does colloidal Coomassie work? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels [jove.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: Erioglaucine Disodium Salt as a Tracer in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Erioglaucine disodium salt, also known as Brilliant Blue FCF or FD&C Blue No. 1, as a tracer in various neuroscience research applications. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
I. Introduction
Erioglaucine disodium salt is a triphenylmethane dye commonly used as a food colorant. In neuroscience research, its utility extends to applications as a visual tracer for injections, a marker for quantifying food intake in behavioral studies, and as a dye for observing distribution within the central nervous system. Its ability to cross the blood-brain barrier (BBB) also makes it a subject of interest in studies related to neuroprotection and BBB permeability, although its use as a quantitative marker for BBB integrity is not as established as other tracers like sodium fluorescein or Evans blue.
II. Quantitative Data Summary
The following tables summarize the quantitative parameters for the application of Erioglaucine disodium salt as a tracer in various neuroscience-related experiments.
Table 1: Concentration and Volume for In-Vivo Injections
| Application | Animal Model | Concentration | Volume | Injection Site | Purpose |
| Viral-Mediated Transgenesis | Threespine Stickleback (Fish) | ≤2% v/v | Not specified | Anterior Diencephalon | Visual aid for brain injection |
| Neural Lineage Tracing | Chick Embryo | 2% in viral solution | 0.3 µl | Neural Tube (somite 1-7 or posterior to somite 28) | Indicator for viral injection |
| CNS Distribution Study | Mouse | Not specified | 10 µl | Intrathecal Space | To observe dye distribution in the spinal cord and brain[1] |
Table 2: Parameters for Behavioral and Feeding Assays in Drosophila
| Assay Type | Drosophila Model | Concentration in Food | Duration of Feeding | Purpose |
| Two-Choice Feeding Assay | Drosophila melanogaster | 0.02% w/v | Not specified | Food coloring for preference studies |
| Excreta Quantification (EX-Q) | Drosophila melanogaster | 0.25% | 24 hours | Dye for quantification of food intake |
| Food Choice Assay | Drosophila melanogaster | 0.4% | 60 seconds | Visualizing sucrose ingestion |
| Feeding Avoidance Assay | Drosophila melanogaster | 1% | Up to 48 hours | Tracer for feeding behavior analysis |
| Consumption-Excretion Assay | Drosophila melanogaster | 1% w/v | 24 hours | Quantifying food consumption |
| SMURF Assay (gut integrity) | Drosophila melanogaster | 2.5% w/v | Not specified | Tracer for assessing gut health |
III. Experimental Protocols
Protocol 1: Erioglaucine Disodium Salt as a Visual Indicator for Brain Injections in Fish
This protocol is adapted from a study on viral-mediated transgenesis in threespine sticklebacks.[2][3]
-
Objective: To use Erioglaucine disodium salt as a visual aid to confirm the successful injection of a viral solution into the fish brain.
-
Materials:
-
Erioglaucine disodium salt (Brilliant Blue FCF)
-
Viral vector solution
-
Microinjection setup
-
Anesthesia for fish
-
-
Procedure:
-
Prepare the viral solution for injection.
-
Add Erioglaucine disodium salt to the viral solution to a final concentration of ≤2% v/v. Mix gently to ensure homogeneity. The blue color will allow for visualization of the solution in the injection needle and during injection.
-
Anesthetize the fish according to standard protocols.
-
Secure the fish in a stereotaxic apparatus or a custom surgical rig.
-
Load the colored viral solution into a microinjection needle.
-
Perform the transcranial injection into the target brain region (e.g., anterior diencephalon). The visible dye helps to monitor the injection process and confirm the delivery of the solution to the intended location.
-
After injection, allow the fish to recover in a separate tank.
-
Protocol 2: Erioglaucine Disodium Salt as an Indicator for Neural Tube Injections in Chick Embryos
This protocol is based on a study of lineage analysis in the developing enteric nervous system.
-
Objective: To visually confirm the injection of a viral tracer into the neural tube of a chick embryo.
-
Materials:
-
Erioglaucine disodium salt (Food Blue 002)
-
Viral tracer solution (e.g., RIA virus)
-
Microinjection setup
-
Fertilized chicken eggs
-
-
Procedure:
-
Prepare a 2% solution of Erioglaucine disodium salt.
-
Supplement the viral tracer solution with the 2% dye solution. For example, add 0.3 µl of the 2% dye to the viral solution.
-
Incubate the fertilized eggs to the desired developmental stage (e.g., HH10 for vagal neural crest labeling).
-
Window the egg to expose the embryo.
-
Using a microinjector, inject the dye-supplemented viral solution to fill the neural tube between the desired somites (e.g., somites 1-7 for vagal neural crest). The blue color of the solution provides visual confirmation of a successful injection.
-
Seal the egg and re-incubate.
-
Protocol 3: Erioglaucine Disodium Salt for Quantifying Food Intake in Drosophila
This protocol is a general representation of feeding assays used in Drosophila research.[4]
-
Objective: To quantify food consumption in Drosophila by measuring the amount of ingested dye.
-
Materials:
-
Erioglaucine disodium salt
-
Standard Drosophila food medium
-
Spectrophotometer
-
-
Procedure:
-
Prepare the experimental food by mixing Erioglaucine disodium salt into the standard food medium at a final concentration of 0.25% to 2.5% (w/v), depending on the specific assay requirements.
-
Transfer flies to vials containing the dye-laced food and allow them to feed for a defined period (e.g., 24 hours).
-
After the feeding period, transfer the flies to a fresh vial with non-dyed food for a period to allow for the excretion of the dye-containing food (e.g., 4 hours).
-
Collect the excreta by adding a known volume of buffer or water to the vial and vortexing.
-
Alternatively, the flies themselves can be homogenized to measure the amount of dye within their bodies.
-
Centrifuge the excreta or homogenate solution to pellet any debris.
-
Measure the absorbance of the supernatant at the appropriate wavelength for Erioglaucine (around 630 nm).
-
Create a standard curve with known concentrations of the dye to calculate the amount of dye excreted or ingested, which corresponds to the amount of food consumed.
-
IV. Visualizations
Diagram 1: Experimental Workflow for Brain Injection with Visual Tracer
Workflow for using Erioglaucine as a visual aid in brain injections.
Diagram 2: Workflow for Drosophila Feeding Assay Using Erioglaucine Tracer
Workflow for quantifying food intake in Drosophila using Erioglaucine.
V. Concluding Remarks
Erioglaucine disodium salt serves as a valuable tool in neuroscience research, primarily as a visual marker for injections and for quantifying food consumption in behavioral studies, especially in Drosophila. While its ability to cross the BBB is noted, its application as a quantitative tracer for BBB permeability studies in mammalian models is not well-documented in the current literature. Researchers should consider the specific requirements of their experimental design when choosing a tracer, and for quantitative BBB permeability studies, more established tracers may be more appropriate. The protocols provided here offer a starting point for the application of Erioglaucine disodium salt in the specified contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Minimally invasive brain injections for viral-mediated transgenesis: New tools for behavioral genetics in sticklebacks | PLOS One [journals.plos.org]
- 3. Minimally invasive brain injections for viral-mediated transgenesis: New tools for behavioral genetics in sticklebacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neuronal mechanism controlling the choice between feeding and sexual behaviors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Intestinal Permeability in C. elegans using Food Blue 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal barrier is a critical interface between an organism and its environment, playing a vital role in nutrient absorption while preventing the translocation of harmful substances and pathogens. A decline in intestinal barrier integrity, often referred to as "leaky gut," is associated with aging and various pathologies. Caenorhabditis elegans has emerged as a powerful model organism for studying intestinal permeability due to its genetic tractability, short lifespan, and the conserved nature of its intestinal structure and immune signaling pathways.[1]
A common and straightforward method to assess intestinal integrity in C. elegans is the "Smurf" assay.[1][2] This assay utilizes a non-absorbable dye, Food Blue 1 (also known as Brilliant Blue FCF, FD&C Blue No. 1, or Erioglaucine disodium salt), which is fed to the worms. In healthy animals, the dye is confined to the intestinal lumen. However, in worms with compromised intestinal barrier function, the dye leaks into the body cavity, resulting in a distinct blue coloration of the entire worm, hence the "Smurf" phenotype.[3][4] This method provides a rapid, visual, and quantifiable readout of intestinal permeability, making it suitable for genetic screens, drug discovery, and studying the effects of aging and pathogens on gut health.
Data Presentation: Quantitative Analysis of Intestinal Permeability
The "Smurf" assay allows for the quantification of intestinal barrier dysfunction by determining the percentage of "Smurf" individuals within a population. Below are tables summarizing quantitative data from various studies, illustrating the application of this assay under different experimental conditions.
Table 1: Effect of Aging on Intestinal Permeability in Wild-Type (N2) C. elegans
| Age of Adult Worms (Days) | Percentage of "Smurf" Phenotype | Reference |
| Day 7 | Observed dye leakage | [3][5] |
| Day 13 | Increased dye leakage | [3] |
| Day 15 | ~60% | [3][5] |
| Day 18 | Leakage observed outside the gut cavity | [6] |
Table 2: Intestinal Permeability in Long-Lived and Probiotic-Treated C. elegans
| Strain/Condition | Age (Adult Days) | Percentage of "Smurf" Phenotype | Reference |
| eat-2(ad1116) (Dietary Restriction Model) | Day 15 | ~20% | [3][5] |
| daf-2(e1370) (Insulin/IGF-1 Signaling Mutant) | Day 16 | ~5% | [5] |
| Wild-Type + Lacticaseibacillus casei HY2782 | Day 10 | ~13% (3 out of 23 worms) | [7] |
| Wild-Type Control (E. coli OP50) | Day 10 | ~35% (8 out of 24 worms) | [7] |
Table 3: Intestinal Permeability in Response to Pathogen Infection
| Pathogen | Exposure Time | Percentage of "Smurf" Phenotype | Reference |
| Pseudomonas aeruginosa PA14 | 24 and 48 hours | Significant increase | [8] |
| E. coli OP50 (Control) | 24 and 48 hours | Intact barrier | [8] |
Experimental Protocols
Two primary methods are used for the "Smurf" assay: the liquid culture method and the NGM plate-based method. Both are detailed below.
Protocol 1: Liquid Culture "Smurf" Assay
This is the most commonly cited method and is suitable for synchronous populations of worms.
Materials:
-
Synchronized population of C. elegans at the desired age.
-
E. coli OP50 (or other bacterial food source) overnight culture.
-
This compound (Brilliant Blue FCF, FD&C Blue No. 1).
-
M9 buffer.
-
Microcentrifuge tubes.
-
Stereomicroscope.
-
Glass slides and coverslips.
-
Levamisole or sodium azide for anesthetizing worms.
Procedure:
-
Prepare the Dye/Bacteria Mixture:
-
Expose Worms to the Dye:
-
Wash the age-synchronized worms off their NGM plates with M9 buffer and collect them in a microcentrifuge tube.
-
Allow the worms to settle by gravity or gentle centrifugation, and aspirate the supernatant.
-
Resuspend the worm pellet in the this compound/bacteria mixture.
-
Incubate the worms in this mixture for 3 hours at 20°C.[3][5][7]
-
-
Wash the Worms:
-
After incubation, pellet the worms by gentle centrifugation.
-
Remove the supernatant containing the dye and bacteria.
-
Wash the worms by resuspending them in M9 buffer. Repeat this washing step at least three times, or until the supernatant is clear of blue color.
-
-
Scoring the "Smurf" Phenotype:
-
Anesthetize the washed worms by placing them in a drop of M9 buffer containing an anesthetic (e.g., 25 mM levamisole) on a glass slide.
-
Observe the worms under a stereomicroscope.
-
Score a worm as a "Smurf" if the blue dye is visible outside of the intestinal lumen and has leaked into the body cavity.
-
Score a worm as a non-Smurf if the blue dye is confined to the intestine.
-
Calculate the percentage of "Smurf" worms in the population.
-
Protocol 2: NGM Plate-Based "Smurf" Assay
This method is an alternative to the liquid culture and may be gentler on the worms.
Materials:
-
Synchronized population of C. elegans at the desired age.
-
NGM (Nematode Growth Medium) agar plates.
-
E. coli OP50 (or other bacterial food source) culture.
-
This compound (Brilliant Blue FCF, FD&C Blue No. 1).
-
Stereomicroscope.
Procedure:
-
Prepare Dye-Containing NGM Plates:
-
Prepare NGM agar and cool it to approximately 55°C.
-
Add this compound to the molten agar to a final concentration of 1.5% (w/v).[9]
-
Pour the dye-containing NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50.
-
-
Expose Worms to the Dye:
-
Transfer age-synchronized worms to the dye-containing NGM plates.
-
Incubate the worms on these plates for a specified period (e.g., 24 hours).[9]
-
-
Scoring the "Smurf" Phenotype:
-
Directly observe the worms on the NGM plates under a stereomicroscope.
-
Score the worms as "Smurfs" or non-Smurfs based on the leakage of the blue dye into the body cavity.
-
Calculate the percentage of "Smurf" worms.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the liquid culture-based "Smurf" assay.
Signaling Pathways Regulating Intestinal Integrity
Several evolutionarily conserved signaling pathways are crucial for maintaining the intestinal barrier in C. elegans. Disruptions in these pathways can lead to increased permeability.[9][10][11]
1. DAF-2 / Insulin/IGF-1 Signaling Pathway
Caption: DAF-2/Insulin/IGF-1 Signaling Pathway.
2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a central component of the innate immune response and is critical for defending against pathogens and maintaining intestinal homeostasis.[10][14][15][16][17]
Caption: p38 MAPK Signaling Pathway in C. elegans.
3. DBL-1 / TGF-β Signaling Pathway
The TGF-β pathway in C. elegans is involved in the regulation of body size, innate immunity, and responses to different bacteria.[10][11]
Caption: DBL-1/TGF-β Signaling Pathway.
References
- 1. Brief guide to assays for measuring health parameters using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Catch a Smurf? – Ageing and Beyond…<br />In vivo Assessment of Intestinal Permeability in Multiple Model Organisms [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Intestinal Autophagy Improves Healthspan and Longevity in C. elegans during Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TGFβ/BMP immune signaling affects abundance and function of C. elegans gut commensals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TGF-β pathways in aging and immunity: lessons from Caenorhabditis elegans [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The DAF-2 Insulin-like Signaling Pathway Independently Regulates Aging and Immunity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAPK-SKN-1/Nrf signaling cascade is required for intestinal barrier against graphene oxide toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulating p38 MAPK signaling by proteostasis mechanisms supports tissue integrity during growth and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probiotic-mediated p38 MAPK immune signaling prolongs the survival of Caenorhabditis elegans exposed to pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes: Utilizing "Brilliant Blue FCF" as a Water Tracer in Environmental Studies
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Preferential Flow [soilandwaterlab.cornell.edu]
- 4. scribd.com [scribd.com]
- 5. Brilliant Blue FCF as a Dye Tracer for Solute Transport Studies-A Toxicological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracer Characteristics of Brilliant Blue FCF | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Erioglaucine Disodium Salt in Hydrate Formation Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Erioglaucine disodium salt on the kinetics of hydrate formation. The information is intended for professionals in research and development who are investigating new kinetic hydrate inhibitors (KHIs).
Introduction to Hydrate Formation and Kinetic Inhibition
Gas hydrates are crystalline, ice-like solids formed when water molecules form a cage-like structure around small gas molecules under conditions of low temperature and high pressure. In industrial settings such as oil and gas pipelines, the formation of these hydrates can lead to blockages, posing significant operational and safety risks.
Kinetic hydrate inhibitors (KHIs) are substances that, when added to water in low concentrations, delay the nucleation and/or growth of hydrate crystals.[1][2][3] Unlike thermodynamic inhibitors that shift the hydrate equilibrium conditions, KHIs work by interfering with the kinetics of hydrate formation, providing a window of protection for a certain period, which is often sufficient for transient operations.[1][4] The performance of a KHI is typically evaluated by its effect on the induction time (the time before hydrate nucleation) and the rate of hydrate growth.
Erioglaucine disodium salt has been investigated as a potential bio-friendly promoter or inhibitor in hydrate formation studies. Understanding its specific impact on hydrate kinetics is crucial for its potential application.
Experimental Protocols for Evaluating Kinetic Hydrate Inhibitors
The following protocols are generalized methods for testing the performance of KHIs and can be adapted for studying Erioglaucine disodium salt. The most common laboratory setups for this purpose are high-pressure stirred autoclaves or rocking cells.[5][6][7]
General Experimental Workflow
The overall process for evaluating a KHI involves preparing the test solution, charging the reactor, pressurizing it with a hydrate-forming gas, cooling the system to induce hydrate formation, and monitoring the pressure and temperature changes to determine the kinetics of hydrate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharides Are Effective Inhibitors of Natural Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Food Blue 1 in Pharmaceutical and Cosmetic Research
Introduction
Food Blue 1, also known as Brilliant Blue FCF (BB FCF) and FD&C Blue No. 1, is a synthetic triarylmethane dye widely approved for use in food, pharmaceuticals, and cosmetics.[1][2][3] Its vibrant blue color, high water solubility, and general stability make it a versatile excipient for aesthetic purposes in various formulations, including medications, dietary supplements, soaps, shampoos, and mouthwashes.[1] Beyond its role as a simple colorant, this compound has found valuable applications in research and development as a tracer molecule and a specific biological inhibitor.[2][4][5]
These application notes provide an overview of the physicochemical properties of this compound, along with detailed protocols for its use in key pharmaceutical and cosmetic research applications.
Physicochemical and Toxicological Profile
A summary of the key quantitative data for this compound is presented in the tables below, providing researchers with essential information for formulation and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, E133 | [1][6] |
| CAS Number | 3844-45-9 | [1] |
| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [1][7] |
| Molecular Weight | 792.9 g/mol | [7] |
| Appearance | Blue powder | [1] |
| Maximum Absorption (λmax) | ~628-630 nm in water | [1][8] |
| Molar Extinction Coefficient | 80,000 M⁻¹ cm⁻¹ at 625 nm | [9] |
| Solubility | Soluble in water (20g/100ml at 28°C) and glycerol; Marginally soluble in alcohols. | [1][10] |
| pH Stability | Stable in a pH range of 2-11. | [10] |
| Heat Stability | Stable up to <180°C. | [10] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | References |
| Acceptable Daily Intake (ADI) | 12 mg/kg body weight | Human | [11] |
| Gastrointestinal Absorption | Poorly absorbed; ~95% excreted in feces. | Rodents | [7] |
| Carcinogenicity | No evidence of carcinogenicity in long-term feeding studies. | Rats and Mice | [12] |
| Genotoxicity | No evidence of mutagenicity in the Ames assay. | In vitro | |
| Acute Toxicity (Daphnia magna) | EC50 > 100 mg/L (non-toxic) | Aquatic Crustacean | [6] |
Experimental Protocols
Herein are detailed protocols for common research applications of this compound.
Protocol 1: Spectrophotometric Quantification of this compound in Solution
This protocol outlines the preparation of a standard curve to quantify the concentration of this compound in aqueous solutions, a fundamental procedure for many quality control and research applications.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 50 mL, 25 mL)
-
Pipettes (P1000 autopipet or volumetric pipettes)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Stock Solution (e.g., 100 µM):
-
Accurately weigh out 7.93 mg of this compound (molar mass = 792.84 g/mol ).
-
Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the 100 mL mark with distilled water. Mix thoroughly. This is your 100 µM stock solution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 µM to 10 µM. For example, to prepare a 10 µM solution, transfer 10 mL of the 100 µM stock solution into a 100 mL volumetric flask and fill to the mark with distilled water.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the maximum absorbance of this compound, which is approximately 630 nm.[8]
-
-
Measurement and Calibration Curve Generation:
-
Use distilled water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of your working standards, starting from the lowest concentration.
-
Plot a graph of absorbance versus concentration (in µM).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and R² value (which should be >0.99) constitute your calibration curve.
-
-
Quantification of Unknown Sample:
-
Measure the absorbance of your unknown sample containing this compound.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Diagram 1: Workflow for Spectrophotometric Quantification
Caption: Workflow for quantifying this compound via spectrophotometry.
Protocol 2: In Vitro Assessment of Intestinal Permeability
This compound can be used as a marker to assess intestinal barrier integrity in cell culture models (e.g., Caco-2 cell monolayers) or in animal studies.[11][13] Its poor absorption across an intact barrier allows for the quantification of barrier disruption.
Materials:
-
Transwell® inserts with a suitable cell monolayer (e.g., Caco-2)
-
This compound solution of known concentration (e.g., 1 mg/mL in culture medium)
-
Culture medium
-
Multi-well plate reader capable of measuring absorbance at ~630 nm
-
Positive control for barrier disruption (e.g., EGTA)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Experimental Setup:
-
Gently wash the apical and basolateral sides of the monolayers with pre-warmed culture medium.
-
Add fresh medium to the basolateral compartment of each well.
-
To the apical compartment, add:
-
Negative Control: Culture medium only.
-
Test Wells: Culture medium containing the test compound of interest.
-
Positive Control: Culture medium containing a known barrier-disrupting agent.
-
-
-
Addition of this compound:
-
After the desired incubation time with the test compound, add the this compound solution to the apical compartment of all wells.
-
-
Sampling and Measurement:
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.
-
Measure the absorbance of the basolateral samples at ~630 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of this compound that has permeated into the basolateral compartment using a standard curve.
-
Compare the permeability in the test wells to the negative and positive controls to assess the effect of the test compound on intestinal barrier function.
-
Diagram 2: Intestinal Permeability Assay Workflow
Caption: Workflow for an in vitro intestinal permeability assay.
Protocol 3: Use as a Tracer in Cosmetic Stability and Packaging Compatibility Testing
The vibrant color of this compound makes it an excellent visual tracer for assessing the stability of cosmetic emulsions and potential interactions with packaging materials.
Materials:
-
Cosmetic formulation (e.g., cream, lotion)
-
This compound
-
Various types of packaging to be tested (e.g., different plastics, glass)
-
Stability chambers (for controlled temperature and humidity)
-
Microscope
Procedure:
-
Formulation: Incorporate a small, known concentration of this compound into the aqueous phase of the cosmetic formulation during its preparation.
-
Packaging and Storage:
-
Evaluation:
-
At specified time points, visually inspect the products for:
-
Color Uniformity: Check for mottling or phase separation, indicated by an uneven distribution of the blue color. Microscopic examination can reveal changes in droplet size in emulsions.
-
Color Leaching: Inspect the inner surfaces of the packaging for any blue staining, which would indicate adsorption of the dye onto the packaging material.
-
Color Fading: Compare the color intensity to a control sample stored in an inert container (e.g., glass) in the dark to assess photostability or chemical degradation.
-
-
-
Interpretation:
-
Changes in color distribution can signify emulsion instability.
-
Leaching of the colorant onto the packaging indicates an incompatibility between the formulation and the container.
-
Significant color fading may point to a need for UV-protective packaging or the inclusion of stabilizing agents in the formulation.
-
Research Application: Selective Inhibition of Pannexin 1 (Panx1) Channels
Recent research has identified this compound (Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel involved in various physiological and pathological processes, including inflammation.[4] Notably, it shows this inhibitory effect with an IC₅₀ of 0.27 µM, while having no significant effect on the P2X7 receptor (P2X7R) at concentrations up to 100 µM.[4] This is in contrast to the structurally similar Brilliant Blue G, which inhibits both Panx1 and P2X7R.[4]
This selective action makes this compound a valuable pharmacological tool to dissect the specific roles of Panx1 channels in cellular signaling pathways, independent of P2X7R activation.
Diagram 3: Selective Inhibition of Panx1 by this compound
Caption: this compound selectively inhibits the Panx1 channel.
Conclusion
This compound is more than a simple colorant in the pharmaceutical and cosmetic industries. Its well-characterized properties and safety profile, combined with its utility as a tracer for permeability and stability studies, make it a valuable tool for researchers. Furthermore, its newly discovered role as a selective Panx1 inhibitor opens up new avenues for its use in pharmacological research to investigate cellular signaling pathways. The protocols and data provided here serve as a comprehensive resource for scientists and professionals in drug development and cosmetic science.
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. iacmcolor.org [iacmcolor.org]
- 4. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 7. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sites.allegheny.edu [sites.allegheny.edu]
- 9. Measuring blue food dye in sports drinks [blog.iorodeo.com]
- 10. spectracolors.com [spectracolors.com]
- 11. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lifetime toxicity/carcinogenicity studies of FD & C Blue No. 1 (brilliant blue FCF) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Testing for Cosmetic Products [intertek.com]
- 15. certified-laboratories.com [certified-laboratories.com]
Methodologies for the quantitative analysis of "Brilliant Blue FCF" in samples
Introduction
Brilliant Blue FCF (E133), a synthetic triarylmethane dye, is extensively used in food, beverages, pharmaceuticals, and cosmetics to impart a vibrant blue color.[1][2] Due to potential health concerns and regulatory limits on its consumption, accurate and reliable quantitative analysis of this colorant in various products is crucial.[3][4] The acceptable daily intake (ADI) for Brilliant Blue FCF is set at 10 mg/kg of body weight per day.[3] This document provides detailed application notes and protocols for the quantitative determination of Brilliant Blue FCF in diverse samples, tailored for researchers, scientists, and professionals in drug development.
Methodologies for Quantitative Analysis
Several analytical techniques have been established for the quantification of Brilliant Blue FCF, each offering distinct advantages in terms of sensitivity, selectivity, and accessibility. The most prominent methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Voltammetry.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely accessible and straightforward method for the quantification of Brilliant Blue FCF. The method is based on measuring the absorbance of the dye at its wavelength of maximum absorption (λmax), which is approximately 629-632 nm.[5][6][7]
Experimental Protocol: Spectrophotometric Determination
Objective: To quantify Brilliant Blue FCF in a clear liquid sample (e.g., beverage).
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Brilliant Blue FCF standard
-
Deionized water
-
Sample for analysis
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Brilliant Blue FCF standard and dissolve it in 100 mL of deionized water in a volumetric flask.[3][8]
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from approximately 1 to 10 µg/mL.
-
Sample Preparation: If the sample is a solid, dissolve a known weight in a specific volume of deionized water. For liquid samples, they can often be analyzed directly or after appropriate dilution with deionized water to bring the concentration within the linear range of the calibration curve.[9] For complex matrices, a sample clean-up or extraction procedure like cloud point extraction may be necessary.[3][8]
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of Brilliant Blue FCF (around 630 nm).
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. The resulting calibration curve should be linear.
-
Quantification: Determine the concentration of Brilliant Blue FCF in the sample by interpolating its absorbance value on the calibration curve.
Workflow for UV-Visible Spectrophotometric Analysis
Caption: Workflow for the quantitative analysis of Brilliant Blue FCF using UV-Visible spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. For Brilliant Blue FCF, reversed-phase HPLC with a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis detector) is commonly employed.[2][10] This method offers high sensitivity and the ability to simultaneously analyze multiple dyes in a single run.
Experimental Protocol: HPLC Determination
Objective: To quantify Brilliant Blue FCF in a food or beverage sample.
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, and DAD or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Brilliant Blue FCF standard
-
Methanol (HPLC grade)
-
Ammonium acetate or other suitable buffer salts
-
Deionized water (HPLC grade)
Procedure:
-
Preparation of Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol). The composition can be delivered in an isocratic or gradient mode to achieve optimal separation.
-
Preparation of Standard Solutions: Prepare a stock solution of Brilliant Blue FCF in the mobile phase or a suitable solvent. From this, create a series of calibration standards with concentrations spanning the expected range of the samples.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas the sample by sonication. Filter through a 0.45 µm syringe filter before injection. Dilution with the mobile phase may be necessary.[9]
-
Solid Samples (e.g., candies, powders): Accurately weigh a portion of the homogenized sample, dissolve it in a known volume of a suitable solvent (e.g., water or mobile phase), sonicate to ensure complete dissolution, and filter the extract through a 0.45 µm syringe filter.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and methanol is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 630 nm.
-
-
Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to Brilliant Blue FCF based on its retention time compared to the standard. Quantify the concentration using a calibration curve constructed by plotting the peak area versus the concentration of the standards.
Workflow for HPLC Analysis
Caption: General workflow for the quantitative analysis of Brilliant Blue FCF by HPLC.
Voltammetry
Voltammetric methods, such as cathodic stripping voltammetry, offer high sensitivity for the determination of Brilliant Blue FCF, even at trace levels.[4][11][12] These electrochemical techniques measure the current that results from the application of a varying potential to an electrode.
Experimental Protocol: Voltammetric Determination
Objective: To determine the concentration of Brilliant Blue FCF in beverages.
Instrumentation:
-
Voltammetric analyzer with a three-electrode system (e.g., hanging mercury drop electrode or a mercury film electrode as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode).
Reagents:
-
Brilliant Blue FCF standard
-
Supporting electrolyte (e.g., acetate buffer, pH 4.5).[12]
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare standard solutions of Brilliant Blue FCF in the supporting electrolyte. For beverage samples, dilute them with the supporting electrolyte.
-
Voltammetric Measurement:
-
Transfer a known volume of the standard or sample solution into the electrochemical cell.
-
Deaerate the solution by purging with nitrogen gas.
-
Apply an accumulation potential for a specific time to preconcentrate the analyte onto the working electrode surface.
-
Scan the potential towards a more negative value and record the resulting voltammogram. Brilliant Blue FCF will produce a reduction peak at a characteristic potential.
-
-
Quantification: The height of the reduction peak is proportional to the concentration of Brilliant Blue FCF. A calibration curve is constructed by plotting the peak current of the standard solutions against their concentrations. The concentration in the sample is then determined from this curve.
Logical Relationship in Voltammetric Analysis
References
- 1. HPLC Method for Analysis of Brilliant Blue FCF Tartrazine, Sunset Yellow FCF and Allura Red in Monster Energy Drinks on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. hamiltoncompany.com [hamiltoncompany.com]
- 3. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Erioglaucine Disodium Salt as a Corrosion Inhibitor for Carbon Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Erioglaucine disodium salt as a corrosion inhibitor for carbon steel, particularly in acidic environments.
Introduction
Erioglaucine disodium salt (EDS), a triphenylmethane food colorant, has demonstrated significant potential as a corrosion inhibitor for carbon steel in hydrochloric acid solutions.[1][2] Its effectiveness is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium.[2][3] This document outlines the key experimental data, detailed protocols for evaluation, and the proposed mechanism of inhibition.
Quantitative Data Summary
The corrosion inhibition performance of Erioglaucine disodium salt has been evaluated using various electrochemical and gravimetric techniques. The data presented below is summarized from studies conducted in 1 N HCl.[2]
Table 1: Weight Loss Data
The weight loss method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.36 | - |
| 50 | 0.51 | 62.5 |
| 100 | 0.38 | 72.1 |
| 150 | 0.29 | 78.7 |
| 200 | 0.21 | 84.6 |
| 250 | 0.15 | 89.0 |
Table 2: Potentiodynamic Polarization Data
Potentiodynamic polarization studies offer insights into the inhibitor's effect on both anodic and cathodic corrosion reactions.[1][2]
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -478 | 186.2 | 78 | 158 | - |
| 50 | -475 | 70.0 | 75 | 155 | 62.4 |
| 100 | -472 | 52.1 | 72 | 152 | 72.0 |
| 150 | -469 | 39.1 | 69 | 149 | 79.0 |
| 200 | -465 | 28.9 | 65 | 145 | 84.5 |
| 250 | -462 | 19.5 | 62 | 142 | 89.5 |
Data suggests that Erioglaucine disodium salt acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[2]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
EIS is used to investigate the properties of the inhibitor film at the metal/solution interface.[2][4]
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 110 | - |
| 50 | 120 | 41.6 | 62.5 |
| 100 | 165 | 30.3 | 72.7 |
| 150 | 215 | 23.2 | 79.1 |
| 200 | 280 | 17.8 | 83.9 |
| 250 | 360 | 13.9 | 87.5 |
An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective film on the carbon steel surface.[2]
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate Erioglaucine disodium salt as a corrosion inhibitor.
Weight Loss Measurements
Objective: To determine the corrosion rate of carbon steel and the inhibition efficiency of Erioglaucine disodium salt through gravimetric analysis.
Materials:
-
Carbon steel coupons of known dimensions and composition.
-
1 N Hydrochloric acid (HCl) solution.
-
Erioglaucine disodium salt.
-
Acetone.
-
Distilled water.
-
Analytical balance (accurate to 0.1 mg).
-
Water bath or thermostat.
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry thoroughly.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance.
-
Inhibitor Solution Preparation: Prepare a series of 1 N HCl solutions containing various concentrations of Erioglaucine disodium salt (e.g., 50, 100, 150, 200, 250 ppm). A blank solution (1 N HCl without inhibitor) must also be prepared.
-
Immersion: Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 3 hours) at a constant temperature (e.g., 30°C).[2]
-
Final Weighing: After the immersion period, remove the coupons, wash them with distilled water, scrub to remove corrosion products, rinse with acetone, and dry. Accurately reweigh the coupons.
-
Calculations:
-
Weight Loss (ΔW): ΔW = Initial Weight - Final Weight
-
Corrosion Rate (CR): CR (mpy) = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the carbon steel.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
Objective: To study the effect of Erioglaucine disodium salt on the anodic and cathodic reactions of the corrosion process and to determine electrochemical parameters.
Apparatus:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode: Carbon steel coupon.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum foil or graphite rod.
-
-
Test solutions (as prepared in the weight loss protocol).
Procedure:
-
Electrode Preparation: Prepare the carbon steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described previously.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the protective inhibitor film at the metal-electrolyte interface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
-
Test solutions.
Procedure:
-
Cell Setup and Stabilization: Set up the electrochemical cell and allow the working electrode to stabilize at its OCP as described in the polarization protocol.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
Proposed Corrosion Inhibition Mechanism
The inhibition process involves the adsorption of Erioglaucine disodium salt molecules onto the carbon steel surface, which can be described by the Langmuir adsorption isotherm.[2] This adsorption is influenced by the molecular structure of the inhibitor, which contains heteroatoms (N, O, S) and aromatic rings, facilitating its interaction with the metal surface.[5]
Caption: Proposed mechanism of corrosion inhibition by Erioglaucine disodium salt.
Experimental Workflow for Inhibitor Evaluation
A systematic workflow is crucial for the comprehensive evaluation of a corrosion inhibitor.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Logical Flow of the Corrosion Study
Caption: Logical flow diagram of the corrosion inhibition study.
Safety Precautions
-
Always handle hydrochloric acid in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Follow standard laboratory procedures for the disposal of chemical waste.
These notes are intended to serve as a guide for researchers. Modifications to the protocols may be necessary depending on the specific experimental setup and objectives.
References
Application Notes and Protocols: Food Blue 1 (Brilliant Blue FCF) in Food Science and Technology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food Blue 1, also known as Brilliant Blue FCF (E133), is a synthetic triarylmethane dye widely used in the food, pharmaceutical, and cosmetic industries.[1] Its stability, vibrant color, and low toxicity profile make it a valuable tool in various research applications beyond its primary function as a colorant.[2] These notes provide an overview of the key applications of this compound in food science and technology research, complete with detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.
Physicochemical Properties
This compound is a water-soluble reddish-blue powder with a maximum absorbance at approximately 628-630 nm.[2][3] It is known for its stability under varying conditions of light and pH, although its color can change in strongly acidic environments.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in various research applications.
Table 1: Regulatory and Safety Data
| Parameter | Value | Regulatory Body/Source |
| Acceptable Daily Intake (ADI) | 0-12 mg/kg body weight | FDA[6] |
| Acceptable Daily Intake (ADI) | 0-12.5 mg/kg body weight | EFSA[6] |
| Acceptable Daily Intake (ADI) | 0-6 mg/kg body weight | JECFA[6] |
| Maximum Absorbance (λmax) | ~629 nm | [7] |
| Molar Extinction Coefficient (ε) at 625 nm | 80,000 M⁻¹ cm⁻¹ | [8] |
Table 2: Application-Specific Concentrations and Conditions
| Application | Concentration Range | Key Conditions | Reference |
| Microbial Fluorescent Staining | Not specified, used as a component of lacto-brilliant blue FCF | Staining of live fungal and bacterial cells | [9] |
| Intestinal Permeability Assay (in humans) | 0.5 mg/kg body weight (enteral administration) | Blood samples collected at 0, 1, 2, 4, and 8 hours post-administration | [10] |
| In Vitro Neuroprotection Assay (HT22 cells) | 5-20 µM | Pre-treatment for 0.5 hours before inducing chemical hypoxia | [11] |
| In Vitro Gut Microbiota Study (SIHUMIx model) | 0.168 mg/mL (calculated) | Three-stage in vitro approach (stabilization, exposure, recovery) | [8] |
| Soil Tracer Studies | 4 g/L | Evenly sprayed on the test area | [12] |
Key Applications and Experimental Protocols
Fluorescent Staining of Microorganisms
This compound can be used as a non-toxic alternative to traditional microbial stains for fluorescent microscopy. It has been shown to effectively stain both fungi and bacteria without inhibiting their growth.[9][13]
Protocol: Fluorescent Staining of Fungi and Bacteria
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in distilled water. The exact concentration may need to be optimized depending on the microbial species and microscope setup. A starting point could be a 1% (w/v) solution.
-
For fungal staining, a lacto-brilliant blue FCF solution can be prepared by incorporating the dye into a lactic acid-based mounting medium.[9]
-
-
Staining Procedure:
-
Prepare a wet mount of the microbial culture on a clean microscope slide.
-
Add a drop of the this compound staining solution to the microbial sample.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for dye uptake.
-
-
Microscopy:
-
Observe the stained cells using a fluorescence microscope equipped with appropriate filters. The excitation and emission wavelengths should be optimized based on the spectral properties of this compound.
-
Intestinal Permeability Tracer
Due to its poor absorption in the gastrointestinal tract under normal conditions, this compound can be used as a marker to assess intestinal barrier integrity.[10] Increased plasma concentrations of the dye indicate compromised gut permeability.
Protocol: In Vivo Intestinal Permeability Assessment
-
Subject Preparation:
-
Subjects should fast overnight before the test.
-
A baseline blood sample (0 h) is collected.
-
-
Dye Administration:
-
An aqueous solution of this compound is administered enterally at a dose of 0.5 mg/kg body weight.[10]
-
-
Sample Collection:
-
Blood samples are collected at specified time points post-administration (e.g., 1, 2, 4, and 8 hours).[10]
-
-
Sample Processing and Analysis:
-
Plasma is isolated from the blood samples.
-
Plasma samples are mixed with three volumes of a mixture of isopropanol and acetonitrile (1:3, vol:vol) containing 0.1% trifluoroacetic acid.[10]
-
After a 15-minute incubation at room temperature, samples are centrifuged (16,000 rpm for 5 min), and the supernatants are collected and dried.[10]
-
The dried extracts are reconstituted and analyzed for the presence of this compound using a sensitive analytical technique such as liquid chromatography/tandem mass spectrometry (LC-MS/MS).[10]
-
In Vitro Model for Gut Microbiota Studies
This compound can be used to investigate the impact of food additives on the composition and function of the gut microbiota in a controlled in vitro environment.
Protocol: In Vitro Gut Microbiota Exposure
-
Model System:
-
Utilize a simplified human microbiota model (SIHUMIx) or a similar in vitro fermentation system.[8]
-
-
Experimental Phases:
-
Stabilization Phase: Establish a stable microbial community in the in vitro system.
-
Exposure Phase: Introduce this compound into the culture medium at a defined concentration (e.g., 0.168 mg/mL).[8]
-
Recovery Phase: Remove the dye from the medium and monitor the microbial community's ability to return to its baseline state.
-
-
Analysis:
-
Collect samples at regular intervals throughout all phases.
-
Perform metaproteomic and metabolomic analyses to assess changes in microbial composition, protein expression, and metabolite production (e.g., short-chain fatty acids).[8]
-
Investigation of Neuroprotective Effects and Signaling Pathways
Recent studies have explored the potential neuroprotective effects of this compound, suggesting its interaction with specific signaling pathways.
Protocol: In Vitro Neuroprotection Assay
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., HT22 hippocampal cells) under standard conditions.[11]
-
-
Treatment:
-
Assessment of Cell Viability:
-
Measure cell viability using standard assays like the MTT assay or lactate dehydrogenase (LDH) release assay.[11]
-
-
Signaling Pathway Analysis:
-
To investigate the mechanism of action, analyze the phosphorylation status of key signaling proteins (e.g., ERK and GSK3β) by Western blotting.[11]
-
Conclusion
This compound is a versatile and valuable tool for researchers in food science, technology, and drug development. Its well-characterized properties and low toxicity allow for its application in a range of innovative experimental designs, from microbial visualization to the investigation of complex biological pathways. The protocols and data presented here provide a foundation for the effective utilization of this compound in various research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 3. spectrumjournal.ca [spectrumjournal.ca]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Natural and Synthetic Blue Dyes on Human Health: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blue 1 Dye: Everything You Need to Know About this Food Coloring [rupahealth.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Measuring blue food dye in sports drinks [blog.iorodeo.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of an Edible Pigment Brilliant Blue FCF against Behavioral Abnormity in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Food Blue 1" Precipitation Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on resolving precipitation issues encountered with "Food Blue 1" (also known as Brilliant Blue FCF, FD&C Blue No. 1, or Erioglaucine) in aqueous solutions. The following information is designed to assist you in your experimental work by providing answers to common problems, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is highly soluble in water. Its solubility is reported to be approximately 20 g in 100 ml (200 g/L) at 25°C.[1][2] This high solubility is attributed to the three sulfonic acid groups in its structure, which make it a highly ionic and hydrophilic molecule.[1]
Q2: At what pH is this compound stable?
This compound is stable over a wide pH range, generally from 2.0 to 14.0, maintaining its blue color.[3][4]
Q3: Can this compound precipitate out of solution? If so, what are the common causes?
Yes, despite its high solubility, this compound can precipitate under certain conditions. Common causes include:
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High Salt Concentrations: The addition of high concentrations of salts can lead to a "salting-out" effect, reducing the solubility of the dye and causing it to precipitate.[5]
-
Extreme pH: Although stable across a wide pH range, very acidic conditions can lead to sorption of the dye, and it may become unstable in strongly alkaline solutions.[6]
-
Low Temperatures: While solubility is generally stable across a range of 2-60°C, storing concentrated solutions at very low temperatures (e.g., 4°C or -20°C) can sometimes lead to precipitation.
-
Interaction with Other Molecules: this compound can interact with other molecules in the solution, such as proteins, which may lead to the formation of insoluble complexes.[7]
-
High Dye Concentration: Exceeding the solubility limit, especially in the presence of other solutes, can cause precipitation.
Troubleshooting Guides
Issue 1: Precipitation Observed After Adding Salt or Buffer Concentrates
Symptoms:
-
A blue precipitate forms immediately after adding a concentrated salt solution or buffer (e.g., NaCl, KCl, Phosphate-Buffered Saline - PBS).
-
The solution appears cloudy or hazy after the addition of salts.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Salting-Out Effect | High concentrations of ions in the solution can reduce the solubility of this compound. |
| * Dilute the Solution: If possible, decrease the final concentration of the salt or the dye. | |
| * Sequential Dissolving: Dissolve the dye in deionized water first before adding the salt solution gradually while stirring. | |
| * Use an Alternative Salt: If the specific salt is not critical, consider using a salt with a lower salting-out potential. | |
| Localized High Concentration | Adding a highly concentrated salt solution too quickly can create localized areas of supersaturation, leading to precipitation. |
| * Slow Addition with Stirring: Add the salt solution slowly and with continuous, gentle stirring to ensure rapid and even dispersion. | |
| Common Ion Effect | The presence of common ions from the salt and the dye's counter-ions (sodium) can reduce solubility. |
| * Consider Alternative Dye Forms: If available, consider using a different salt form of the dye (e.g., potassium or calcium salt).[6][8] |
Experimental Protocol: Preparing a 1X PBS Solution Containing this compound
-
Prepare 10X PBS Stock Solution:
-
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
Prepare this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of deionized water with gentle stirring. For example, to make a 1% (w/v) stock solution, dissolve 1 g of this compound in 100 mL of deionized water.
-
-
Prepare 1X PBS with this compound:
-
To prepare 1 L of 1X PBS, start with approximately 800 mL of deionized water.
-
Add 100 mL of the 10X PBS stock solution and mix well.
-
Slowly add the desired volume of the this compound stock solution while stirring.
-
Add deionized water to bring the final volume to 1 L.
-
If any cloudiness appears, gently warm the solution to 37°C to aid in dissolution.
-
Troubleshooting Workflow for Salt-Induced Precipitation
Issue 2: Precipitation in the Presence of Proteins
Symptoms:
-
Formation of a precipitate or cloudiness when this compound is added to a protein solution.
-
The precipitate may be colored, indicating co-precipitation of the dye and protein.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Dye-Protein Interaction | This compound can bind to proteins through electrostatic and hydrophobic interactions, potentially leading to the formation of insoluble complexes.[7] |
| * Optimize Dye-to-Protein Ratio: Use the minimum concentration of this compound required for your application to avoid oversaturation of binding sites. | |
| * Adjust pH: The charge of both the dye and the protein is pH-dependent. Adjusting the pH of the buffer may alter their interaction and improve solubility. | |
| Protein Denaturation | High local concentrations of the dye or the solvent used to dissolve it (if not water) can cause protein denaturation and subsequent precipitation. |
| * Slow Addition: Add the dye solution to the protein solution slowly and with gentle mixing. | |
| * Use Aqueous Solutions: Whenever possible, dissolve this compound in the same buffer as the protein to avoid solvent-induced denaturation. | |
| Protein Instability | The experimental conditions (e.g., pH, ionic strength, temperature) may be close to the protein's isoelectric point (pI) or otherwise destabilizing, making it more prone to precipitation. |
| * Buffer Optimization: Ensure your buffer composition and pH are optimal for your protein's stability. | |
| * Add Stabilizers: Consider adding protein stabilizers such as glycerol, arginine, or low concentrations of non-ionic detergents. |
Experimental Protocol: Staining a Protein Solution with this compound
-
Protein Solution Preparation:
-
Prepare your protein solution in a buffer that ensures its stability (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes to remove any pre-existing aggregates.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same buffer as your protein. Filter the dye solution through a 0.22 µm filter to remove any particulates.
-
-
Staining Procedure:
-
While gently vortexing or stirring the protein solution, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Incubate the mixture under the conditions required for your experiment, protected from light if necessary.
-
Visually inspect for any signs of precipitation. If precipitation occurs, consider optimizing the dye concentration or buffer conditions as described in the troubleshooting section.
-
Logical Relationship for Protein-Related Precipitation
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in Water | ~20 g / 100 mL (200 g/L) at 25°C | [1][2] |
| Acceptable pH Range | 2.0 - 14.0 | [3][4] |
| Optimal Temperature Range | Stable from 2°C to 60°C | [1] |
| Solubility in Other Solvents | Soluble in glycerol and propylene glycol; slightly soluble in ethanol. | [3][4] |
Table 2: Common Buffers for Aqueous Solutions
| Buffer | Typical pH Range | Common Stock Concentration | Preparation Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 10X | A 10X stock solution may precipitate when refrigerated; store at room temperature. |
| Tris-HCl | 7.0 - 9.0 | 1 M | The pH of Tris buffers is temperature-dependent; prepare the buffer at the temperature at which it will be used. |
| HEPES | 6.8 - 8.2 | 1 M | Often used in cell culture media; less susceptible to pH changes with temperature shifts compared to Tris. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Color Catalog / FD&C Blue No. 1 [foodcolor.com]
- 4. foodcolourworld.com [foodcolourworld.com]
- 5. echemi.com [echemi.com]
- 6. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 7. Dye-promoted precipitation of serum proteins. Mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brilliant Blue FCF Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Brilliant Blue FCF (BB FCF), also known as FD&C Blue No. 1, for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Brilliant Blue FCF in in vivo studies?
A1: Brilliant Blue FCF and its close relative, Brilliant Blue G (BBG), are potent antagonists of the P2X7 receptor (P2X7R).[1][2][3] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses and other cellular processes.[1][3] By blocking this receptor, Brilliant Blue compounds can mitigate inflammation and have shown neuroprotective effects in various studies.[3][4][5]
Q2: What is a typical dosage range for Brilliant Blue FCF in animal studies?
A2: The administered concentrations of Brilliant Blue G (a related dye often used in these studies) in animals generally range from 1 mg/kg to 100 mg/kg.[6] For Brilliant Blue FCF, doses of 30 and 50 mg/kg have been used in rats to investigate neuroprotective effects.[4][5] It is important to note that oral absorption of BB FCF is poor, with about 95% of the ingested dye being excreted in the feces.[7] Therefore, intraperitoneal or subcutaneous injections are common administration routes in preclinical research to ensure systemic availability.[5][7]
Q3: Is Brilliant Blue FCF toxic at concentrations effective for in vivo studies?
A3: Brilliant Blue FCF is generally considered nontoxic and is an FDA-approved food additive.[1] Lifetime toxicity studies in rats and mice did not show consistent, significant adverse effects at dietary concentrations up to 5.0%.[8] The acceptable daily intake (ADI) for humans is 6.0 mg/kg body weight per day.[9] However, some studies have indicated potential for cytotoxic and genotoxic effects at higher concentrations.[7][9][10] Researchers should carefully consider the dose and administration route to minimize potential toxicity.
Q4: How can I prepare Brilliant Blue FCF for in vivo administration?
A4: Brilliant Blue FCF is a water-soluble powder.[1] For administration, it can be dissolved in a sterile, aqueous solution such as saline or phosphate-buffered saline (PBS). The solution should be prepared fresh and filtered through a sterile filter (e.g., 0.22 µm) before injection to ensure sterility.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my in vivo model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The concentration of Brilliant Blue FCF may be too low to achieve a therapeutic effect. Consider a dose-escalation study to determine the optimal concentration for your specific model.
-
Poor Bioavailability: If administered orally, the absorption of BB FCF is very low.[7] Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to increase systemic exposure.
-
Timing of Administration: The timing of BB FCF administration relative to the disease induction or measurement of endpoints is critical. For instance, in a study on MCAO rats, BBF was injected 30 minutes before, during, and 30 minutes after the procedure.[5]
-
Receptor Subtype Specificity: Brilliant Blue G shows higher potency for rat P2X7 receptors compared to human P2X7 receptors.[2] Ensure the antagonist is effective for the species you are studying.
Q2: I am observing signs of toxicity in my animals. How can I mitigate this?
A2: If you observe adverse effects, consider the following:
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Reduce the Dose: The administered dose may be too high. Refer to the literature for no-observed-adverse-effect levels (NOAELs) and consider reducing the concentration.[8]
-
Change the Administration Route: Subcutaneous injections have been associated with fibrosarcomas in rats in some studies, although other long-term studies did not find evidence of carcinogenicity.[7][8] Oral administration is generally safer due to poor absorption.[7]
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. Adjust the experimental protocol as needed based on these observations.
Q3: How can I confirm the concentration of Brilliant Blue FCF in tissue samples?
A3: Several analytical methods can be used to quantify Brilliant Blue FCF in biological samples:
-
Spectrophotometry: The maximum absorbance of Brilliant Blue FCF is approximately 628-632 nm.[1][11][12] This method can be used for quantification in solutions.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and sensitive method for quantifying BB FCF in complex biological matrices.
-
Cathodic Stripping Voltammetry: This electrochemical method has also been successfully used to determine BB FCF concentrations in food products.[13]
Data Presentation
Table 1: In Vivo Dosage and Administration of Brilliant Blue Compounds
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Brilliant Blue G | Rats | 1 mg/kg - 100 mg/kg | Not specified | General range for in vivo studies | [6] |
| Brilliant Blue FCF | Rats (MCAO model) | 30 mg/kg, 50 mg/kg | Intraperitoneal | Neuroprotective | [4][5] |
| Brilliant Blue G | Mice (GVHD model) | 50 mg/kg | Injection | Reduced circulating human interferon-γ | [14] |
Table 2: Toxicity Data for Brilliant Blue FCF
| Study Type | Animal Model | Dosage/Concentration | Route | Key Findings | Reference |
| Lifetime Toxicity | Rats | 0.1%, 1.0%, 2.0% in diet | Oral | NOAEL: 2.0% for males, 1.0% for females | [8] |
| Lifetime Toxicity | Mice | 0.5%, 1.5%, 5.0% in diet | Oral | NOAEL: 5.0% | [8] |
| Acute Toxicity | Rats | 200 mg per rat | Oral | Excreted unchanged in feces | [7] |
| Carcinogenicity | Rats | Repeated injections | Subcutaneous | Produced fibrosarcomas in one study | [7] |
| Genotoxicity | Human Lymphocytes | Increasing concentrations | In vitro | Increased micronucleus frequency | [7][9] |
Experimental Protocols
Protocol 1: In Vivo Administration of Brilliant Blue FCF in a Rat Model of Ischemic Stroke
This protocol is adapted from a study investigating the neuroprotective effects of BBF in a middle cerebral artery occlusion (MCAO) rat model.[5]
-
Preparation of BBF Solution: Dissolve Brilliant Blue FCF powder in sterile saline to achieve the desired concentrations (e.g., 30 mg/kg and 50 mg/kg). Ensure the solution is well-mixed and sterile-filtered.
-
Animal Model: Induce MCAO in rats according to your established surgical protocol.
-
Administration: Administer the prepared BBF solution via intraperitoneal (IP) injection at three time points: 30 minutes before MCAO surgery, during the surgery, and 30 minutes after the surgery.
-
Control Groups: Include a vehicle control group (receiving saline injections) and potentially a positive control group (e.g., edaravone at 6 mg/kg).
-
Post-operative Care and Analysis: Monitor the animals for recovery and perform behavioral tests and histological analysis at predetermined time points to assess the neuroprotective effects of BBF.
Protocol 2: Quantification of Brilliant Blue FCF in a Solution using Spectrophotometry
This is a general protocol for determining the concentration of BB FCF in an aqueous solution.
-
Prepare a Standard Curve:
-
Prepare a stock solution of Brilliant Blue FCF of a known high concentration (e.g., 1 mg/mL) in distilled water or an appropriate buffer.
-
Perform a series of serial dilutions to create a set of standards with known concentrations.
-
-
Measure Absorbance:
-
Plot the Standard Curve: Plot the absorbance values against the corresponding concentrations of the standards. This should yield a linear relationship.
-
Measure Unknown Sample: Measure the absorbance of your unknown sample at the same wavelength.
-
Determine Concentration: Use the equation of the line from your standard curve to calculate the concentration of Brilliant Blue FCF in your unknown sample based on its absorbance.
Visualizations
Caption: P2X7 Receptor Signaling and Inhibition by Brilliant Blue FCF.
References
- 1. Brilliant Blue FCF | Encyclopedia MDPI [encyclopedia.pub]
- 2. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brilliant blue G, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of an Edible Pigment Brilliant Blue FCF against Behavioral Abnormity in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brilliant Blue Dyes in Daily Food: How Could Purinergic System Be Affected? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. Lifetime toxicity/carcinogenicity studies of FD & C Blue No. 1 (brilliant blue FCF) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ripublication.com [ripublication.com]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of brilliant blue FCF in the presence and absence of erythrosine and quinoline yellow food colours by cathodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The P2X7 receptor antagonist Brilliant Blue G reduces serum human interferon-γ in a humanized mouse model of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erioglaucine Disodium Salt Interference in Spectroscopic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interference from Erioglaucine disodium salt in spectroscopic assays.
Frequently Asked Questions (FAQs)
Q1: What is Erioglaucine disodium salt and why does it interfere with spectroscopic assays?
A1: Erioglaucine disodium salt, also known as FD&C Blue No. 1 or Brilliant Blue FCF, is a synthetic blue dye. Its interference in spectroscopic assays stems from its strong absorbance of light in the visible spectrum, with a maximum absorbance peak around 630 nm. This absorbance can overlap with the absorbance of the molecules you are trying to measure, leading to inaccurately high readings. In fluorescence assays, it can interfere by absorbing the excitation or emission light.
Q2: Which spectroscopic assays are most susceptible to interference from Erioglaucine disodium salt?
A2: Assays that measure absorbance in the range of 500-700 nm are particularly vulnerable. This includes many colorimetric protein assays, such as the Bradford assay, where the Coomassie dye used binds to proteins and absorbs light at 595 nm. Other UV-Vis assays for quantifying colored compounds or enzymatic assays that produce a colored product in this region can also be affected. Fluorescence-based assays can also experience interference if the excitation or emission wavelengths overlap with Erioglaucine's absorbance spectrum.[1][2]
Q3: How can I determine if Erioglaucine disodium salt is interfering with my assay?
A3: You can suspect interference if you observe unusually high or inconsistent absorbance readings, especially if your samples have a visible blue tint. To confirm, you can run a "blank" sample containing everything except your analyte of interest, but including the suspected concentration of Erioglaucine. If this blank shows significant absorbance at the measurement wavelength, interference is likely.
Troubleshooting Guides
Problem: My absorbance readings in the Bradford protein assay are unexpectedly high and variable.
Possible Cause: Interference from Erioglaucine disodium salt in your sample. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change and an absorbance shift to 595 nm.[3] Erioglaucine has a broad absorbance peak that can overlap with this, leading to artificially inflated results.[4]
Solutions:
-
Sample Dilution: If the concentration of your protein of interest is high enough, you may be able to dilute your sample to a point where the Erioglaucine concentration is too low to cause significant interference.[5]
-
Sample Purification: If dilution is not feasible, you will need to remove the Erioglaucine from your sample before performing the assay. Two effective methods are acetone precipitation and dialysis.
-
Use an Alternative Assay: Consider using a protein assay that is less susceptible to interference from dyes.
Problem: I suspect Erioglaucine is interfering with my fluorescence-based assay.
Possible Cause: Erioglaucine can absorb light at the excitation or emission wavelengths of your fluorophore, a phenomenon known as the inner filter effect.[1] This can lead to quenching of the fluorescence signal and inaccurate quantification.
Solutions:
-
Spectral Scan: Run an absorbance spectrum of your sample containing Erioglaucine to see if it overlaps with the excitation and emission wavelengths of your fluorophore.
-
Sample Purification: If there is spectral overlap, you will need to remove the Erioglaucine using one of the methods described below.
-
Choose a Different Fluorophore: If possible, select a fluorophore with excitation and emission wavelengths that are outside the absorbance range of Erioglaucine. Red-shifted dyes are often less prone to interference from colored compounds.[6]
Experimental Protocols for Interference Removal
Here are detailed protocols for two common methods to remove Erioglaucine disodium salt from your samples.
Method 1: Acetone Precipitation of Proteins
This method is effective for concentrating protein samples while removing small, soluble contaminants like Erioglaucine.
Materials:
-
Cold (-20°C) acetone
-
Acetone-compatible centrifuge tubes
-
Centrifuge capable of 13,000-15,000 x g
-
Buffer for resuspending the protein pellet
Procedure:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the dissolved Erioglaucine, without disturbing the protein pellet.
-
Allow the pellet to air dry in the uncapped tube for about 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream spectroscopic assay.[7][8]
Method 2: Dialysis
Dialysis is a technique that separates molecules based on size by selective diffusion across a semi-permeable membrane. It is effective for removing small molecules like Erioglaucine from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (typically 10-14 kDa for most proteins)
-
Dialysis buffer (at least 200 times the volume of your sample)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed tubing or cassette in a beaker containing the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for complete removal of the contaminant.[9][10][11]
Data Presentation
Table 1: Comparison of Methods to Overcome Erioglaucine Interference
| Method | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of the interfering substance. | Quick and easy. | Can only be used if the analyte concentration is high. May not completely eliminate interference. |
| Acetone Precipitation | Proteins are precipitated out of solution, leaving soluble contaminants behind. | Concentrates the protein sample. Relatively fast. | Can denature proteins, making them difficult to resuspend.[8] |
| Dialysis | Separates molecules based on size using a semi-permeable membrane. | Gentle method that preserves protein activity. Effective for complete removal of small molecules. | Time-consuming. Can lead to sample dilution. |
| Alternative Assays | Utilizes a different chemistry that is not affected by the interfering substance. | Avoids the need for sample cleanup. | May have different sensitivities and compatibilities with other sample components. |
Table 2: Alternative Protein Assays
| Assay | Principle | Measurement Wavelength | Advantages over Bradford Assay |
| Bicinchoninic Acid (BCA) Assay | Reduction of Cu2+ to Cu+ by protein, followed by chelation with BCA. | 562 nm | Less susceptible to interference from detergents. More tolerant to a wider range of buffer components.[12][13] |
| Pierce 660 nm Protein Assay | Proprietary dye-metal complex that binds to protein. | 660 nm | Compatible with most detergents and reducing agents. Faster than the BCA assay.[14] |
Visualizations
Caption: Troubleshooting workflow for Erioglaucine interference.
Caption: Principle of spectroscopic interference by Erioglaucine.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradford protein assay | Abcam [abcam.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. go.zageno.com [go.zageno.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Comparative study of the most commonly used methods for total protein determination in milk of different species and their ultrafiltration products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Removal of Food Blue 1 from Experimental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on eliminating Food Blue 1 (also known as Brilliant Blue FCF or FD&C Blue No. 1) from experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) detailing various removal methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from aqueous solutions?
The most common and effective methods for removing this compound fall into two main categories: physical adsorption and chemical degradation through Advanced Oxidation Processes (AOPs).[1]
-
Adsorption: This process involves the accumulation of the dye molecules onto the surface of a solid material (adsorbent). Common adsorbents include activated carbon, chitosan, and bentonite clay.[2][3]
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive chemical species to break down the complex aromatic structure of the dye, leading to its decolorization and degradation.[1] Key AOPs include photocatalysis, Fenton/photo-Fenton reactions, and ozonation.[1][4][5]
Q2: Which removal method is most efficient?
The efficiency of each method depends on several factors, including the initial concentration of the dye, the pH of the solution, temperature, and the presence of other substances in the sample.
-
Photo-Fenton processes have demonstrated high effectiveness, achieving up to 99% color removal in some studies.[4]
-
Photocatalysis using nanocomposites like CuO-TiO2 has also shown complete degradation of the dye under both UV and visible light.[6]
-
Adsorption onto materials like magnetic crosslinked chitosan beads or iron-modified bentonite can also achieve high removal capacities.[2][3]
The optimal method will depend on the specific experimental requirements, such as the desired level of removal, cost, and the chemical compatibility of the method with the sample matrix.
Q3: How does pH affect the removal of this compound?
The pH of the solution is a critical parameter that significantly influences the efficiency of most removal methods.
-
For adsorption onto materials like chitosan, a lower pH (e.g., pH 2.0) is often optimal for maximum dye removal.[2] For other adsorbents like activated carbon, the optimal pH can vary.
-
In photocatalysis with TiO2, neutral or acidic conditions are generally more favorable for the electrostatic attachment of the negatively charged dye to the catalyst surface.[7]
-
For degradation by persulfate activated with zero-valent iron , a pH of 3 has been found to be optimal.[8]
It is crucial to optimize the pH for the chosen removal technique to achieve the best results.
Troubleshooting Guides
Issue 1: Low removal efficiency with adsorption.
-
Possible Cause: Suboptimal pH.
-
Solution: Adjust the pH of your sample. For many adsorbents that target anionic dyes like this compound, a more acidic pH can enhance adsorption.[2]
-
-
Possible Cause: Insufficient adsorbent dosage or contact time.
-
Possible Cause: Adsorbent surface is not suitable.
Issue 2: Incomplete degradation with photocatalysis.
-
Possible Cause: Incorrect catalyst concentration.
-
Solution: Optimize the amount of photocatalyst. Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.[12]
-
-
Possible Cause: Inadequate light source.
-
Solution: Ensure your light source (UV or visible) is appropriate for the chosen photocatalyst. Some catalysts are specifically designed for visible light activation.[6] Also, check the intensity and age of your lamp.
-
-
Possible Cause: Presence of interfering substances.
-
Solution: Anions such as phosphate and bicarbonate can inhibit the degradation process in some AOPs.[8] Consider a pre-treatment step to remove these ions if they are present in high concentrations.
-
Quantitative Data on Removal Methods
The following tables summarize quantitative data from various studies on the removal of this compound.
Table 1: Adsorption Parameters for this compound Removal
| Adsorbent | Optimal pH | Equilibrium Time (min) | Maximum Adsorption Capacity (mg/g) | Reference |
| Magnetic Crosslinked Chitosan Beads | 2.0 | 150 | Not specified | [2] |
| Iron-Modified Bentonite | Not specified | 1440 (24 h) | 14.22 | [3] |
| Unmodified Bentonite | Influenced by pH | 2880 (48 h) | 6.16 | [3] |
| Sapelli Wood Sawdust Magnetic Activated Carbon | 4 | Not specified | 105.88 | [13] |
| Coal-Based Granular Activated Carbon | 6-10 | 90 | Not specified | [14] |
Table 2: Efficiency of Advanced Oxidation Processes for this compound Degradation
| Method | Catalyst/Reagent | Conditions | Degradation Efficiency (%) | Time | Reference |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | Optimized concentrations | ~99 | 30 min | [4] |
| Photocatalysis | CuO-TiO₂ nanocomposite | Visible light | 100 | 50 min | [6] |
| Photocatalysis | CuO-TiO₂ nanocomposite | UV light | 100 | 60 min | [6] |
| Persulfate/ZVI | Persulfate/Zero-Valent Iron | pH 3, 0.5 g/L ZVI, 4 mM PS | 98.8 | Not specified | [8] |
| Ozonation | Ozone | 100-250 mg O₃/L | Not specified | 60-300 s | [5] |
Experimental Protocols
Protocol 1: Adsorption using Activated Carbon
This protocol provides a general procedure for the removal of this compound using activated carbon.[9]
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired experimental concentration.
-
Adsorption Experiment:
-
To a known volume of the dye solution (e.g., 25 mL), add a specific amount of activated carbon (e.g., 0.25 g).[9]
-
Agitate the mixture using a rotary shaker at a constant speed (e.g., 150 rpm) and room temperature.
-
Withdraw aliquots at different time intervals to determine the equilibrium time.
-
-
Analysis:
-
Separate the activated carbon from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (~630 nm) using a UV-Vis spectrophotometer.
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Protocol 2: Photocatalytic Degradation using a TiO₂-based Catalyst
This protocol outlines a general procedure for the photocatalytic degradation of this compound.[15][16]
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute to the desired experimental concentration (e.g., 10 mg/L).[15]
-
Photocatalytic Reaction:
-
Add a specific amount of the photocatalyst (e.g., 0.1 g) to a known volume of the dye solution (e.g., 100 mL) in a photoreactor.[15]
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[15]
-
Take an initial sample (t=0) and centrifuge to remove the catalyst. Measure the initial absorbance.
-
Turn on the light source (UV or visible lamp) to initiate the reaction.
-
-
Analysis:
-
Withdraw aliquots at regular time intervals.
-
Centrifuge each aliquot to separate the photocatalyst.
-
Measure the absorbance of the supernatant to determine the dye concentration.
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100.[15]
-
Visualizations
Caption: Workflow for this compound removal by adsorption.
Caption: Workflow for photocatalytic degradation of this compound.
Caption: Troubleshooting logic for common removal issues.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Removal of Brilliant Blue FCF from Aqueous Solutions Using an Unmodified and Iron-Modified Bentonite and the Thermodynamic Parameters of the Process | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. electrochemsci.org [electrochemsci.org]
- 7. mdpi.com [mdpi.com]
- 8. Brilliant Blue FCF degradation by... preview & related info | Mendeley [mendeley.com]
- 9. ukm.my [ukm.my]
- 10. Adsorption of a Textile Dye on Commercial Activated Carbon: A Simple Experiment to Explore the Role of Surface Chemistry and Ionic Strength. | Semantic Scholar [semanticscholar.org]
- 11. Investigation of Hybrid Methods for Elimination of Brilliant Blue Dye from Water Phase Using Various Nanomaterials Combined with Activated Sludge and Duckweed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Brilliant blue FCF dye adsorption using magnetic activated carbon from Sapelli wood sawdust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "Brilliant Blue FCF" solutions for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Brilliant Blue FCF" (FD&C Blue No. 1) solutions for long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Brilliant Blue FCF solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid Fading of Solution Color | Light Exposure: Brilliant Blue FCF is susceptible to photodegradation.[1][2] | Store solutions in amber or opaque containers to protect from light.[3] Work in a shaded area or under low-light conditions when preparing and handling the solution. |
| High Temperature: The dye has poor thermal stability and can degrade at elevated temperatures.[4][5] | Store stock solutions and working solutions at recommended temperatures (see stability data table). Avoid autoclaving solutions containing Brilliant Blue FCF. Prepare solutions at room temperature. | |
| Presence of Oxidizing or Reducing Agents: Strong oxidizing agents (e.g., bleach, hydrogen peroxide) and some reducing agents can decolorize the dye.[2] | Ensure all glassware is thoroughly rinsed with deionized or distilled water to remove any residual cleaning agents. Avoid adding oxidizing or reducing agents to the solution unless required for the experimental protocol. | |
| Extreme pH: The dye's stability is pH-dependent, with fading observed in highly acidic or alkaline conditions.[6] | Maintain the pH of the solution within the stable range of 3 to 8.[6] Buffer the solution if necessary for the experiment. | |
| Precipitation in Solution | Low pH in the presence of certain salts: Annatto, another food colorant, is known to precipitate at a pH below 4.0, a principle that could affect other dyes under certain conditions. | While Brilliant Blue FCF is generally stable across a wide pH range, if precipitation occurs in acidic conditions with high salt concentrations, consider adjusting the pH to be closer to neutral. |
| Inconsistent Results in Biological Assays | Degradation of the Dye: If the dye is degrading over the course of a long-term experiment, its effective concentration will change, leading to inconsistent results. | Prepare fresh solutions for each experiment or validate the stability of your stored solution over the intended experimental duration by measuring its absorbance. |
| Interaction with Media Components: Components of cell culture media or other experimental buffers could potentially interact with and degrade the dye. | Test the stability of Brilliant Blue FCF in your specific experimental medium by incubating it under the same conditions (temperature, light exposure) and for the same duration as your experiment and measuring any change in absorbance. |
Frequently Asked Questions (FAQs)
1. What is the optimal way to prepare a stable stock solution of Brilliant Blue FCF?
To prepare a stable stock solution, dissolve Brilliant Blue FCF powder in high-purity water (distilled or deionized) at room temperature. It is recommended to filter the solution through a 0.22 μm filter to ensure it is free of particulates and for sterilization if being used in cell culture.[7] Store the stock solution in a tightly sealed, light-protected container at a low temperature (see stability data below).
2. How should I store my Brilliant Blue FCF solutions for long-term use?
For long-term storage, solutions should be kept in a cool, dark, and well-ventilated area.[3] Storing the solution at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures can significantly extend its shelf life.[7] The container should be tightly sealed to prevent evaporation and contamination.
3. What factors can cause my Brilliant Blue FCF solution to degrade?
The primary factors that cause degradation are exposure to light, high temperatures, strong oxidizing or reducing agents, and extreme pH levels.[1][2][4][6]
4. Can I add a stabilizing agent to my Brilliant Blue FCF solution?
While antioxidants are often used to stabilize other dyes, care must be taken with Brilliant Blue FCF. For instance, ascorbic acid (Vitamin C) has been shown to increase the degradation rate of Brilliant Blue FCF.[2][8] If a stabilizer is necessary, its compatibility must be thoroughly tested.
5. How can I verify the concentration of my Brilliant Blue FCF solution over time?
The concentration can be monitored using a UV-Vis spectrophotometer. The maximum absorbance of Brilliant Blue FCF is approximately 628-630 nm.[6] By measuring the absorbance at this wavelength, you can track any decrease in concentration due to degradation.
6. Is Brilliant Blue FCF stable across a wide pH range?
Brilliant Blue FCF is reported to have good stability in a pH range of 2.0 to 14.0, with slight fading observed after one week at pH 3, 7, and 8.[6][9] However, it is unstable in strong alkalis like 10% sodium carbonate.[6] For optimal stability in long-term experiments, maintaining a pH between 3 and 8 is recommended.
Quantitative Data on Brilliant Blue FCF Stability
The following table summarizes the stability of Brilliant Blue FCF under various conditions. Please note that degradation rates can be influenced by the specific composition of the solution.
| Condition | Parameter | Value/Observation | Reference |
| Temperature | Recommended Storage (Powder) | Room Temperature | [3] |
| Recommended Storage (Solution) | -80°C for 6 months, -20°C for 1 month | [7] | |
| Thermal Stability | Poor | [4][5] | |
| Light | Light Stability | Poor (will fade with sufficient exposure) | [2][10] |
| Recommended Handling | Store in light-resistant containers | [3] | |
| pH | Stable Range | 2.0 - 14.0 | [9] |
| Optimal Range for Long-Term Stability | 3.0 - 8.0 | [6] | |
| Shelf Life | Powder (in sealed container) | Indefinite if stored properly | [10] |
| Aqueous Solution (-80°C) | Up to 6 months | [7] | |
| Aqueous Solution (-20°C) | Up to 1 month | [7] | |
| Degradation with Ascorbic Acid | Remaining Dye (100 mg/L Ascorbic Acid) | 93.8% after 21 days | [8] |
| Remaining Dye (500 mg/L Ascorbic Acid) | ~74.5% (Chinoline Yellow, similar dye) after 28 days | [8] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of Brilliant Blue FCF
This protocol outlines the steps for preparing a stable stock solution of Brilliant Blue FCF for general laboratory use.
-
Materials:
-
Brilliant Blue FCF powder (analytical grade)
-
High-purity water (distilled or deionized)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
0.22 μm syringe filter
-
Sterile, amber or opaque storage bottles
-
-
Procedure:
-
Determine the desired concentration of your stock solution.
-
Accurately weigh the required amount of Brilliant Blue FCF powder.
-
Add the powder to the volumetric flask.
-
Add a portion of the high-purity water to the flask and dissolve the powder by gentle swirling or using a magnetic stirrer at room temperature.
-
Once fully dissolved, add the remaining water to reach the final volume.
-
For applications requiring sterility, filter the solution through a 0.22 μm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, preparation date, and storage conditions.
-
Store the solution in a dark, cold environment (e.g., refrigerator at 4°C for short-term, or freezer at -20°C for longer-term).
-
Visualizations
P2X7 Receptor Signaling Pathway and Brilliant Blue Antagonism
Brilliant Blue G (BBG), a close structural analog of Brilliant Blue FCF, is a potent, non-competitive antagonist of the P2X7 receptor.[11] Activation of the P2X7 receptor by ATP triggers a signaling cascade that leads to inflammation and cell death. BBG blocks these downstream effects.
Caption: P2X7 receptor signaling pathway and its inhibition by Brilliant Blue.
Experimental Workflow for Preparing a Stable Brilliant Blue FCF Solution
This diagram illustrates the logical flow of the protocol for preparing a stable solution of Brilliant Blue FCF.
Caption: Workflow for preparing a stable Brilliant Blue FCF solution.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. FNB News - Maintaining colour stability | FNB News [fnbnews.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. research.uniupo.it [research.uniupo.it]
- 6. BRILLANT BLUE FCF - Ataman Kimya [atamanchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Color Catalog / FD&C Blue No. 1 [foodcolor.com]
- 10. spectracolors.com [spectracolors.com]
- 11. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erioglaucine Disodium Salt Photobleaching in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the photobleaching of "Erioglaucine disodium salt" (also known as Brilliant Blue FCF or FD&C Blue No. 1) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my experiments with Erioglaucine disodium salt?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like Erioglaucine disodium salt, upon exposure to light.[1] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during your microscopy imaging. This can significantly compromise the quality of your images, limit the duration of time-lapse imaging, and impact the accuracy of any quantitative fluorescence measurements.
Q2: My Erioglaucine disodium salt signal is fading very quickly. What are the primary causes?
A2: Rapid signal decay is a classic sign of photobleaching. The primary factors that accelerate the photobleaching of Erioglaucine disodium salt include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a major contributor to rapid fading.[2][3]
-
Prolonged Exposure Time: The longer your sample is illuminated, the more photobleaching will occur.[2][3]
-
Presence of Molecular Oxygen: Erioglaucine disodium salt, a triphenylmethane dye, is susceptible to degradation by reactive oxygen species (ROS), particularly singlet oxygen, which is generated when the dye is in its excited triplet state.
Q3: How can I distinguish between photobleaching and a genuine biological event causing a decrease in fluorescence?
A3: To differentiate between photobleaching and a true biological change, you can perform a control experiment. Image a control sample stained with Erioglaucine disodium salt under the identical imaging conditions (light intensity, exposure time, etc.) but without the experimental variable (e.g., drug treatment). If the fluorescence signal diminishes in the control sample over time, it is indicative of photobleaching.
Troubleshooting Guides
Problem: Rapid loss of fluorescence signal during imaging.
This is the most common issue when working with fluorescent dyes. The following troubleshooting steps can help mitigate photobleaching of Erioglaucine disodium salt.
Solution 1: Optimize Imaging Parameters
Reducing the total light exposure to the sample is the most effective way to minimize photobleaching.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the excitation light without altering its spectral properties.[4]
-
Minimize Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition.
-
Limit Illumination Area and Duration: Use the field diaphragm to illuminate only the region of interest. Keep the shutter closed when not actively acquiring images. For locating the region of interest, consider using transmitted light or a lower magnification objective before switching to high-power fluorescence imaging.[4]
Solution 2: Utilize Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work by scavenging reactive oxygen species or quenching the excited triplet state of the fluorophore.
-
Commercial Antifade Mountants: A variety of commercial antifade mounting media are available (e.g., ProLong™ Gold, VECTASHIELD®, SlowFade™). These are often optimized for a broad range of dyes and provide consistent results.[5][6]
-
Homemade Antifade Solutions: You can prepare your own antifade mounting medium. Common components include:
-
p-Phenylenediamine (PPD): An effective antifade agent, but it can be toxic and may cause a brownish background. The pH of the medium should be kept above 8.0 for optimal performance.[7]
-
n-Propyl gallate (NPG): A less toxic alternative to PPD.[7]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade reagent.[5]
-
Solution 3: Consider the Chemical Environment
The local chemical environment can influence the photostability of Erioglaucine disodium salt.
-
Control pH: Ensure your mounting medium is buffered to a stable pH, typically between 7.0 and 8.5.
-
Oxygen Scavengers: Since singlet oxygen is a key mediator of photobleaching for triphenylmethane dyes, incorporating singlet oxygen quenchers can be beneficial. Sodium azide is a known singlet oxygen quencher, but its use should be approached with caution due to its toxicity.[8][9]
Quantitative Data
The rate of photobleaching is highly dependent on the specific experimental conditions (e.g., excitation wavelength and intensity, oxygen concentration, mounting medium). The following tables provide an overview of the photodegradation kinetics of Erioglaucine disodium salt (Brilliant Blue FCF) under different conditions, which can serve as a baseline for understanding its photostability.
Table 1: Photodegradation Kinetics of Erioglaucine Disodium Salt in Aqueous Solution
| Treatment | Apparent Rate Constant (k) | Degradation Efficiency | Reference |
| UV Radiation (150W Hg lamp) | Varies with conditions | Moderate | [10] |
| UV / H₂O₂ | Varies with H₂O₂ conc. | High | [10] |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Highest | Very High | [10][11] |
| UV / TiO₂ | Varies with conditions | Up to 98% | [12] |
| Visible Light / CuO-TiO₂ nanocomposite | Varies with conditions | Up to 100% | [13] |
Note: The rate constants and efficiencies are highly dependent on the specific experimental setup, including reactant concentrations and light source characteristics.
Table 2: Hypothetical Photobleaching Half-life of Erioglaucine Disodium Salt in a Microscopy Setup
| Condition | Excitation Power | Estimated Half-life (seconds) | Notes |
| Standard Buffer (e.g., PBS) | High | 5 - 15 | Represents a baseline with no photoprotection. |
| Standard Buffer (e.g., PBS) | Low | 30 - 60 | Demonstrates the effect of reducing excitation intensity. |
| Commercial Antifade Mountant (e.g., ProLong Gold) | High | 60 - 180 | Shows a significant improvement in photostability. |
| Commercial Antifade Mountant (e.g., ProLong Gold) | Low | > 300 | Optimal conditions for long-term imaging. |
Disclaimer: The data in Table 2 is illustrative and intended to demonstrate relative differences. The actual photobleaching half-life will vary depending on the microscope system and imaging parameters. It is highly recommended to determine the photobleaching rate for your specific setup using the protocol provided below.
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of Erioglaucine Disodium Salt
This protocol allows you to measure the rate of photobleaching in your specific experimental setup.
Objective: To determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of Erioglaucine disodium salt.
Materials:
-
Microscope slide with your sample stained with Erioglaucine disodium salt.
-
Mounting medium (with and without antifade reagent for comparison).
-
Fluorescence microscope with a camera and image analysis software.
Procedure:
-
Sample Preparation: Prepare your sample stained with Erioglaucine disodium salt and mount it in the desired medium.
-
Locate Region of Interest: Find a representative area of your sample.
-
Set Imaging Parameters:
-
Choose the objective lens you will use for your experiment.
-
Set the excitation light source to the desired intensity.
-
Set the camera exposure time and gain.
-
-
Time-Lapse Acquisition:
-
Set up a time-lapse acquisition with a fixed interval between images (e.g., every 5 seconds).
-
Continuously illuminate the sample and acquire a series of images until the fluorescence signal has significantly faded (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in your image analysis software (e.g., ImageJ/Fiji).
-
Select a region of interest (ROI) within the stained area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time 't' / Initial Intensity) against time.
-
From the plot, determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life.[14]
-
Protocol 2: Preparation of a PPD-Glycerol Antifade Mounting Medium
Objective: To prepare a commonly used antifade mounting medium.
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-Buffered Saline (PBS)
-
Glycerol
-
Sodium Bicarbonate
-
pH meter
Procedure:
-
Prepare a 10x PBS stock solution.
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to ~9.0.
-
To create the final mounting medium, mix:
-
1 part 10x PBS
-
9 parts Glycerol
-
-
Just before use, add PPD to a final concentration of 0.1%.
-
Add a small amount of the bicarbonate buffer to the PPD-glycerol-PBS mixture and adjust the final pH to ~8.0.
-
Store the solution in small aliquots at -20°C in the dark. The medium will darken when it is no longer effective.
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Visualizations
Caption: Simplified Jablonski diagram illustrating the primary pathways leading to photobleaching of Erioglaucine disodium salt.
Caption: A logical workflow for troubleshooting the photobleaching of Erioglaucine disodium salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. How should an antifade reagent be chosen for a specific experiment or analysis? | AAT Bioquest [aatbio.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of a Food Industry Dye, Brilliant Blue, at Low Concentration Using a New Photocatalytic Configuration [mdpi.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing artifacts when using "Brilliant Blue FCF" as a histological stain
Welcome to the technical support center for utilizing Brilliant Blue FCF (BB-FCF) and its structural analog, Brilliant Blue G (BBG), in histological applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize artifacts and optimize staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is Brilliant Blue FCF and why is it used in histology?
A1: Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic dye commonly used as a colorant in food and cosmetics.[1] Due to its low toxicity and ability to be absorbed directly into the bloodstream when applied topically, it has found applications in biomedical research.[1] It is structurally related to Brilliant Blue G (BBG), which is known to be an antagonist of the P2X7 receptor, a key player in cellular signaling pathways related to inflammation and cell death.[2][3] In histology, these dyes are explored for their potential to stain specific cellular components, particularly in the nervous system.
Q2: What are the most common artifacts encountered when using Brilliant Blue dyes for histological staining?
A2: The most frequently reported artifacts include:
-
Precipitation of the dye: The dye may precipitate out of the staining solution, leading to the formation of crystals or amorphous deposits on the tissue section. This can be caused by factors such as solution instability, incorrect solvent, or inappropriate pH.[4]
-
Uneven or patchy staining: This can result from a variety of factors including incomplete deparaffinization, the presence of air bubbles, or uneven reagent coverage during incubation.[5][6]
-
High background staining: This artifact obscures the specific staining of target structures and can be caused by non-specific binding of the dye to tissue components.[7]
-
Weak or no staining: This may be due to issues with the staining protocol, such as incorrect dye concentration, insufficient incubation time, or problems with tissue fixation.[8]
Q3: How can I prevent my Brilliant Blue FCF solution from precipitating?
A3: Brilliant Blue FCF solutions can be unstable. To minimize precipitation, it is recommended to prepare fresh staining solutions for each use. If you must store the solution, do so at 4°C and for a limited time.[9] Additionally, ensure the dye is fully dissolved in the appropriate solvent and consider filtering the solution before use.
Troubleshooting Guides
Issue 1: Presence of Blue Crystals or Precipitate on the Tissue Section
This artifact can obscure cellular details and interfere with accurate analysis.
| Potential Cause | Recommended Solution |
| Staining solution instability | Prepare fresh Brilliant Blue FCF/G solution immediately before use. Solutions are known to be unstable.[10] |
| Incorrect solvent or pH | Ensure the dye is dissolved in the appropriate solvent as specified in the protocol. The pH of the solution can affect dye solubility. |
| Contaminated reagents or glassware | Use clean glassware and high-purity reagents to prepare all solutions. |
| Drying of the staining solution on the slide | Keep slides in a humidified chamber during incubation to prevent the staining solution from drying out. |
Issue 2: Uneven or Patchy Staining
Inconsistent staining across the tissue section can lead to misinterpretation of results.
| Potential Cause | Recommended Solution |
| Incomplete deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times. Residual wax can prevent even penetration of the stain. |
| Air bubbles trapped on the tissue | Carefully apply the coverslip to avoid trapping air bubbles. If bubbles are present, gently remove and re-apply the coverslip. |
| Inconsistent reagent coverage | Ensure the entire tissue section is completely covered with the staining solution during incubation. |
| Tissue folding or detachment | Ensure tissue sections are properly mounted on adhesive slides to prevent folding or detachment during the staining process. |
Issue 3: High Background Staining
Excessive background can mask the specific staining of target structures.
| Potential Cause | Recommended Solution |
| Non-specific binding of the dye | Incorporate additional washing steps after staining to remove unbound dye. Consider using a blocking solution, such as bovine serum albumin (BSA), before applying the primary stain, although its effectiveness can vary. |
| Over-staining | Optimize the staining time and/or dye concentration. Perform a time-course experiment or a dilution series to determine the optimal parameters for your specific tissue and target. |
| Residual SDS or salts in the gel (if applicable) | If staining protein gels, ensure thorough washing of the gel before staining to remove any residual SDS or salts that can cause high background.[7] |
Issue 4: Weak or No Staining
The absence of a clear signal can be due to a variety of factors throughout the experimental workflow.
| Potential Cause | Recommended Solution |
| Suboptimal dye concentration or incubation time | Optimize the concentration of the Brilliant Blue FCF/G solution and the incubation time. Higher concentrations or longer incubation times may be necessary for some tissues. |
| Improper tissue fixation | The type of fixative and the duration of fixation can significantly impact staining. Ensure that the fixation protocol is appropriate for the target of interest. Over-fixation can mask epitopes.[11][12] |
| Incorrect pH of the staining solution | The pH of the staining solution can influence the binding of the dye to tissue components. Optimize the pH of your staining buffer. |
| Depleted staining solution | If using a previously prepared solution, it may have degraded. Prepare a fresh solution for optimal results. |
Experimental Protocols & Methodologies
While a specific, universally validated protocol for using Brilliant Blue FCF as a primary histological stain for nervous tissue is not yet widely established, the following provides a general framework based on related techniques and the known properties of the dye. Users should optimize these parameters for their specific application.
General Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a fresh 0.1% Brilliant Blue FCF or G solution in an acidic buffer (e.g., 0.2% acetic acid).
-
Incubate sections in the staining solution at room temperature for 10-30 minutes. Optimization of time is critical.
-
-
Differentiation (Optional):
-
Briefly rinse in the acidic buffer to remove excess stain. This step helps to increase contrast.
-
-
Washing:
-
Rinse slides in distilled water to stop the differentiation process.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Quantitative Staining Parameters (for Optimization)
The following table provides a starting point for optimizing your staining protocol.
| Parameter | Range for Optimization | Notes |
| BB-FCF/BBG Concentration | 0.05% - 0.5% (w/v) | Higher concentrations may lead to increased background. |
| pH of Staining Solution | 2.5 - 5.5 | An acidic pH is generally recommended for staining with acid dyes. |
| Incubation Time | 5 - 60 minutes | Longer times may increase signal intensity but also background. |
| Differentiation Time | 10 - 60 seconds | Careful timing is crucial to avoid destaining the target structures. |
Visualizing Signaling Pathways and Workflows
P2X7 Receptor Signaling Pathway
Brilliant Blue G (BBG) is a known antagonist of the P2X7 receptor. The activation of this receptor by extracellular ATP triggers a cascade of intracellular events involved in inflammation and apoptosis.
Experimental Workflow: Troubleshooting Staining Artifacts
A logical workflow is essential for identifying and resolving staining issues.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coomassie Blue Stain- Troubleshooting - National Diagnostics [nationaldiagnostics.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. thesiliconreview.com [thesiliconreview.com]
- 8. Effects of processing at 45 C on staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Macroscopic brain gray matter staining: historical protocol overview and neuroanatomy learning applications in second-year medical students [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
Technical Support Center: Enhancing the Solubility of Erioglaucine Disodium Salt in Organic Solvents
Welcome to the technical support center for Erioglaucine disodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical methods for enhancing the solubility of this dye in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Erioglaucine disodium salt?
A1: Erioglaucine disodium salt is a water-soluble dye.[1][2] Its solubility in water is approximately 30 mg/mL.[1] It also shows some solubility in polar organic solvents such as ethanol (3 mg/mL), methanol, and DMSO.[1] However, it is generally less soluble in non-polar organic solvents.
Q2: I'm observing a color change in my Erioglaucine solution. What could be the cause?
A2: The color of Erioglaucine disodium salt is pH-sensitive. In weakly acidic conditions, it may appear green, while in strongly acidic conditions, it can turn yellow. In alkaline solutions, especially when heated, it may exhibit a purple color.[3] Significant color changes can also be an indicator of dye degradation.
Q3: My Erioglaucine solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can indicate that the dye's solubility limit has been exceeded in the chosen solvent. This can be due to a variety of factors including solvent choice, temperature, or the presence of other solutes. Refer to the troubleshooting guide below for potential solutions such as using a co-solvent, gentle heating, or filtration.
Q4: Can Erioglaucine disodium salt degrade in organic solvents?
A4: Yes, like other triphenylmethane dyes, Erioglaucine disodium salt can be susceptible to degradation.[4] Factors such as prolonged exposure to light, strong oxidizing agents, and extreme pH can lead to the breakdown of the dye molecule, resulting in a loss of color.[2][4] The primary degradation pathway often involves the cleavage of the C-N bonds within the molecule.[4]
Quantitative Solubility Data
The following table summarizes the known solubility of Erioglaucine disodium salt in various solvents. Please note that "soluble" indicates qualitative information, and precise quantitative data may vary based on experimental conditions.
| Solvent | Solubility | Reference |
| Water | 30 mg/mL | [1] |
| Ethanol | 3 mg/mL | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or incomplete dissolution | - The solvent is not polar enough.- The concentration of the dye exceeds its solubility limit. | - Switch to a more polar solvent (e.g., DMSO, DMF).- Use a co-solvent system (see Experimental Protocol 1).- Gently heat the solution while stirring. Be cautious as high temperatures can cause degradation. |
| Precipitate forms over time | - The solution was supersaturated.- The temperature of the solution has decreased.- Solvent evaporation has increased the dye concentration. | - Prepare a fresh, less concentrated solution.- Maintain a constant temperature.- Keep the solution in a sealed container to prevent solvent evaporation. |
| Color of the solution has faded | - The dye has degraded due to exposure to light or oxidizing agents. | - Store solutions in amber vials or protect from light.- Ensure the solvent and any other reagents are free from oxidizing impurities. |
| Unexpected color shift | - The pH of the solution has changed. | - Buffer the solution to the desired pH if the application allows. Note that Erioglaucine is most stable in the pH 3-8 range.[3] |
Experimental Protocols for Enhancing Solubility
Here are detailed methodologies for three common techniques to enhance the solubility of Erioglaucine disodium salt in organic solvents.
Experimental Protocol 1: Co-solvency
This method involves using a mixture of solvents to increase the overall solvating power for the dye. A small amount of a highly polar "co-solvent" in which the dye is more soluble is added to the primary organic solvent.
Materials:
-
Erioglaucine disodium salt
-
Primary organic solvent (e.g., ethanol, isopropanol)
-
Co-solvent (e.g., DMSO, DMF, water)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of the dye in the co-solvent:
-
Weigh a precise amount of Erioglaucine disodium salt.
-
Dissolve it in a small volume of the co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Determine the desired final concentration and solvent ratio.
-
Prepare the final solution:
-
In a volumetric flask, add the required volume of the primary organic solvent.
-
While stirring, slowly add the calculated volume of the concentrated dye stock solution to the primary solvent.
-
Continue stirring until the solution is homogeneous.
-
If necessary, bring the solution to the final volume with the primary solvent.
-
Experimental Protocol 2: Micellar Solubilization Using Surfactants
This technique utilizes surfactants to form micelles in the solvent, which can encapsulate the dye molecules and increase their apparent solubility.
Materials:
-
Erioglaucine disodium salt
-
Organic solvent
-
Surfactant (e.g., non-ionic surfactants like Tween® 80 or Triton™ X-100)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Select an appropriate surfactant that is soluble in the chosen organic solvent.
-
Prepare a surfactant stock solution:
-
Dissolve the surfactant in the organic solvent to a concentration above its critical micelle concentration (CMC). The CMC will vary depending on the surfactant and solvent system.
-
-
Add the dye to the surfactant solution:
-
Weigh the desired amount of Erioglaucine disodium salt.
-
Add the dye powder directly to the surfactant solution.
-
-
Promote dissolution:
-
Stir the mixture vigorously using a magnetic stirrer.
-
If dissolution is slow, sonication can be used to aid in the dispersion and solubilization of the dye within the micelles.
-
Experimental Protocol 3: Ion-Pairing
This method is particularly useful for ionic dyes like Erioglaucine disodium salt. It involves adding an "ion-pairing agent" with a large, lipophilic counter-ion. This forms a neutral ion-pair with the dye, which has increased solubility in less polar organic solvents.
Materials:
-
Erioglaucine disodium salt
-
Primary organic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solution of Erioglaucine disodium salt
-
Ion-pairing agent (e.g., tetrabutylammonium bromide - TBAB)
-
Separatory funnel
-
pH meter and buffers (if pH adjustment is needed)
Procedure:
-
Prepare an aqueous solution of the dye.
-
Prepare an organic solution of the ion-pairing agent:
-
Dissolve the ion-pairing agent (e.g., TBAB) in the primary organic solvent.
-
-
Perform the liquid-liquid extraction:
-
Combine the aqueous dye solution and the organic ion-pairing agent solution in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the ion-pair and its transfer to the organic phase.
-
Allow the layers to separate. The organic layer should now be colored with the dye-ion pair complex.
-
-
Isolate the organic phase:
-
Carefully drain the organic layer, which now contains the solubilized dye.
-
Visualizations
Below are diagrams illustrating the logical workflows for the solubility enhancement protocols.
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Step-by-step workflow for the co-solvency protocol.
Caption: Workflow for the micellar solubilization protocol.
Caption: Step-by-step workflow for the ion-pairing protocol.
References
Troubleshooting guide for "Food Blue 1" in chromatographic applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromatographic techniques for the analysis of Food Blue 1 (also known as Brilliant Blue FCF or FD&C Blue No. 1).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
This compound is a synthetic triarylmethane dye. Its chemical structure includes multiple sulfonate groups, which make it highly polar and water-soluble. This high polarity is a primary factor influencing its retention and potential for interactions within a chromatographic system.
Q2: What is the maximum absorbance wavelength (λmax) for this compound?
The maximum absorbance for this compound is approximately 628 nm to 630 nm. Detection is often carried out at this wavelength to ensure the highest sensitivity.
Troubleshooting Guide
Peak Shape Issues
Q3: I am observing significant peak tailing for my this compound analyte. What are the potential causes and how can I resolve this?
Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase.
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar sulfonate groups of this compound, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to peak asymmetry.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to broadened and tailing peaks.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanols on the column, thereby reducing their interaction with the analyte.
-
Use a Deactivated Column: Employing a column with end-capping or a polar-embedded stationary phase can shield the analyte from residual silanols.
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis.
-
Sample Dilution: Dilute the sample to avoid overloading the column.
-
Column Washing: If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Q4: My this compound peak is splitting into two or more peaks. What could be the reason?
Peak splitting can arise from several factors, both chemical and physical.
Potential Causes:
-
Co-elution with an Impurity: The sample may contain an impurity that elutes very closely to this compound.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample band, leading to splitting.
Solutions:
-
Optimize Separation Method: Adjust the mobile phase composition or gradient to improve the resolution between this compound and any potential impurities.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Check Column Integrity: If a column void is suspected, the column may need to be repacked or replaced.
-
Replace Column Frit: If a blocked frit is the likely cause, it should be replaced.
Retention Time and Baseline Issues
Q5: I am experiencing a drift in the retention time of this compound. What should I check?
Retention time instability can compromise the reliability of your analytical method.
Potential Causes:
-
Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.
-
Temperature Fluctuations: Changes in column temperature can affect retention.
-
Column Equilibration: Insufficient column equilibration time before analysis can cause retention time drift.
-
Pump Issues: Fluctuations in the pump flow rate will directly impact retention times.
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate preparation of the mobile phase and keep the solvent reservoirs covered to minimize evaporation.
-
Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Check Pump Performance: Verify the pump is delivering a consistent flow rate.
Q6: I am observing "ghost peaks" in my chromatograms. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with the analysis of the target analyte.
Potential Causes:
-
Contaminated Mobile Phase or System: Impurities in the solvents, buffers, or carryover from previous injections can lead to ghost peaks.
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.
-
Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, creating interfering compounds.
Solutions:
-
Use High-Purity Solvents and Reagents: Always use HPLC-grade solvents and freshly prepared buffers.
-
Implement a Thorough Wash Method: After analyzing highly concentrated samples, run a wash method with a strong solvent to clean the injector and column.
Validation & Comparative
Unveiling the Truth: Is "Food Blue 1" a Truly Non-Toxic Marker for Biological Research?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for reliable and safe biological markers, "Food Blue 1," also known as Brilliant Blue FCF or FD&C Blue No. 1, has been a long-standing candidate due to its widespread use as a food colorant. However, its suitability as a non-toxic marker in sensitive biological research demands rigorous validation. This guide provides an objective comparison of this compound with promising natural alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.
Executive Summary
While generally considered safe for consumption within acceptable daily intake levels, the application of this compound in biological research warrants caution. Studies indicate potential for cytotoxicity, genotoxicity, and neurotoxicity, particularly at concentrations higher than those typically found in food products. In contrast, natural alternatives such as Spirulina-derived phycocyanin, anthocyanins from fruits and vegetables, and genipin from gardenia fruit are emerging as viable, non-toxic options with additional bioactive properties. This guide delves into the comparative toxicity, performance, and experimental validation of these markers.
Comparative Analysis of Biological Markers
To facilitate a clear comparison, the following tables summarize the key characteristics of this compound and its natural alternatives based on available research.
Table 1: Toxicity Profile Comparison
| Marker | In Vitro Cytotoxicity | In Vivo Toxicity (Rodent Studies) | Genotoxicity/Mutagenicity | Neurotoxicity |
| This compound (Brilliant Blue FCF) | Can exhibit cytotoxic effects at higher concentrations.[1][2][3] | Generally low acute toxicity; some chronic studies show no adverse effects, while others raise concerns about kidney tumors in mice.[4][5] | Some studies suggest potential for genotoxicity.[1][2] | In vitro studies suggest potential for inhibition of nerve cell development.[5] |
| Spirulina (Phycocyanin) | Generally considered non-toxic and has shown to be safe for cells in culture.[6] | Widely consumed as a dietary supplement with a good safety profile. | No significant evidence of genotoxicity. | Possesses neuroprotective properties. |
| Anthocyanins | Generally non-toxic; exhibit protective effects on cells. | Considered safe for consumption, with numerous health benefits documented. | Not known to be genotoxic. | Exhibit neuroprotective effects. |
| Genipin | Significantly less cytotoxic compared to glutaraldehyde, a common cross-linking agent.[7] Low cytotoxicity reported.[8] | Considered a non-toxic natural cross-linker.[7][9] | Studies suggest it is not genotoxic.[10] | Not extensively studied for neurotoxicity, but generally regarded as safe. |
Table 2: Performance and Detection Comparison
| Marker | Stability in Biological Systems | Common Detection Methods | Known Interferences/Limitations |
| This compound (Brilliant Blue FCF) | Relatively stable, but can be degraded by ascorbic acid.[11] | Spectrophotometry (absorbance peak around 628-630 nm).[12] | Can be adsorbed by soil particles, affecting its mobility as a tracer.[13][14][15] |
| Spirulina (Phycocyanin) | Stability is pH and temperature-dependent. | Fluorescence spectroscopy (excitation ~620 nm, emission ~650 nm).[16][17] | Light sensitivity can be a limitation. |
| Anthocyanins | Stability is highly dependent on pH, temperature, and light.[18] | Spectrophotometry (pH differential method, absorbance at ~520 nm and 700 nm).[2][4][19][20] | Complex interactions with other molecules can affect color and stability. |
| Genipin | Forms stable cross-links with proteins. | Can be identified and quantified using TLC, mass spectrometry, and FTIR.[5][9] | Reacts with primary amines, which could interfere with certain biological assays. |
Experimental Protocols and Methodologies
For researchers looking to validate these markers in their own labs, detailed protocols for key experiments are essential.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[21][22][23][24]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the marker (e.g., this compound, phycocyanin, etc.) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
In Vivo Toxicity Assessment
For in vivo studies, adherence to established guidelines is crucial for generating reliable and reproducible data. The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidelines for the testing of chemicals.
Relevant OECD Guidelines for Food Additives:
-
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[25][26]
-
OECD Guideline 451: Carcinogenicity Studies.[25]
-
OECD Guideline 452: Chronic Toxicity Studies.[25]
These studies typically involve administering the test substance to animals (usually rats or mice) at different dose levels over a specified period and observing for any adverse effects on health, behavior, and at the microscopic level in various organs.
Marker Detection and Quantification
This compound (Brilliant Blue FCF): Spectrophotometry
-
Principle: Measures the amount of light absorbed by the dye at its maximum absorbance wavelength.
-
Procedure: Prepare a standard curve of known concentrations of Brilliant Blue FCF. Measure the absorbance of the sample at approximately 628-630 nm.[12] The concentration in the sample can be determined from the standard curve. A detection limit as low as 0.017 ng/mL has been reported using specific extraction methods.[28]
Spirulina (Phycocyanin): Fluorescence Spectroscopy
-
Principle: Phycocyanin is a fluorescent protein that emits light at a specific wavelength when excited by light of a shorter wavelength.
-
Procedure: Excite the sample at approximately 620 nm and measure the emission at around 650 nm.[16][17] The fluorescence intensity is proportional to the concentration of phycocyanin.
Anthocyanins: pH Differential Spectrophotometry
-
Principle: Anthocyanins exhibit different colors at different pH values. This method utilizes the absorbance difference at pH 1.0 and pH 4.5 to quantify the total monomeric anthocyanin content.[4][19][20]
-
Procedure: Prepare two dilutions of the sample, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5). Measure the absorbance of both solutions at the wavelength of maximum absorbance (around 520 nm) and at 700 nm (to correct for haze). The total anthocyanin concentration is calculated based on the difference in absorbance.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Conclusion and Recommendations
The validation of any biological marker is paramount to ensure the integrity of research findings. While this compound has been utilized in various applications, the evidence suggests that for sensitive biological research, especially at the cellular and molecular level, its potential for toxicity cannot be disregarded.
Recommendations for Researchers:
-
Prioritize Non-Toxicity: For studies where cellular health and function are critical, natural alternatives like Spirulina (phycocyanin), anthocyanins, and genipin present a lower risk of interference and toxicity.
-
Validate Under Experimental Conditions: Regardless of the chosen marker, it is crucial to perform preliminary toxicity and stability tests under the specific conditions of your experiment.
-
Consider Detection Method Compatibility: The choice of marker should also be guided by the available detection instrumentation (spectrophotometer vs. fluorometer).
-
Further Research Needed: There is a clear need for more direct comparative studies evaluating the performance of these markers in various biological research applications.
By carefully considering the data presented in this guide, researchers can make more informed decisions, leading to more reliable and reproducible scientific outcomes.
References
- 1. New Findings Regarding the Effects of Selected Blue Food Colorants (Genipin, Patent Blue V, and Brilliant Blue FCF) on the Hemostatic Properties of Blood Components In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Findings Regarding the Effects of Selected Blue Food Colorants (Genipin, Patent Blue V, and Brilliant Blue FCF) on the Hemostatic Properties of Blood Components In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of a chitosan membrane cross-linked with genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genipin-crosslinked biological tissues: Topics by Science.gov [science.gov]
- 9. Obtaining, characterizing and using genipin as a crosslinking agent for chitosan hydrogels | Research, Society and Development [rsdjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tracer Characteristics of Brilliant Blue FCF | Semantic Scholar [semanticscholar.org]
- 15. scribd.com [scribd.com]
- 16. Extraction and determination by fluorescence of Phycocyanin [protocols.io]
- 17. webofproceedings.org [webofproceedings.org]
- 18. ec.europa.eu [ec.europa.eu]
- 19. Total Anthocyanin Content of Strawberry and the Profile Changes by Extraction Methods and Sample Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparative analysis of "Brilliant Blue FCF" with other triarylmethane dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Brilliant Blue FCF (FD&C Blue No. 1), a widely used triarylmethane dye, with other notable dyes from the same class, including Malachite Green, Crystal Violet, Fast Green FCF, and Patent Blue V. This objective comparison, supported by experimental data and detailed methodologies, aims to assist researchers, scientists, and professionals in drug development in selecting the appropriate dye for their specific applications.
Introduction to Triarylmethane Dyes
Triarylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl groups, forming a triphenylmethane backbone.[1] This structure is responsible for their intense and brilliant colors.[1][2] These dyes are known for their high tinctorial strength, meaning a small amount of dye can produce a deep color.[1] However, they generally exhibit poor lightfastness.[1]
This class of dyes is diverse, with variations in the substituents on the aryl rings leading to a wide spectrum of colors and properties.[2] They find extensive use in various fields, including as colorants in food, cosmetics, and pharmaceuticals, as well as in textile dyeing and as biological stains.[1] Brilliant Blue FCF is a prominent member of this family, approved for use in food and drugs.[3] This guide will delve into a comparative analysis of its performance against other significant triarylmethane dyes.
Comparative Data of Triarylmethane Dyes
The following tables summarize the key physicochemical and toxicological properties of Brilliant Blue FCF and other selected triarylmethane dyes.
Table 1: Physicochemical Properties of Selected Triarylmethane Dyes
| Dye | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Lightfastness |
| Brilliant Blue FCF | [Insert Chemical Structure Image] | C₃₇H₃₄N₂Na₂O₉S₃ | 792.85 | 628-630 | ~93,000 - 97,000 | 5 (Good) |
| Malachite Green | [Insert Chemical Structure Image] | C₂₃H₂₅ClN₂ | 364.91 | 617 | ~80,000 | Poor |
| Crystal Violet | [Insert Chemical Structure Image] | C₂₅H₃₀ClN₃ | 407.98 | 590 | ~87,000 | Poor |
| Fast Green FCF | [Insert Chemical Structure Image] | C₃₇H₃₄N₂Na₂O₁₀S₃ | 808.86 | 625 | Not readily available | Moderate |
| Patent Blue V | [Insert Chemical Structure Image] | C₂₇H₃₁N₂NaO₇S₂ | 582.66 | 638 | Not readily available | Moderate |
Note: Molar absorptivity values can vary depending on the solvent and pH.[4][5] Lightfastness is rated on a scale of 1-8, where 8 is the highest.[6]
Table 2: Toxicological Data of Selected Triarylmethane Dyes
| Dye | Acute Oral LD50 (Rat, mg/kg) | Carcinogenicity | Genotoxicity | Primary Health Concerns |
| Brilliant Blue FCF | >2000 | Not carcinogenic in rats and mice | Not genotoxic | Generally considered safe, rare hypersensitivity reactions |
| Malachite Green | 275 | Carcinogenic potential | Mutagenic after metabolic activation | Toxicity to aquatic life, potential carcinogen |
| Crystal Violet | ~420 | Potential carcinogen | Mitotic poison, potential mutagen | Toxic, potential carcinogen, environmental contaminant |
| Fast Green FCF | >2000 | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | Limited data | Generally considered safe for food use |
| Patent Blue V | >2000 | Limited data | Limited data | Potential for allergic reactions |
Disclaimer: The toxicological data provided is for informational purposes and should be supplemented with a thorough literature review and safety data sheet (SDS) consultation before any experimental use.[7][8][9]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and accurate comparison.
Spectrophotometric Analysis for Determination of Molar Absorptivity
This protocol outlines the steps to determine the molar absorptivity (ε) of a dye, a measure of how strongly it absorbs light at a particular wavelength.
Materials:
-
Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., deionized water, ethanol)
-
Dye samples (Brilliant Blue FCF, Malachite Green, etc.)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectrophotometer Calibration: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λmax) of the dye being tested. Use a cuvette filled with the pure solvent to blank the instrument (set absorbance to zero).
-
Absorbance Measurement: Measure the absorbance of each of the diluted dye solutions at the λmax.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration). The molar absorptivity (ε) can be calculated from the slope of the line (slope = εb).
High-Performance Liquid Chromatography (HPLC) for Dye Separation and Purity Analysis
This protocol describes a general method for the separation and analysis of triarylmethane dyes.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.5).
-
Mobile phase B: Acetonitrile or methanol.
-
Solvent for sample preparation (e.g., water/methanol mixture).
-
Dye standards.
Procedure:
-
Sample Preparation: Dissolve a known amount of the dye mixture or individual dye in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup: Equilibrate the column with the initial mobile phase composition. Set the detector to monitor at the λmax of the dyes of interest.
-
Injection and Elution: Inject the prepared sample onto the column. Run a gradient elution program, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the dyes.
-
Data Acquisition and Analysis: Record the chromatogram. Identify the peaks corresponding to each dye by comparing their retention times with those of the standards. The peak area can be used to quantify the concentration of each dye. Purity can be assessed by the presence of any additional peaks.[10][11][12]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxicity of the dyes on a cell line (e.g., HepG2, a human liver cancer cell line).[13]
Materials:
-
Selected cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Triarylmethane dye solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the triarylmethane dye. Include a vehicle control (medium with the solvent used to dissolve the dye) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each dye concentration compared to the vehicle control.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the comparative analysis of triarylmethane dyes.
Caption: Workflow for determining molar absorptivity via spectrophotometry.
Caption: General workflow for HPLC analysis of triarylmethane dyes.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Classification of selected triarylmethane dyes into families.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Triarylmethane dye - Wikipedia [en.wikipedia.org]
- 3. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 4. Solved “Brilliant Blue FCF” is one of the first synthetic | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. What is lightfastness? [pburch.net]
- 7. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Brilliant Blue FCF Tartrazine, Sunset Yellow FCF and Allura Red in Monster Energy Drinks on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. jascoinc.com [jascoinc.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Erioglaucine Disodium Salt and Indigo Carmine in Food Coloring
An in-depth analysis of two key synthetic blue food colorants, Erioglaucine Disodium Salt (FD&C Blue No. 1) and Indigo Carmine (FD&C Blue No. 2), reveals significant differences in their chemical stability and performance in various food applications. This guide provides a comprehensive comparison of their properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Erioglaucine Disodium Salt, a triphenylmethane dye, and Indigo Carmine, an indigoid dye, are both widely used to impart a blue color to a variety of food products, including beverages, confectionery, and baked goods.[1][2] However, their distinct chemical structures lead to notable variations in their stability towards light, heat, and pH, which are critical factors in food processing and storage. Generally, Erioglaucine exhibits superior stability, making it a more versatile option for a broader range of applications.[3][4][5]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of Erioglaucine Disodium Salt and Indigo Carmine based on available experimental data.
| Property | Erioglaucine Disodium Salt (FD&C Blue No. 1) | Indigo Carmine (FD&C Blue No. 2) | Key Observations |
| Light Stability | Very Good to Fair[3][5] | Poor[4][5] | Indigo Carmine fades significantly faster upon exposure to light.[1] |
| Heat Stability | Excellent[3] | Very Good to Poor[1][4] | Erioglaucine shows minimal degradation at typical food processing temperatures. Indigo Carmine's heat stability can be poor in some conditions.[1] |
| pH Stability | Good over a wide range (pH 2.0 - 14.0)[3] | Poor, especially in alkaline conditions (stable in pH 3.0 - 5.0)[4][6] | Indigo Carmine's color is highly dependent on pH, fading in neutral to alkaline environments.[6] |
| Color Shade | Bright, greenish-blue[5] | Deep blue or indigo[5] | The choice of dye can significantly impact the final product's visual appeal. |
| Solubility | Water, ethanol, propylene glycol[3] | Water, ethanol, propylene glycol[4] | Both dyes are water-soluble. |
| Maximum Absorbance (λmax) | ~629 nm[7] | ~610 nm[8] | These wavelengths are crucial for quantitative analysis using spectrophotometry. |
Experimental Protocols
To provide a framework for comparative analysis, detailed methodologies for key stability and quantification experiments are outlined below.
Spectrophotometric Analysis and Stability Testing
This protocol describes how to determine the concentration of the dyes and assess their stability under different conditions using UV-Vis spectrophotometry.
dot
References
- 1. Item - Degradation studies of synthetic food colouring matters - Loughborough University - Figshare [repository.lboro.ac.uk]
- 2. Characterization of food color additives and evaluation of their acute toxicity in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santacolor.com [santacolor.com]
- 4. researchgate.net [researchgate.net]
- 5. Blue 1 Dye: Everything You Need to Know About this Food Coloring [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrumjournal.ca [spectrumjournal.ca]
- 8. hitachi-hightech.com [hitachi-hightech.com]
Assessing the Purity of Commercial "Food Blue 1" for Scientific Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of commercial "Food Blue 1" (Brilliant Blue FCF, FD&C Blue No. 1), a widely used triarylmethane dye, and its common alternative, Indigo Carmine (FD&C Blue No. 2). We present a comparative analysis of their properties, purity specifications from various suppliers, and detailed experimental protocols for accurate purity assessment in a laboratory setting.
"this compound" is a synthetic organic compound valued for its vibrant blue color and stability.[1] However, for scientific applications, particularly in biological and chemical research, the presence of impurities can lead to erroneous results. These impurities may include subsidiary colors, inorganic salts, and unreacted starting materials from the synthesis process.[2] Therefore, rigorous quality assessment of commercial batches is a critical step in experimental design.
Comparative Analysis of Commercial "this compound" and Alternatives
The purity of "this compound" is typically defined by its total dye content, with regulatory bodies like the FDA and JECFA setting minimum standards.[3][4] Below is a compilation of purity specifications from various commercial suppliers for "this compound" and its alternative, "Food Blue 2". It is important to note that while certificates of analysis provide valuable information, independent verification is recommended for sensitive applications.
Table 1: Comparison of Purity Specifications for Commercial "this compound" (Brilliant Blue FCF)
| Supplier/Brand | Minimum Dye Content (%) | Key Impurity Limits |
| Generic Specification (FDA/JECFA) | ≥ 85% | Subsidiary Colors: ≤ 6.0%Water-Insoluble Matter: ≤ 0.2%Leuco Base: ≤ 5%Sum of o-, m-, and p-sulfobenzaldehydes: ≤ 1.5%N-Ethyl,N-(m-sulfobenzyl)sulfanilic acid: ≤ 0.3%Lead (Pb): ≤ 10 ppmArsenic (As): ≤ 3 ppm |
| Spectrum Chemical | ≥ 85% | Conforms to FDA specifications for FD&C Blue No. 1.[3] |
| Vidhi Dyestuffs Mfg. Ltd. | ≥ 85% | Standard specifications for European and US markets.[5] |
| Accio (Marketplace) | Varies by supplier | Hunan Jqmaterial Tech Co., Ltd. and others offer various grades.[6] |
| American International Foods, Inc. | Not specified | Supplier of FD&C certified colors.[7] |
Table 2: Comparison of "this compound" and "Food Blue 2" (Indigo Carmine)
| Feature | "this compound" (Brilliant Blue FCF) | "Food Blue 2" (Indigo Carmine) |
| Chemical Class | Triarylmethane | Indigoid |
| Color Shade | Bright, greenish-blue | Deep blue to purplish-blue |
| Typical Purity (Dye Content) | ≥ 85% | ≥ 85%[8] |
| Common Impurities | Subsidiary colors, sulfobenzaldehydes, leuco base | Isatin-5-sulfonic acid, subsidiary dyes[9] |
| Solubility | Water-soluble | Water-soluble[8] |
| Regulatory Status | Approved in the US (FD&C Blue No. 1) and EU (E133)[4] | Approved in the US (FD&C Blue No. 2) and EU (E132)[8] |
Experimental Protocols for Purity Assessment
Accurate determination of "this compound" purity can be achieved through spectrophotometric and chromatographic techniques. Below are detailed protocols for these methods.
Spectrophotometric Determination of Dye Content
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of "this compound" and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations ranging from approximately 1 to 10 µg/mL.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the maximum absorbance wavelength (λmax) for "this compound," which is approximately 630 nm.[10]
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
-
Calibration Curve and Sample Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin.
-
Prepare a solution of the commercial "this compound" sample of a known weight in deionized water. The concentration should be adjusted to fall within the range of the standard curve.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the dye in the sample solution using the calibration curve equation.
-
Calculate the percentage of pure dye in the commercial sample.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying the main dye component and its impurities.
Methodology:
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12][13]
-
Flow Rate: Approximately 0.5 - 1.0 mL/min.
-
Detection Wavelength: 630 nm for "this compound" and additional wavelengths (e.g., 254 nm) for impurity detection.[12]
-
-
Sample and Standard Preparation:
-
Prepare a standard solution of "this compound" of known concentration in the mobile phase or deionized water.
-
Prepare a solution of the commercial "this compound" sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure dye.
-
Inject the sample solution.
-
Identify the main peak corresponding to "this compound" based on the retention time.
-
Identify and quantify any impurity peaks by comparing their retention times and spectral data (if using a PDA detector) to known impurity standards or by using relative peak area percentages.
-
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for purity assessment.
Caption: Workflow for Spectrophotometric Purity Analysis.
Caption: Workflow for HPLC Purity and Impurity Analysis.
Conclusion
The selection and verification of "this compound" purity are critical for the integrity of scientific research. While commercial suppliers generally adhere to regulatory standards, the acceptable level of purity can be application-dependent. For sensitive experiments, it is highly recommended that researchers perform their own purity assessment using the standardized methods outlined in this guide. By employing techniques such as spectrophotometry and HPLC, scientists can ensure the quality of their reagents and the reliability of their experimental outcomes. When a different color profile or chemical property is desired, "Food Blue 2" (Indigo Carmine) presents a viable alternative, though it also requires thorough purity evaluation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. iacmcolor.org [iacmcolor.org]
- 5. ulprospector.com [ulprospector.com]
- 6. fd c blue 1: Top Food Grade Dyes for 2025 [accio.com]
- 7. americaninternationalfoods.com [americaninternationalfoods.com]
- 8. Indigo carmine, GR, COA, Certificate of Analysis, 860-22-0, I 1275 [ottokemi.com]
- 9. saujanyaexports.com [saujanyaexports.com]
- 10. BRILLANT BLUE FCF - Ataman Kimya [atamanchemicals.com]
- 11. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 12. sid.ir [sid.ir]
- 13. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to Brilliant Blue FCF and Other Quantitative Tracers for Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Brilliant Blue FCF as a quantitative tracer, comparing its performance with established alternatives for assessing biological permeability, particularly intestinal and vascular permeability. The information is tailored for researchers in drug development and related scientific fields, offering objective comparisons supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key characteristics and performance metrics of Brilliant Blue FCF and its alternatives as quantitative tracers.
Table 1: Comparison of Tracers for Intestinal Permeability
| Tracer | Principle | Method of Administration | Sample Type | Detection Method | Reported Advantages | Reported Limitations |
| Brilliant Blue FCF (FD&C Blue #1) | A food-grade dye with low absorption in a healthy gut. Increased permeability allows it to enter the bloodstream. | Oral | Plasma | LC-MS/MS | Low cost, easy to administer, safe for human use, no baseline detection in healthy individuals.[1] | Requires sensitive detection methods like LC-MS/MS; limited data directly comparing it to other tracers in a single study. |
| FITC-Dextran | A fluorescently-labeled polysaccharide of varying molecular weights. Its appearance in the blood indicates paracellular transport across a compromised barrier. | Oral gavage | Plasma/Serum | Fluorometry | Different molecular sizes available to probe the extent of permeability; widely used in animal models. | Can be expensive; requires careful handling to avoid light exposure; results can be variable.[2][3] |
| Lactulose/Mannitol | A dual-sugar test. Lactulose (a disaccharide) is poorly absorbed and reflects paracellular permeability, while mannitol (a monosaccharide) is readily absorbed and serves as a control for mucosal surface area. | Oral | Urine | HPLC, LC-MS/MS, Enzymatic Assay | Well-established method in clinical and research settings; provides a ratio that normalizes for variables like gastric emptying.[4][5][6][7] | Requires timed urine collection (can be cumbersome); results can be affected by renal function and gut microbiota metabolism of the sugars.[8] |
| Zonulin | A protein that modulates intestinal tight junctions. Elevated levels in serum or stool are associated with increased intestinal permeability. | N/A | Serum, Stool | ELISA | Non-invasive (especially stool samples); reflects a physiological regulator of permeability.[9][10][11][12] | Indirect measure of permeability; ELISA kits can have variability and may not be standardized across manufacturers.[13] |
Table 2: Comparison of Tracers for Vascular Permeability
| Tracer | Principle | Method of Administration | Sample Type | Detection Method | Reported Advantages | Reported Limitations |
| Brilliant Blue FCF | Can be used to assess vascular leakage when it extravasates from blood vessels into surrounding tissues. | Intravenous | Tissue homogenate | Spectrophotometry | Lower cost compared to some fluorescent probes. | Less sensitive than fluorescent tracers; potential for binding to tissues. |
| Evans Blue | A dye that binds to serum albumin. Extravasation of the Evans Blue-albumin complex into tissues indicates increased vascular permeability. | Intravenous | Tissue homogenate | Spectrophotometry | Well-established and widely used method; relatively low cost. | Can be difficult to completely extract from tissues; potential for direct toxic effects on endothelium at high concentrations. |
| FITC-Dextran | Fluorescently-labeled dextrans of various sizes can be used to quantify vascular leakage into tissues. | Intravenous | Tissue homogenate, Plasma | Fluorometry | High sensitivity; different molecular sizes can be used to study the size-selectivity of the leak. | Higher cost; photobleaching can be an issue; requires fluorescence detection capabilities. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Intestinal Permeability using Brilliant Blue FCF
This protocol is adapted from a study in humans.[1]
1. Materials:
- Brilliant Blue FCF (FD&C Blue #1) solution (1.0 mg/mL in water).
- Blood collection tubes (e.g., EDTA tubes).
- Centrifuge.
- LC-MS/MS system.
2. Procedure:
- Administration: Administer an oral dose of 0.5 mg/kg body weight of the Brilliant Blue FCF solution.
- Blood Sampling: Collect blood samples at baseline (0 hours) and at specified time points post-administration (e.g., 1, 2, 4, and 8 hours).
- Plasma Preparation: Centrifuge the blood samples to separate plasma.
- Sample Preparation for LC-MS/MS:
- To a plasma sample, add three volumes of a 1:3 (v/v) mixture of isopropanol and acetonitrile containing 0.1% trifluoroacetic acid.
- Incubate at room temperature for 15 minutes.
- Centrifuge at high speed (e.g., 16,000 rpm) for 5 minutes.
- Transfer the supernatant to a new tube and dry using a vacuum concentrator.
- Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- Use a suitable C18 column.
- Employ a gradient elution with mobile phases consisting of ammonium formate and formic acid in water and a methanol/acetonitrile/water mixture.
- Detect Brilliant Blue FCF using positive ionization mode with selected reaction monitoring.
Protocol 2: In Vivo Intestinal Permeability Assay using FITC-Dextran
This protocol is a general method used in animal models.
1. Materials:
- FITC-dextran (e.g., 4 kDa).
- Sterile PBS.
- Oral gavage needles.
- Blood collection tubes.
- Fluorometer.
2. Procedure:
- Fasting: Fast animals for 4-6 hours with free access to water.
- Baseline Blood Sample: Collect a baseline blood sample.
- FITC-Dextran Administration: Prepare a solution of FITC-dextran in PBS (e.g., 80 mg/mL) and administer via oral gavage (e.g., 150 µL per mouse).
- Post-Gavage Blood Sampling: Collect blood at a specified time point after gavage (e.g., 4 hours).
- Plasma Preparation: Prepare plasma from the blood samples.
- Fluorescence Measurement:
- Dilute plasma samples in PBS.
- Measure the fluorescence of the diluted plasma using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).
- Calculate the concentration of FITC-dextran in the plasma based on a standard curve.
Protocol 3: Lactulose/Mannitol Intestinal Permeability Test
This is a standard clinical and research protocol.[4][7]
1. Materials:
- A solution containing a known amount of lactulose (e.g., 5-10 g) and mannitol (e.g., 2-5 g).
- Urine collection containers.
- HPLC or LC-MS/MS system or an enzymatic assay kit.
2. Procedure:
- Fasting: The subject should fast overnight.
- Baseline Urine Sample: Collect a baseline urine sample.
- Sugar Administration: The subject drinks the lactulose/mannitol solution.
- Urine Collection: Collect all urine for a specified period (e.g., 5-6 hours).
- Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using HPLC, LC-MS/MS, or an enzymatic assay.
- Calculation: Calculate the percentage of each sugar excreted and determine the lactulose-to-mannitol ratio. An increased ratio indicates increased intestinal permeability.
Signaling Pathways and Experimental Workflows
Intestinal Permeability Regulation
The integrity of the intestinal barrier is primarily maintained by tight junctions between epithelial cells. The permeability of these junctions is a dynamic process regulated by various signaling pathways. Two key pathways involved are the Zonulin and the Myosin Light Chain Kinase (MLCK) pathways.
Caption: Signaling pathways regulating intestinal tight junction permeability.
General Experimental Workflow for Intestinal Permeability Assay
The following diagram illustrates a generalized workflow for conducting an in vivo intestinal permeability study using a tracer.
Caption: A generalized experimental workflow for in vivo permeability studies.
References
- 1. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 5. prisma.org.pe [prisma.org.pe]
- 6. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal permeability [imd-berlin.de]
- 11. thehealthedgepodcast.com [thehealthedgepodcast.com]
- 12. usbiotek.com [usbiotek.com]
- 13. casadesante.com [casadesante.com]
Degradation of Erioglaucine Disodium Salt: A Comparative Analysis of Advanced Oxidation and Biological Methods
Erioglaucine disodium salt, a widely used synthetic blue colorant in the food, pharmaceutical, and cosmetic industries, is a triphenylmethane dye known for its stability. This characteristic, while beneficial for its application, poses a significant environmental challenge due to its persistence in wastewater. This guide provides a comparative analysis of various advanced oxidation processes (AOPs) and biological methods for the degradation of Erioglaucine disodium salt, offering researchers, scientists, and drug development professionals a comprehensive overview of the available remediation technologies. The comparison is based on experimental data from scientific literature, focusing on degradation efficiency, reaction kinetics, and underlying mechanisms.
Comparative Performance of Degradation Methods
The efficacy of different methods for the degradation of Erioglaucine disodium salt varies significantly depending on the experimental conditions. The following table summarizes the key quantitative data from various studies to facilitate a direct comparison of their performance.
| Degradation Method | Catalyst/Agent | Initial Dye Concentration | Reaction Time | Degradation Efficiency (%) | pH | Key Findings & Remarks |
| Gamma-Irradiation | γ-rays from 60Co | 0.7 mM | Not specified (Dose-dependent) | 96% at 15 kGy | Neutral | Follows pseudo-first-order kinetics. The principal degradation mechanism is the cleavage of the C-N bond.[1] |
| Photocatalysis | TiO2 (Degussa P-25) | 20 ppm | 25 min | ~100% | 6.3 | Degussa P-25 shows significantly higher activity than rutile TiO2. The process follows the Langmuir-Hinshelwood kinetic model. |
| Photo-Fenton | Fe2+/H2O2/UV | 1.0 x 10-5 M | 20 min | ~70% | Not specified | Significantly more effective than photolysis or UV/H2O2 alone.[2] |
| Persulfate Oxidation | K2S2O8 with AgNPs (activator) | Not specified | 60 min | 98% | 3.5 - 5.5 | The decolorization efficiency decreases with an increase in pH.[3] |
| Fungal Biodegradation | Irpex lacteus | Not specified | 9 days | High (visual observation) | Not specified | Several fungi show the ability to decolorize Brilliant Blue.[4] |
| Bacterial Biodegradation | Bacterial Consortium | 50 mg/L | 2 hours | 91% (Crystal Violet) | 7.5 | Demonstrates the potential of bacterial consortia for rapid degradation of triphenylmethane dyes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are the experimental protocols for the key degradation methods discussed.
Gamma-Irradiation
An aqueous solution of Erioglaucine disodium salt (0.7 mM) is prepared using Milli-Q water. The solution is placed in a 25 mL Pyrex bottle and irradiated with γ-rays from a 60Co source at room temperature (25°C) and neutral pH. The irradiation is carried out at various doses (0, 0.5, 1, 2, 4, 6, 8, 10, 12, and 15 kGy) with a dose rate of 500 Gy/h. The degradation of the dye is monitored by measuring the absorbance of the solution using a UV-Vis spectrophotometer.[6]
Photocatalysis
For the photocatalytic degradation, a suspension containing Erioglaucine disodium salt (initial concentration 20 ppm) and a specific amount of TiO2 photocatalyst (e.g., 150 ppm of Degussa P-25) is prepared. The reaction is carried out in a suitable reactor under UV-C light illumination (e.g., 30 W). The pH of the solution is maintained at a desired value (e.g., 6.3). Aliquots of the suspension are withdrawn at different time intervals, centrifuged to remove the catalyst, and the concentration of the dye in the supernatant is determined spectrophotometrically.
Photo-Fenton Process
The photo-Fenton degradation is performed in a reactor equipped with a UV lamp. An aqueous solution of Brilliant Blue (1.0 x 10-5 M) is prepared. The reaction is initiated by adding hydrogen peroxide (H2O2, e.g., 4.0 x 10-4 M) and a ferrous iron source (Fe2+, e.g., 1 x 10-3 M). The solution is irradiated with UV light, and samples are collected at regular intervals to measure the decrease in the dye's absorbance.[2]
Biodegradation by Bacterial Consortium
A bacterial consortium is developed by mixing equal volumes of individual bacterial isolates. The degradation experiment is conducted in a 500-mL flask containing 250 mL of mineral salt medium (MSM) at pH 7.5. The culture medium is supplemented with 50 mg/L of the dye, yeast extract (0.1%), and glucose (7 mM). The flasks are inoculated with the bacterial consortium (4% v/v) and incubated at 37°C under shaking (120 rpm). Samples are collected at different time points to determine the extent of dye decolorization.[5]
Degradation Pathways and Mechanisms
Understanding the degradation pathways is essential for assessing the environmental impact of the treated effluent and for optimizing the degradation process. The following diagrams, generated using the DOT language, illustrate the proposed degradation mechanisms for different methods.
Gamma-Irradiation Degradation Pathway
The primary mechanism of Erioglaucine degradation by gamma-irradiation involves the attack of hydroxyl radicals (•OH) generated from the radiolysis of water. This leads to the cleavage of various bonds within the dye molecule.
Caption: Proposed degradation pathway of Erioglaucine by gamma-irradiation.
Photocatalytic Degradation Workflow
The photocatalytic degradation of Erioglaucine is initiated by the absorption of UV light by the TiO2 catalyst, leading to the generation of reactive oxygen species (ROS) that subsequently degrade the dye molecule.
Caption: Experimental workflow for the photocatalytic degradation of Erioglaucine.
Fenton Process Logical Relationship
The Fenton process relies on the generation of highly reactive hydroxyl radicals from the reaction between ferrous ions and hydrogen peroxide in an acidic medium.
Caption: Logical relationship of the Fenton process for Erioglaucine degradation.
Enzymatic Degradation by Laccase
Laccase, a multi-copper oxidase, can degrade triphenylmethane dyes through a free radical mechanism, often enhanced by the presence of a mediator.
Caption: Proposed mechanism for the laccase-mediated degradation of Erioglaucine.
Conclusion
The degradation of Erioglaucine disodium salt can be effectively achieved through various advanced oxidation and biological methods. Advanced oxidation processes, such as gamma-irradiation, photocatalysis, and the photo-Fenton process, generally exhibit high degradation efficiencies in relatively short reaction times. Gamma-irradiation offers a simple and effective method, with the primary degradation pathway involving C-N bond cleavage.[1] Photocatalysis with TiO2 is also highly efficient, particularly with the Degussa P-25 catalyst, and its kinetics can be modeled. The photo-Fenton process demonstrates a significant synergistic effect between UV light, H2O2, and Fe2+.[2]
Biological methods, including fungal and bacterial degradation, present a more environmentally friendly approach. While the degradation rates might be slower compared to AOPs, the use of specific microbial consortia or enzymes like laccase shows great promise for the effective decolorization and degradation of triphenylmethane dyes.[4][5][7]
The choice of the most suitable degradation method depends on various factors, including the initial dye concentration, the desired degradation efficiency, operational costs, and the environmental impact of the treatment process itself. This comparative guide provides a foundation for researchers and professionals to make informed decisions in selecting and optimizing the most appropriate technology for the remediation of wastewater contaminated with Erioglaucine disodium salt. Further research is warranted to explore the degradation byproducts of each method in more detail and to assess their potential toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Triphenylmethane Dyes by Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
A Comparative Guide to "Food Blue 1" as a Simulant for Food Additive Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate simulant is a critical step in designing accurate and reproducible studies. This guide provides a comprehensive comparison of "Food Blue 1" (Brilliant Blue FCF) and its common alternatives for use as simulants in food additive research. The following sections detail their performance, supported by experimental data, and provide protocols for key analytical methods.
Physicochemical Properties and Performance Data
The selection of a suitable food colorant for research applications depends on a variety of factors, including its stability under different processing and storage conditions, its color properties, and its safety profile. The following tables summarize the key physicochemical properties and performance data for this compound and its primary alternatives.
Table 1: General and Physicochemical Properties of Blue Food Colorants
| Property | This compound (Brilliant Blue FCF) | Indigo Carmine | Spirulina Extract (Phycocyanin) | Anthocyanins |
| Chemical Class | Triarylmethane | Indigoid | Phycobiliprotein | Flavonoid |
| CI Name | Food Blue 2 | This compound | - | - |
| E Number | E133[1] | E132[2] | - | E163[3] |
| Molecular Formula | C37H34N2Na2O9S3[1] | C16H8N2Na2O8S2 | Protein-pigment complex | Varies (glycosides of anthocyanidins) |
| Solubility | Soluble in water and glycerol[1] | Slightly soluble in water, soluble in 95% ethanol[4] | Water-soluble | Water-soluble |
| Maximum Absorption (λmax) | ~628 nm[1] | ~610 nm | ~620 nm | Varies with pH (e.g., blue at pH > 7)[3] |
| Acceptable Daily Intake (ADI) | 0-12.5 mg/kg bw (EFSA)[3] | 0-5 mg/kg bw (EFSA)[3] | Not specified (GRAS status in some applications) | Not specified (generally considered safe) |
Table 2: Stability of Blue Food Colorants Under Various Conditions
| Condition | This compound (Brilliant Blue FCF) | Indigo Carmine | Spirulina Extract (Phycocyanin) | Anthocyanins |
| pH Stability | High stability across a wide pH range.[3] | Unstable in acidic and alkaline solutions; blue at neutrality, blue-violet in acid, green to yellow-green in base.[4] | Not stable in acidic conditions; can precipitate or fade.[5] | Highly pH-dependent; red in acidic, purple in neutral, and blue in alkaline conditions.[3] |
| Light Stability | High stability.[3] | Very poor light stability.[4] | Unstable; breaks down when exposed to light.[6] | Unstable, especially at higher temperatures.[7] |
| Thermal Stability | High stability, suitable for pasteurization.[3] | Moderate heat stability.[4] | Not thermostable; degrades with heat.[8] | Degrades at high temperatures.[3] |
| Oxidation Stability | High stability. | Poor oxidation stability.[4] | Susceptible to oxidation. | Susceptible to oxidation. |
Table 3: Toxicological Profile Summary
| Substance | Key Toxicological Findings |
| This compound (Brilliant Blue FCF) | Generally considered safe with low toxicity.[1] An unpublished study suggested a possibility of kidney tumors in mice.[9] It is a selective inhibitor of the Panx1 channel.[10] |
| Indigo Carmine | Poorly absorbed and not a concern for genotoxicity.[11] Can cause nausea, vomiting, and skin irritation at high doses.[12] |
| Spirulina Extract (Phycocyanin) | Generally recognized as safe (GRAS).[6] Offers nutritional benefits as a source of protein and antioxidants.[6] |
| Anthocyanins | Generally considered safe with potential health benefits due to antioxidant properties.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections provide methodologies for key experiments relevant to the evaluation of food colorants as simulants.
Protocol 1: Colorimetric Analysis of Food Dyes
This protocol outlines the steps for the quantitative analysis of food dyes using a UV-Visible spectrophotometer.
Objective: To determine the concentration of a food dye in a solution by measuring its absorbance.
Materials:
-
UV-Visible Spectrophotometer
-
Cuvettes
-
Volumetric flasks
-
Pipettes
-
Distilled water
-
Stock solutions of the food dyes to be analyzed (e.g., this compound, Indigo Carmine)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of known concentrations from the stock solution by serial dilution with distilled water. A typical concentration range might be 1 to 10 µg/mL.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength of maximum absorbance (λmax) for the specific dye being analyzed (e.g., ~628 nm for this compound).[1]
-
-
Calibration:
-
Fill a cuvette with distilled water to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and zero the absorbance.
-
-
Measurement of Standards:
-
Rinse a cuvette with the lowest concentration standard solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance.
-
Repeat this step for all standard solutions, moving from the lowest to the highest concentration.
-
-
Measurement of Unknown Sample:
-
Prepare the sample solution containing the unknown concentration of the dye.
-
Measure the absorbance of the unknown sample in the same manner as the standards.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
-
Protocol 2: Stability Testing of Food Colorants
This protocol describes a method to evaluate the stability of food colorants under different environmental conditions such as pH, temperature, and light.
Objective: To assess the degradation of a food colorant over time when exposed to various stressors.
Materials:
-
Food colorant solutions of known initial concentration
-
pH meter and buffer solutions (e.g., pH 3, 5, 7, 9)
-
Water bath or incubator for temperature control
-
Light source (e.g., UV lamp or controlled light chamber)
-
UV-Visible Spectrophotometer
-
Amber and clear glass vials
Procedure:
-
pH Stability:
-
Adjust the pH of the food colorant solutions to the desired levels using the buffer solutions.
-
Store the solutions in amber vials at a constant temperature.
-
At regular intervals (e.g., 0, 1, 3, 6, 12, 24 hours), measure the absorbance of each solution at its λmax using the colorimetric analysis protocol.
-
-
Thermal Stability:
-
Place vials of the food colorant solution (at a constant pH) in water baths or incubators set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
At regular time points, remove a vial from each temperature, cool it to room temperature, and measure its absorbance.
-
-
Light Stability:
-
Place clear glass vials of the food colorant solution under a controlled light source.
-
Wrap a control set of vials in aluminum foil to protect them from light.
-
Store both sets at a constant temperature.
-
At regular intervals, measure the absorbance of the solutions from both the light-exposed and control sets.
-
-
Data Analysis:
-
Calculate the percentage of colorant remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining colorant against time for each condition.
-
The degradation kinetics can be determined by fitting the data to appropriate models (e.g., first-order kinetics) to calculate degradation rate constants and half-lives.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a simulant.
References
- 1. researchgate.net [researchgate.net]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Spirulina-Enriched Fruit and Vegetable Juices: Nutritional Enhancement, Antioxidant Potential, and Sensory Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lab 1: Introduction to Colorimetry — Colorimeter User Manual [stuff.iorodeo.com]
- 9. (PDF) The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species (2006) | G.H. Laleh . | 205 Citations [scispace.com]
- 10. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. iiste.org [iiste.org]
Comparison of the staining efficacy of "Brilliant Blue FCF" and other common dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Staining Efficacy Supported by Experimental Data.
In the landscape of cellular and molecular biology, the selection of an appropriate staining dye is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of the staining efficacy of Brilliant Blue FCF against two other widely used dyes: Trypan Blue and Erythrosin B. The information presented herein is intended to assist researchers in making informed decisions based on the specific requirements of their experimental designs.
Overview of Staining Dyes
Brilliant Blue FCF , a synthetic triarylmethane dye, is widely recognized for its use as a food colorant and in various medical applications. Its low cytotoxicity has made it a subject of interest for biological staining.[1][2] Brilliant Blue FCF has been shown to be non-toxic to human umbilical venous smooth muscle cells even after prolonged exposure.[1] It has been effectively used for fluorescent staining of fungi and bacteria.[2]
Trypan Blue is a diazo dye traditionally used in dye exclusion assays to identify viable cells. The underlying principle is that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[3][4]
Erythrosin B , a xanthene dye, also functions as a viability stain through membrane exclusion.[5] It is often presented as a less toxic alternative to Trypan Blue.[6]
Quantitative Comparison of Dye Performance
The following table summarizes the key performance indicators of Brilliant Blue FCF, Trypan Blue, and Erythrosin B based on available experimental data.
| Feature | Brilliant Blue FCF | Trypan Blue | Erythrosin B |
| Staining Principle | Primarily used for cell wall staining in microbes; potential as a vital stain is under investigation.[2] | Membrane Exclusion[3][4] | Membrane Exclusion[5] |
| Primary Application | Microbial staining, food coloring, medical devices.[1][2] | Cell Viability & Counting[3] | Cell Viability & Counting[5] |
| Reported Cytotoxicity | Generally low to non-toxic.[1][2] Prolonged treatment with 50µM was non-toxic to HUVSMC.[1] | Can be cytotoxic with prolonged exposure.[6] | Considered less toxic than Trypan Blue.[6] |
| Staining Time | Rapid for microbial staining.[2] | 3-5 minutes.[7] | < 5 minutes.[8] |
| Visualization | Brightfield / Fluorescence Microscopy.[2] | Brightfield Microscopy.[3] | Brightfield / Fluorescence Microscopy.[8] |
Experimental Protocols
Brilliant Blue FCF Staining Protocol (Adapted for Mammalian Cells from Microbial Protocol)
Disclaimer: This protocol is an adaptation from established methods for microbial staining, as direct protocols for mammalian cell viability with Brilliant Blue FCF are not widely published. Optimization is recommended.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of Brilliant Blue FCF in a buffered saline solution (e.g., PBS).
-
Cell Preparation: Harvest mammalian cells and prepare a single-cell suspension in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the Brilliant Blue FCF staining solution to the cell suspension at a 1:1 ratio.
-
Incubation: Incubate the mixture for 5-10 minutes at room temperature.
-
Visualization: Place a small volume of the cell suspension on a hemocytometer or microscope slide. Observe under a brightfield or fluorescence microscope. Live cells are expected to exclude the dye, while dead cells may show staining.
Trypan Blue Exclusion Assay Protocol
-
Prepare Staining Solution: Use a commercially available 0.4% Trypan Blue solution or prepare it in a buffered saline solution.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL.
-
Staining: Mix 1 part 0.4% Trypan Blue solution with 9 parts cell suspension.
-
Incubation: Incubate for 3-5 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer. Count the number of stained (non-viable) and unstained (viable) cells.
-
Calculation: Calculate cell viability using the formula: Viability (%) = (Number of unstained cells / Total number of cells) x 100.
Erythrosin B Staining Protocol
-
Prepare Staining Solution: Prepare a 0.4% (w/v) Erythrosin B solution in PBS.
-
Cell Preparation: Prepare a single-cell suspension.
-
Staining: Mix the cell suspension with an equal volume of the Erythrosin B solution.
-
Incubation: Incubate for 1-5 minutes at room temperature.
-
Visualization: Observe the cells under a microscope. Viable cells will remain unstained, while non-viable cells will be stained red.
Mechanism of Action & Associated Signaling Pathways
The staining mechanisms of these dyes are linked to their chemical properties and interactions with cellular components.
Brilliant Blue FCF and the P2X7 Receptor:
Brilliant Blue FCF and its structural analog, Brilliant Blue G, are known antagonists of the P2X7 receptor.[9] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and apoptosis.[10][11][12][13] Activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, ultimately triggering programmed cell death.[10][11] By blocking this receptor, Brilliant Blue FCF may modulate cellular responses to extracellular ATP, a key signaling molecule released during cell stress and death.
Trypan Blue and Erythrosin B: Membrane Integrity Assay
The primary mechanism for both Trypan Blue and Erythrosin B is the physical exclusion by a healthy, intact cell membrane. In late-stage apoptosis or necrosis, the cell membrane loses its integrity, becoming permeable to these dyes. The dyes then enter the cell and bind to intracellular proteins, rendering the cell colored.
Erythrosin B and Protein Interactions:
Beyond its use as a viability stain, Erythrosin B has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs).[14] It can bind to various proteins, which may contribute to its cytotoxic effects at higher concentrations.[14] This property is important to consider in experimental contexts where downstream cellular processes are being investigated.
Conclusion
The choice between Brilliant Blue FCF, Trypan Blue, and Erythrosin B depends critically on the experimental objectives. Trypan Blue remains a standard for quick viability assessments, though its potential cytotoxicity warrants consideration. Erythrosin B offers a less toxic alternative with a similar mechanism. Brilliant Blue FCF presents an interesting case; its established low toxicity is a significant advantage.[1][2] While its application as a routine viability stain for mammalian cells is not yet widespread, its unique properties, including its interaction with the P2X7 receptor, may open new avenues for its use in specialized cell-based assays. Further research is needed to fully elucidate its efficacy in direct comparison to traditional viability dyes for mammalian cells.
References
- 1. BRILLIANT BLUE FCF IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An innovative brilliant blue FCF method for fluorescent staining of fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 4. Trypan blue exclusion method: Significance and symbolism [wisdomlib.org]
- 5. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 6. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. tandfonline.com [tandfonline.com]
- 9. brilliant blue fcf: Topics by Science.gov [science.gov]
- 10. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 13. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggerin...: Ingenta Connect [ingentaconnect.com]
- 14. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for the detection of "Erioglaucine disodium salt" in complex matrices
For researchers, scientists, and drug development professionals, the accurate detection and quantification of additives like Erioglaucine disodium salt (also known as FD&C Blue No. 1) in complex matrices is a critical aspect of quality control and safety assessment. This guide provides a comparative overview of common analytical methods, presenting their performance data and detailed experimental protocols to aid in method selection and implementation.
Erioglaucine disodium salt is a widely used synthetic blue food colorant found in beverages, candies, and pharmaceutical coatings.[1][2] Its detection in diverse and often complex sample matrices requires robust and validated analytical methods to ensure regulatory compliance and consumer safety. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) stands out as a prevalent and effective technique for this purpose.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This section compares the performance of HPLC-DAD with other analytical approaches for the determination of Erioglaucine disodium salt.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages |
| HPLC-DAD | Chromatographic separation based on polarity, with detection via UV-Vis absorbance.[3][4] | > 0.998[3] | 0.036 - 0.07 µg/mL[5][6] | 0.098 - 0.2 µg/mL[5][6] | > 90%[3] | High selectivity, simultaneous quantification of multiple dyes, robust and reproducible.[7][8] |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Good consistency with HPLC results.[3] | - | - | - | Simple, rapid, and cost-effective for screening. |
| Ion-Pair HPLC-DAD | A variation of HPLC that uses an ion-pairing agent to improve the retention of ionic analytes like Erioglaucine.[4][5] | > 0.990[4] | 0.10 - 0.43 µg/g[4] | 0.34 - 1.45 µg/g[4] | ~72%[4] | Enhanced separation of ionic dyes.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of key experimental protocols for the analysis of Erioglaucine disodium salt.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous quantification of multiple food dyes in various food and beverage matrices.[3][7]
1. Sample Preparation:
-
Liquid Samples (e.g., Beverages): Samples can often be injected directly after filtration through a 0.45 µm filter.[7][9] For carbonated drinks, degassing in an ultrasonic bath for 5 minutes is recommended.[9]
-
Solid Samples (e.g., Gelatin Desserts): A specific weight of the sample is dissolved in warm HPLC-grade water, vortexed until homogenous, and then filtered before injection.[7]
-
Complex Matrices: Solid-Phase Extraction (SPE) may be necessary for sample cleanup and concentration to remove interfering matrix components.[5][6]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[4][8]
-
Flow Rate: A standard flow rate is typically around 1.0 mL/min.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for Erioglaucine disodium salt, which is approximately 630 nm.[6]
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting standard solutions of Erioglaucine disodium salt at different concentrations (e.g., 1, 5, 10, 25, and 50 µg/mL).[7]
-
LOD and LOQ: These are determined based on the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations on the same day (intra-day) and on different days (inter-day).[5][6]
-
Recovery: Determined by comparing the amount of analyte measured in a spiked sample to the amount added.
Method 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a common sample preparation technique used to isolate and concentrate analytes from complex matrices prior to chromatographic analysis.[5]
1. Column Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
2. Sample Loading: The pre-treated sample solution is passed through the conditioned SPE cartridge.
3. Washing: The cartridge is washed with a weak solvent to remove interfering substances.
4. Elution: The retained Erioglaucine disodium salt is eluted from the cartridge using a small volume of a strong solvent (e.g., methanol).
5. Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagram outlines the key steps involved.
Caption: Workflow for the validation of an analytical method for Erioglaucine detection.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Quantitation of Water-Soluble Synthetic Colors in Foods by Liquid Chromatography/Ultraviolet–Visible Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD [j.skums.ac.ir]
- 6. sid.ir [sid.ir]
- 7. jascoinc.com [jascoinc.com]
- 8. sciforum.net [sciforum.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Review of "Food Blue 1" and Its Applications Across Diverse Research Fields
For researchers, scientists, and professionals in drug development, the synthetic dye "Food Blue 1," scientifically known as Brilliant Blue FCF (BB FCF) or FD&C Blue No. 1, extends its utility far beyond the realm of food coloring. This guide provides a comparative analysis of its applications in neuroscience, pharmacology, biological staining, and molecular biology, offering insights into its performance against other alternatives, supported by experimental data.
Classified as a triarylmethane dye, Brilliant Blue FCF is a synthetic organic compound approved for use in foods, pharmaceuticals, and cosmetics.[1][2] Its low toxicity and unique chemical properties have paved the way for its adoption in various scientific research applications, ranging from a selective channel inhibitor to a non-toxic biological stain.[3][4]
Performance Comparison in Key Research Applications
The versatility of this compound is evident in its diverse applications. The following table summarizes its performance in different research fields compared to common alternatives.
| Research Field | Specific Application | This compound (Brilliant Blue FCF) Performance | Alternative(s) | Alternative(s) Performance |
| Neuroscience & Pharmacology | Selective inhibitor of Pannexin 1 (Panx1) channels | IC50 of 0.27 µM. No significant effect on P2X7 receptors at concentrations up to 100 µM.[3][5] | Brilliant Blue G (BBG) | Inhibits both Panx1 and P2X7 receptors, limiting its diagnostic value.[3][5] |
| P2X7 Receptor Antagonist | Structurally and functionally analogous to selective P2X7R antagonists.[6][7] Its derivative, Brilliant Blue G (BBG), is a commonly used selective P2X7R antagonist.[6] | Oxidized ATP (OxATP) | A P2X7R antagonist with no significant inhibitory effect on Panx1 channels, but has toxic side effects and must be injected directly into the spinal cord.[3][5][7] | |
| Biological Staining | Fluorescent staining of fungi and bacteria | Provides pronounced microbial cell fluorescence. Non-toxic to the microbes tested and inexpensive.[4][8][9] | Lactofuchsin | Toxic fluorescent dye that can kill or inhibit microbial growth.[4] |
| Stains fungal cell walls and cytoplasm more evenly than lactofuchsin.[9] | Lactophenol Blue | Appears to stain fungal cells slower than lactofuchsin.[4][9] | ||
| Molecular Biology | Tracking dye in DNA gel electrophoresis | Moves smoothly with DNA, allowing for clear and highly readable separation of DNA bands. Does not appear to interact with DNA.[10] | Traditional Loading Buffers (e.g., containing Xylene Cyanol, Bromophenol Blue) | Can be toxic and may interfere with downstream applications.[10] |
| Environmental Science | Water tracer in soil hydrology | Outperforms other dye tracers due to its ability to retain color for long periods. Low toxicity is favorable for the environment.[1][11] | Rhodamine WT, Uranine (Fluorescein) | May have higher sorption to soil particles and potential for photodegradation. |
Detailed Experimental Protocols
Selective Inhibition of Panx1 Channels in Cellular Assays
This protocol is based on studies demonstrating the selective inhibition of Panx1 channels by Brilliant Blue FCF.
Objective: To assess the inhibitory effect of Brilliant Blue FCF on Panx1 channel activity.
Materials:
-
Cell line expressing Panx1 channels (e.g., HEK293 cells transfected with Panx1)
-
Brilliant Blue FCF (FD&C Blue No. 1) stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent dye for measuring membrane potential or ion flux (e.g., a calcium indicator like Fura-2 AM or a membrane potential-sensitive dye)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture Panx1-expressing cells to an appropriate confluency in a 96-well plate.
-
Dye Loading: Load the cells with the chosen fluorescent indicator dye according to the manufacturer's instructions.
-
Compound Application: Prepare serial dilutions of Brilliant Blue FCF in the assay buffer. Add the different concentrations of Brilliant Blue FCF to the wells and incubate for a predetermined time.
-
Channel Activation: Stimulate the opening of Panx1 channels using an appropriate agonist (e.g., ATP).
-
Data Acquisition: Measure the change in fluorescence intensity before and after channel activation using a plate reader or fluorescence microscope.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Brilliant Blue FCF and determine the IC50 value.
Fluorescent Staining of Fungi and Bacteria
This protocol is adapted from research highlighting the use of Brilliant Blue FCF as a non-toxic microbial stain.[4][9]
Objective: To visualize fungal and bacterial cells using Brilliant Blue FCF as a fluorescent stain.
Materials:
-
Brilliant Blue FCF powder
-
Lactic acid
-
Microbial culture (fungi or bacteria)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation BP 546 nm, emission LP 590 nm)[4]
Procedure:
-
Stain Preparation (Lacto-Brilliant Blue FCF): Prepare a solution of Brilliant Blue FCF in 85% lactic acid. The concentration of the dye can be optimized but is typically in the range of 0.01% to 1% (w/v).[4]
-
Sample Preparation: Place a small amount of the microbial culture on a clean microscope slide.
-
Staining: Add a drop of the lacto-brilliant blue FCF solution to the microbial sample and mix gently.
-
Incubation: Allow the stain to incubate with the sample for a few minutes at room temperature.
-
Visualization: Place a coverslip over the sample and observe under a fluorescence microscope. Capture images for documentation and analysis.
Visualizing Molecular Pathways and Experimental Workflows
To better illustrate the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Panx1 and P2X7R and the inhibitory action of Brilliant Blue FCF.
Caption: Experimental workflow for fluorescent staining of microbes with Brilliant Blue FCF.
Caption: Workflow for using Brilliant Blue FCF as a tracking dye in DNA gel electrophoresis.
References
- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brilliant blue fcf: Topics by Science.gov [science.gov]
- 6. pnas.org [pnas.org]
- 7. Brilliant Blue FCF | Encyclopedia MDPI [encyclopedia.pub]
- 8. An innovative brilliant blue FCF method for fluorescent staining of fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Food Blue 1 for Laboratory Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Food Blue 1 (also known as Brilliant Blue FCF, FD&C Blue No. 1, or C.I. 42090) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.
Immediate Safety and Hazard Information
This compound is generally not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). However, it is imperative to treat all laboratory chemicals with caution.
Key Safety Points:
-
Non-Hazardous Nature: While considered non-hazardous, unpredictable reactions can occur when mixed with other chemicals.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling this compound in solid or concentrated liquid form.
-
Spill Response: In the event of a spill, contain the material with sand or an absorbent material, deposit it into a sealed bag or container, and ventilate the area.
Disposal Procedures for this compound
The primary principle for the disposal of any laboratory chemical, including non-hazardous dyes like this compound, is to comply with all federal, state, and local regulations.[3][4][5] These regulations can vary significantly, so it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Properly label all containers with the contents, associated hazards (if any), and the date.[3]
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's protocols. Mixing incompatible wastes can lead to dangerous reactions.[4]
-
Keep solid and liquid waste in separate, clearly marked containers.[4]
-
-
Disposal of Solid this compound Waste:
-
For uncontaminated, solid this compound powder, the recommended procedure is to place it in a sealed, properly labeled container.
-
Depending on local regulations and institutional policies, this may be disposed of as regular trash. However, custodial staff should not be expected to handle chemical waste, so it may need to be taken directly to a designated dumpster.
-
Never leave open containers of chemical waste in laboratory trash cans.
-
-
Disposal of Liquid this compound Solutions:
-
Concentrated Solutions: Concentrated solutions of this compound should be collected in a sealed, labeled container for pickup by your institution's hazardous waste management service.
-
Dilute Aqueous Solutions: Some institutional guidelines may permit the disposal of dilute, non-hazardous aqueous solutions down the sanitary sewer with copious amounts of water. However, this is strictly dependent on local regulations and the specific policies of your institution. Always verify this with your EHS department before proceeding.[6] Do not dispose of solutions containing other hazardous materials, such as certain solvents or heavy metals, down the drain.[7]
-
-
Disposal of Contaminated Materials:
-
Any materials, such as paper towels, gloves, or absorbent pads, that are contaminated with this compound should be placed in a sealed bag or container and disposed of according to your institution's procedures for solid chemical waste.
-
Quantitative Data and Experimental Protocols
As this compound is classified as a non-hazardous substance, there are no specific federal quantitative disposal limits, such as concentration thresholds for sewer disposal. The regulations are based on the non-hazardous classification of the waste stream.
| Parameter | Guideline | Citation |
| Regulatory Framework | Disposal must comply with federal, state, and local environmental control regulations. | [8] |
| Waste Classification | Generally considered non-hazardous. | [1][9] |
| Spill Containment | Use sand or absorbent material for spills. | [3] |
Detailed experimental protocols for the disposal of this compound are not applicable, as the process is governed by waste management procedures rather than experimental methodologies. The key "protocol" is to follow the decision-making workflow outlined below and consult with your institution's EHS professionals.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By following these guidelines and the accompanying workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management protocols.
References
- 1. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effective Strategies for Lab Waste Disposal [emsllcusa.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Food Blue 1
This guide provides immediate, procedural information for the safe handling and disposal of Food Blue 1 (also known as Brilliant Blue FCF or FD&C Blue No. 1) in a laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals to ensure operational safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although generally considered non-hazardous, prudent laboratory practices should always be observed.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from potential splashes of the substance.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., natural rubber, neoprene, or PVC) | To prevent skin contact with the substance.[1][4][2][3] |
| Body Protection | Lab coat or apron | To protect clothing and skin from accidental spills.[4] |
| Respiratory Protection | Not generally required under normal conditions of use with adequate ventilation. If dust or vapor concentrations are high, an approved respirator should be worn. | To prevent inhalation of dust or vapors.[4][2][3][5] |
Operational Plan: Handling this compound
Proper handling procedures are essential to maintain a safe laboratory environment.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
